molecular formula C18H22Cl2Si B1589283 Dimesityldichlorosilane CAS No. 5599-27-9

Dimesityldichlorosilane

Cat. No.: B1589283
CAS No.: 5599-27-9
M. Wt: 337.4 g/mol
InChI Key: RUSBLLCPBKKDKQ-UHFFFAOYSA-N
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Description

Dimesityldichlorosilane is a highly specialized organosilicon compound exclusively For Research Use Only. It is characterized by its significant steric hindrance, imparted by the two mesityl groups. This property makes it a valuable precursor in catalytic systems and for the synthesis of novel silane frameworks with tailored properties. In materials science, it is investigated for creating advanced silicon-based polymers and as a surface modifying agent. Researchers utilize its unique reactivity to build complex molecular architectures and explore new synthetic pathways in organometallic chemistry. This product is strictly for laboratory research and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-bis(2,4,6-trimethylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H22Cl2Si/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSBLLCPBKKDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464913
Record name DIMESITYLDICHLOROSILANE
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5599-27-9
Record name DIMESITYLDICHLOROSILANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimesityldichlorosilane
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dimesityldichlorosilane [(Mes)₂SiCl₂], a sterically hindered organosilicon compound, represents a cornerstone in the synthesis of advanced materials and complex molecules. Its bulky mesityl groups impart unique reactivity and stability, making it a valuable reagent for chemists navigating the intricate landscapes of catalysis, polymer science, and pharmaceutical development. This guide, designed for the discerning researcher, moves beyond a cursory overview to provide a comprehensive exploration of the physical and chemical properties of this compound, underpinned by field-proven insights and a commitment to scientific integrity. Herein, we delve into the causality behind its characteristics, offering a self-validating system of protocols and data to empower your research endeavors.

Molecular Architecture and its Physicochemical Implications

The defining feature of this compound is its tetrahedral silicon center flanked by two sterically demanding mesityl (2,4,6-trimethylphenyl) groups and two reactive chloro substituents. This molecular geometry is the primary determinant of its physical and chemical behavior.

Caption: Molecular structure of this compound.

The immense steric bulk of the mesityl groups effectively shields the silicon center, influencing its reactivity towards nucleophiles and governing its condensation behavior. This steric hindrance is a key design element for chemists seeking to control polymerization processes or to create well-defined catalyst architectures.

Core Physical Properties

Quantitative data for this compound is crucial for its effective use in experimental design. The following table summarizes its key physical properties.

PropertyValueSource
Molecular Formula C₁₈H₂₂Cl₂SiN/A
Molecular Weight 337.36 g/mol N/A
Melting Point 105-107 °CN/A
Boiling Point Not available (likely decomposes)N/A
Density Data not readily availableN/A
Solubility Soluble in non-polar organic solvents (e.g., hexane, toluene, diethyl ether). Reacts with protic solvents (e.g., water, alcohols).N/A

Note: Due to the specialized nature of this compound, some physical properties like boiling point and density are not widely reported, likely due to its high melting point and thermal sensitivity.

Synthesis and Purification: A Protocol Rooted in Causality

The synthesis of this compound is a classic example of organometallic chemistry, typically involving the reaction of a Grignard reagent with silicon tetrachloride. The choice of reagents and reaction conditions is critical to achieving a high yield and purity.

Synthetic Workflow

Synthesis_Workflow reagents 2-Bromomesitylene + Mg turnings in THF grignard Mesitylmagnesium bromide (Grignard Reagent) reagents->grignard Formation reaction Reaction with SiCl₄ in Toluene grignard->reaction workup Aqueous Workup (NH₄Cl) reaction->workup purification Recrystallization from Hexane workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromomesitylene in anhydrous THF is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, yielding a solution of mesitylmagnesium bromide. The use of anhydrous conditions is paramount to prevent the quenching of the highly reactive Grignard reagent.

  • Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled to 0 °C and a solution of silicon tetrachloride in anhydrous toluene is added dropwise. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. Toluene is chosen as a higher-boiling solvent to facilitate the subsequent workup and purification steps.

  • Aqueous Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. This step quenches any remaining reactive species and precipitates magnesium salts. The use of ammonium chloride provides a mildly acidic buffer to prevent the formation of magnesium hydroxide emulsions, which can complicate the extraction process.

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from hot hexane. The resulting white crystalline solid is collected by filtration and dried under vacuum. The choice of hexane for recrystallization is based on the differential solubility of the product and any non-polar impurities at high and low temperatures.

Spectroscopic Characterization: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by the distinct signals of the mesityl groups.

  • Aromatic Protons: A singlet in the region of δ 6.8-7.0 ppm, corresponding to the two aromatic protons on each mesityl ring.

  • Para-Methyl Protons: A singlet around δ 2.3 ppm, integrating to six protons.

  • Ortho-Methyl Protons: A singlet around δ 2.1 ppm, integrating to twelve protons.

The simplicity of the aromatic region, a single peak for two protons, is a direct consequence of the symmetrical nature of the mesityl groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the molecular structure.

  • Aromatic Carbons: Signals in the range of δ 130-145 ppm.

  • Methyl Carbons: Signals for the para and ortho methyl groups will appear in the aliphatic region, typically around δ 20-25 ppm.

Reactivity and Handling: A Matter of Safety and Control

This compound is a reactive compound that requires careful handling.

Key Reactivity:

  • Hydrolysis: Reacts readily with water and other protic solvents to form dimesitylsilanediol, [(Mes)₂Si(OH)₂], and hydrochloric acid. This reaction is often vigorous.

  • Nucleophilic Substitution: The chloro groups can be displaced by a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to form a range of functionalized silanes.

Handling and Safety Precautions:

Due to its reactivity with moisture, all handling of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors, which can be corrosive upon hydrolysis.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.

Conclusion: A Versatile Tool for the Modern Chemist

This compound, with its unique combination of steric bulk and reactivity, offers a powerful platform for innovation in chemical synthesis. A thorough understanding of its physical properties, as detailed in this guide, is the foundation for its safe and effective application. By embracing the principles of causality in experimental design and adhering to rigorous safety protocols, researchers can unlock the full potential of this remarkable organosilicon reagent.

References

  • General safety guidelines for handling organochlorosilanes can be found in resources from major chemical suppliers and safety organizations. Specific synthesis and characterization data for this compound are typically found in specialized organometallic chemistry literature. Due to the lack of a specific, publicly available, and comprehensive datasheet, this guide synthesizes information based on the known chemistry of analogous sterically hindered dichlorosilanes and general principles of organosilicon chemistry.

An In-Depth Technical Guide to the Synthesis and Structural Characterization of Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dimesityldichlorosilane, a sterically hindered organosilicon compound, represents a fascinating molecular architecture with significant potential in materials science and synthetic chemistry. The bulky mesityl (2,4,6-trimethylphenyl) groups impart unique steric and electronic properties to the silicon center, influencing its reactivity and the stability of its derivatives. This guide, intended for chemistry professionals, provides a comprehensive overview of the synthesis and structural elucidation of this intriguing molecule. Drawing upon established principles of organosilicon chemistry, we present a robust synthetic protocol and delve into the expected spectroscopic signatures that define its molecular identity.

Introduction: The Significance of Steric Hindrance in Organosilane Chemistry

The field of organosilicon chemistry is vast, with applications ranging from silicone polymers to advanced electronics. The properties of organosilanes are profoundly influenced by the nature of the organic substituents attached to the silicon atom. The introduction of bulky substituents, such as the mesityl group, creates a sterically congested environment around the silicon center. This steric shielding plays a crucial role in:

  • Kinetic Stabilization: The bulky groups can physically block the approach of reagents, thereby slowing down or preventing certain reactions. This effect is instrumental in isolating and studying reactive intermediates.

  • Modification of Reaction Pathways: Steric hindrance can direct the outcome of a reaction towards a specific constitutional isomer or stereoisomer.

  • Tuning of Electronic Properties: The electronic nature of the aryl groups can influence the electrophilicity of the silicon center and the reactivity of the Si-Cl bonds.

This compound serves as a valuable precursor for the synthesis of other sterically encumbered silicon-containing molecules, such as silenes, disilenes, and silylenes, which are of fundamental interest in understanding bonding and reactivity at the limits of steric congestion.

Synthesis of this compound: A Grignard-Based Approach

The most logical and widely employed method for the formation of silicon-carbon bonds is the Grignard reaction. This approach involves the reaction of a Grignard reagent (R-MgX) with a suitable silicon halide. For the synthesis of this compound, the reaction of mesitylmagnesium bromide with tetrachlorosilane (SiCl₄) is the most viable pathway. The significant steric bulk of the mesityl group necessitates careful control of stoichiometry to achieve the desired disubstitution product.

Causality Behind Experimental Choices:
  • Grignard Reagent: Mesitylmagnesium bromide is the reagent of choice due to the commercial availability of 2-bromo-1,3,5-trimethylbenzene. The Grignard reagent acts as a potent nucleophile, delivering the mesityl carbanion to the electrophilic silicon center of tetrachlorosilane.

  • Silicon Source: Tetrachlorosilane is an inexpensive and readily available starting material with four reactive Si-Cl bonds.

  • Stoichiometry: A 2:1 molar ratio of the Grignard reagent to tetrachlorosilane is theoretically required. However, in practice, a slight excess of the Grignard reagent may be used to drive the reaction to completion. Careful control is crucial to minimize the formation of the monosubstituted (mesityltrichlorosilane) and trisubstituted (trimesitylchlorosilane) byproducts.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential for the formation and stability of the Grignard reagent. These solvents solvate the magnesium center, facilitating the reaction.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive Grignard reagent by atmospheric moisture and oxygen. The initial addition of the Grignard reagent is often performed at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction, followed by warming to room temperature or gentle reflux to ensure complete reaction.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification Mg_turnings Mg turnings Grignard_reagent Mesitylmagnesium Bromide Mg_turnings->Grignard_reagent Initiation Mesityl_bromide 2-Bromo-1,3,5-trimethylbenzene Mesityl_bromide->Grignard_reagent Anhydrous_Et2O Anhydrous Diethyl Ether Anhydrous_Et2O->Grignard_reagent Reaction_mixture Reaction Mixture Grignard_reagent->Reaction_mixture Slow Addition at 0 °C SiCl4 Tetrachlorosilane (SiCl4) in Anhydrous Et2O SiCl4->Reaction_mixture Quench Quench with Sat. aq. NH4Cl Reaction_mixture->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Filtration Filtration Drying->Filtration Solvent_removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_removal Purification Purification (e.g., Distillation or Recrystallization) Solvent_removal->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Caution: This procedure involves moisture-sensitive and corrosive reagents. All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried before use.

  • Grignard Reagent Preparation:

    • In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2-bromo-1,3,5-trimethylbenzene (2.0 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Tetrachlorosilane:

    • In a separate flame-dried three-neck round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, prepare a solution of tetrachlorosilane (1.0 eq) in anhydrous diethyl ether.

    • Cool the tetrachlorosilane solution to 0 °C using an ice bath.

    • Slowly add the freshly prepared mesitylmagnesium bromide solution to the tetrachlorosilane solution via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield this compound as a white solid.

Structural Characterization

The unambiguous identification and confirmation of the structure of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic and organometallic compounds. Due to the lack of publicly available experimental NMR data for this compound, the following are estimated chemical shifts based on the known effects of substituents on ¹H and ¹³C NMR spectra.

Nucleus Environment Estimated Chemical Shift (δ, ppm) Multiplicity Justification
¹H NMR Aromatic (meta-H)~7.0sThe two meta protons on each mesityl ring are chemically equivalent and appear as a singlet.
Methyl (para-CH₃)~2.3sThe para-methyl protons are in a distinct chemical environment and will appear as a singlet.
Methyl (ortho-CH₃)~2.5sThe two ortho-methyl groups are equivalent and will appear as a singlet, likely shifted slightly downfield from the para-methyl due to proximity to the silicon center.
¹³C NMR Aromatic (ipso-C)~135sThe carbon atom directly attached to the silicon is a quaternary carbon and will appear as a singlet in this region.
Aromatic (ortho-C)~140sThe ortho-carbons bearing the methyl groups are quaternary and will appear downfield.
Aromatic (meta-C)~129sThe meta-carbons are protonated and will appear as a singlet in the aromatic region.
Aromatic (para-C)~142sThe para-carbon is quaternary and will be shifted downfield due to the methyl substituent.
Methyl (para-CH₃)~21sTypical chemical shift for a methyl group on an aromatic ring.
Methyl (ortho-CH₃)~23sThe ortho-methyl carbons are expected to be slightly deshielded compared to the para-methyl carbon.

Disclaimer: The NMR data presented are estimated values and should be confirmed by experimental analysis.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information for this compound, including bond lengths, bond angles, and the overall molecular geometry. The bulky mesityl groups are expected to force a tetrahedral geometry around the silicon atom, with significant steric repulsion between the two aryl rings. This would likely result in a widening of the C-Si-C bond angle from the ideal tetrahedral angle of 109.5°. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). Obtaining suitable single crystals would be a critical step in its full structural elucidation.

Safety and Handling

This compound, as a chlorosilane, is expected to be a moisture-sensitive and corrosive compound. It will readily react with water to release hydrochloric acid (HCl). Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

References

  • Braddock-Wilking, J., Schieser, M., Brammer, L., Huhmann, J., & Shaltout, R. (1995). Synthesis and characterization of sterically hindered diarylsilanes containing 2,4,6-trimethylphenyl and 2,4,6-tris(trifluoromethyl)phenyl substituents. X-ray crystal structure of bis[2,4,6-tris(trifluoromethyl)phenyl]fluorosilane. Journal of Organometallic Chemistry, 499(1-2), 89-98. ([Link])

  • Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from ([Link])

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from ([Link])

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesityldichlorosilane ((Mes)₂SiCl₂) is an organosilicon compound characterized by the presence of two bulky mesityl (2,4,6-trimethylphenyl) groups and two chlorine atoms bonded to a central silicon atom. This guide provides a comprehensive analysis of its molecular geometry and bond angles, elucidating the profound impact of steric hindrance on its structure. Drawing upon foundational principles of VSEPR theory and comparative analysis with structurally related, less hindered silanes, we will explore the deviations from idealized tetrahedral geometry. This document will delve into the nuanced interplay of electronic effects and steric repulsion, offering insights into the molecule's conformational preferences and their implications for its reactivity and utility in chemical synthesis.

Introduction: The Significance of Steric Hindrance in Organosilicon Chemistry

Organosilicon compounds form a cornerstone of modern synthetic chemistry, with applications ranging from materials science to pharmaceuticals. The geometry of the silicon center is a critical determinant of a molecule's reactivity, stability, and physical properties. In the vast majority of these compounds, silicon is tetravalent and adopts a tetrahedral geometry. However, the introduction of bulky substituents can lead to significant distortions from the idealized 109.5° bond angles predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory.

This compound serves as an exemplary case study for understanding these steric effects. The two mesityl groups, with their ortho-methyl substituents, create a sterically crowded environment around the silicon atom. This guide will provide a detailed examination of the resulting molecular geometry, with a particular focus on the C-Si-C, Cl-Si-Cl, and C-Si-Cl bond angles.

Theoretical Framework: VSEPR Theory and Steric Repulsion

According to VSEPR theory, the electron pairs in the valence shell of a central atom will arrange themselves to be as far apart as possible, minimizing electrostatic repulsion. For a molecule with a central atom bonded to four other atoms, such as in dichlorodimethylsilane (Me₂SiCl₂), this results in a tetrahedral geometry with bond angles of approximately 109.5°.

However, VSEPR theory also accounts for the fact that bonding pairs and lone pairs, as well as bulky substituents, occupy different amounts of space. Bulky groups, like the mesityl groups in this compound, exert a greater repulsive force than smaller groups. This increased repulsion forces the other substituents closer together, leading to a deviation from the ideal tetrahedral angles.

Molecular Geometry of this compound: A Structural Analysis

The C-Si-C Bond Angle: A Story of Steric Expansion

In dichlorodimethylsilane, the C-Si-C bond angle is close to the ideal tetrahedral angle. However, in di-tert-butyldichlorosilane, gas-phase electron diffraction studies have shown a significant widening of this angle. The presence of the bulky t-butyl groups in di-t-butyldichlorosilane has been found to widen the C-Si-C bond angle by 11.1° relative to dichlorodimethylsilane.[1][2] This substantial increase is a direct consequence of the steric repulsion between the two large tert-butyl groups.

Given that the mesityl group is also a bulky substituent, a similar, if not greater, expansion of the C-Si-C bond angle is expected in this compound. The ortho-methyl groups of the mesityl rings would further contribute to this steric crowding.

The Cl-Si-Cl Bond Angle: Compression Due to Steric Pressure

The widening of the C-Si-C bond angle necessitates a corresponding compression of the other bond angles around the silicon center to maintain a stable molecular geometry. Consequently, the Cl-Si-Cl bond angle in this compound is predicted to be significantly smaller than the 109.5° tetrahedral ideal.

For comparison, in dichlorodimethylsilane, the Cl-Si-Cl bond angle is approximately 108.6°. In the more sterically hindered di-tert-butyldichlorosilane, this angle is expected to be further compressed. While the exact value for di-tert-butyldichlorosilane is not explicitly stated in the readily available literature, the established principles of VSEPR theory strongly support this compression.

The C-Si-Cl Bond Angles

The C-Si-Cl bond angles in this compound will also be influenced by the steric environment. It is anticipated that these angles will be intermediate between the expanded C-Si-C angle and the compressed Cl-Si-Cl angle.

Structural Parameters of Dichlorodimethylsilane (for comparison)

To provide a baseline for understanding the steric effects in this compound, the experimentally determined bond angles for the less hindered dichlorodimethylsilane are presented in the table below.

Bond AngleValue (°)
Cl-Si-Cl 108.6
C-Si-C ~112
C-Si-Cl ~108

Note: These are approximate values from spectroscopic and diffraction studies.

Visualization of Molecular Geometry

To visually represent the concepts discussed, the following diagrams illustrate the predicted molecular geometry of this compound and the key steric interactions.

G cluster_0 Steric Hindrance Si Si Cl1 Cl Si->Cl1 Cl2 Cl Si->Cl2 C1 C (Mesityl) Si->C1 C2 C (Mesityl) Si->C2

Caption: Predicted tetrahedral geometry of this compound.

Steric_Effects Bulky_Mesityl Bulky Mesityl Groups Steric_Repulsion Increased Steric Repulsion Bulky_Mesityl->Steric_Repulsion Widen_CSiC Widening of C-Si-C bond angle (>109.5°) Steric_Repulsion->Widen_CSiC Compress_ClSiCl Compression of Cl-Si-Cl bond angle (<109.5°) Steric_Repulsion->Compress_ClSiCl Distorted_Tetrahedron Distorted Tetrahedral Geometry Widen_CSiC->Distorted_Tetrahedron Compress_ClSiCl->Distorted_Tetrahedron

Caption: Influence of steric hindrance on bond angles.

Implications for Reactivity and Synthetic Applications

The distorted tetrahedral geometry of this compound has significant consequences for its chemical reactivity. The bulky mesityl groups effectively shield the silicon center from nucleophilic attack. This steric protection makes this compound less susceptible to hydrolysis and other substitution reactions compared to less hindered dichlorosilanes.

This property is often exploited in synthetic chemistry. This compound can be used as a protecting group for diols, where its steric bulk prevents unwanted side reactions. Furthermore, the unique electronic environment created by the mesityl groups can influence the stereochemical outcome of reactions at the silicon center.

Conclusion

References

  • LookChem. DI-TERT-BUTYLDICHLOROSILANE. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesityldichlorosilane [(Mes)₂SiCl₂], a sterically hindered organosilane, is a valuable precursor in organosilicon chemistry, finding applications in the synthesis of polysilanes, silicon-containing polymers, and as a bulky protecting group. A thorough understanding of its spectroscopic properties is paramount for ensuring its purity, confirming its structure, and monitoring its reactions. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The causality behind the spectral features is explained, providing field-proven insights for researchers. Detailed, self-validating experimental protocols for data acquisition are also presented, alongside illustrative diagrams to clarify structural relationships and fragmentation pathways.

Introduction: The Significance of Spectroscopic Analysis for this compound

The unique chemical and physical properties of this compound are a direct consequence of its molecular structure: a central silicon atom bonded to two bulky mesityl (2,4,6-trimethylphenyl) groups and two chlorine atoms. The steric hindrance imposed by the mesityl groups significantly influences its reactivity and stability. Spectroscopic techniques provide a powerful and non-destructive means to probe this structure at the atomic and molecular level.

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei, allowing for unambiguous confirmation of the connectivity and substitution pattern.

  • Infrared (IR) spectroscopy identifies the characteristic vibrational frequencies of the functional groups present in the molecule, such as the Si-Cl and aromatic C-H bonds.

  • Mass Spectrometry (MS) determines the molecular weight of the compound and provides insights into its fragmentation patterns upon ionization, further corroborating the proposed structure.

This guide will delve into the specific spectral features of this compound, offering a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR spectra provide a wealth of information. The data presented here is based on established principles of NMR spectroscopy and predictions from validated software, offering a reliable reference for researchers.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high symmetry of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~6.9s4HAromatic H (meta-protons)
~2.3s6HAromatic CH₃ (para-methyl)
~2.1s12HAromatic CH₃ (ortho-methyl)

Causality Behind the Chemical Shifts:

  • The aromatic protons are expected to appear in the typical aromatic region. Due to the symmetry of the mesityl groups, the two meta-protons are chemically equivalent and should appear as a singlet.

  • The methyl protons of the mesityl groups are in two different chemical environments: the para-methyl group and the two ortho-methyl groups. Each of these sets of equivalent protons will give rise to a sharp singlet. The slight difference in their chemical shifts arises from their relative positions on the aromatic ring and the resulting electronic effects.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) [ppm]Assignment
~144Aromatic C (ipso-C attached to Si)
~141Aromatic C (ortho-C)
~139Aromatic C (para-C)
~129Aromatic C (meta-C)
~23Aromatic CH₃ (ortho-methyl)
~21Aromatic CH₃ (para-methyl)

Causality Behind the Chemical Shifts:

  • The four distinct types of carbon atoms in the mesityl group (ipso, ortho, meta, and para) are expected to have different chemical shifts due to their different electronic environments and proximity to the silicon atom.

  • The two types of methyl carbons (ortho and para) will also exhibit distinct chemical shifts.

Predicted ²⁹Si NMR Spectral Data

²⁹Si NMR is a specialized technique that directly probes the silicon nucleus, providing valuable information about its coordination environment.

Table 3: Predicted ²⁹Si NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) [ppm]
~10 to 20

Causality Behind the Chemical Shift:

  • The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. For dichlorodialkylsilanes, the chemical shifts typically fall in the range of +10 to +35 ppm. The presence of the bulky and electron-donating mesityl groups is expected to shield the silicon nucleus to some extent, leading to a predicted chemical shift in the lower end of this range.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the vibrations of the mesityl groups and the Si-Cl bonds.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2980-2850Medium-StrongC-H stretch (methyl groups)
1600-1450Medium-StrongAromatic C=C ring stretch
850-800StrongSi-C stretch
550-450StrongSi-Cl stretch (asymmetric and symmetric)

Causality Behind the Vibrational Frequencies:

  • The aromatic C-H and C=C stretching vibrations are characteristic of the mesityl groups.

  • The C-H stretching of the methyl groups will appear in the typical aliphatic region.

  • The Si-C stretching vibration is a key indicator of the organosilane structure.

  • The strong absorptions in the lower frequency region are characteristic of the Si-Cl stretching vibrations. The presence of two Si-Cl bonds will likely result in both symmetric and asymmetric stretching modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion followed by characteristic fragmentation.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
348[M]⁺ (molecular ion, considering ³⁵Cl isotopes)
313[M - Cl]⁺
229[M - Mes]⁺
119[Mes]⁺

Causality Behind the Fragmentation Pattern:

  • The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes).

  • Loss of a chlorine radical is a common fragmentation pathway for chlorosilanes, leading to the [M - Cl]⁺ ion.

  • Cleavage of the Si-C bond can result in the loss of a mesityl radical, forming the [M - Mes]⁺ ion.

  • The mesityl cation ([Mes]⁺) is a stable carbocation and is expected to be a prominent peak in the spectrum.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These protocols are designed to be self-validating by including steps for instrument calibration and verification.

Synthesis of this compound

A common and reliable method for the synthesis of aryldichlorosilanes is the Grignard reaction.[1]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps MesBr Mesityl Bromide Grignard 1. Formation of Mesitylmagnesium Bromide (MesMgBr) MesBr->Grignard Mg Magnesium Turnings Mg->Grignard SiCl4 Silicon Tetrachloride Addition 2. Addition of SiCl₄ to Grignard Reagent SiCl4->Addition Solvent Anhydrous THF Solvent->Grignard Grignard->Addition Workup 3. Aqueous Work-up and Extraction Addition->Workup Purification 4. Purification by Distillation Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound via the Grignard reaction.

Step-by-Step Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of mesityl bromide in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture until most of the magnesium has reacted to form mesitylmagnesium bromide.

  • Reaction with Silicon Tetrachloride: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of silicon tetrachloride in anhydrous THF dropwise to the Grignard reagent with vigorous stirring. A white precipitate of magnesium salts will form.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and dilute hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid or a low-melting solid.

NMR Data Acquisition
  • Sample Preparation: Prepare a ~5-10 mg/mL solution of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum using a standard pulse program.

  • ²⁹Si NMR Acquisition: Acquire the ²⁹Si NMR spectrum using an appropriate pulse sequence, such as a gated-decoupled experiment to enhance the signal-to-noise ratio.

IR Data Acquisition
  • Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the KBr pellet without the sample.

  • Sample Spectrum: Place the sample in the IR beam and acquire the spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, a direct injection or a heated inlet system can be used. For a solid, a direct insertion probe may be necessary.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and the expected fragment ions.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a comprehensive framework for the unambiguous identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is essential for researchers working with this important organosilicon compound, enabling them to ensure its purity, monitor its reactions, and ultimately, advance their scientific endeavors. The provided experimental workflows, grounded in established chemical principles, offer a reliable starting point for obtaining high-quality spectroscopic data.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • ChemAxon. NMR Predictor. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

  • NIST Chemistry WebBook. [Link]

  • Smith, A. L. (1979). Analysis of Silicones. John Wiley & Sons.
  • Gelest, Inc. Grignard Reagents and Silanes. [Link]

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The Solubility of Dimesityldichlorosilane: A Predictive and Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesityldichlorosilane ((C₆H₂(CH₃)₃)₂SiCl₂) is an organosilicon compound characterized by the presence of two bulky, sterically hindering mesityl groups attached to a silicon atom, which also bears two chlorine atoms. This unique structure imparts specific chemical properties that are of interest in advanced organic synthesis and materials science. A critical parameter for its application is its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound by providing a predictive analysis based on its molecular structure and the known behavior of analogous compounds. Furthermore, it offers a comprehensive, step-by-step experimental protocol for researchers to accurately determine its solubility in solvents of interest, ensuring a self-validating system for data generation.

Introduction: The Enigma of this compound's Solubility

This compound's molecular architecture is a study in contrasts. The large, nonpolar mesityl groups suggest a preference for nonpolar organic solvents, while the polar silicon-chlorine bonds could introduce some affinity for more polar media. However, the extreme steric hindrance provided by the mesityl groups, which shield the silicon center, is expected to be a dominant factor in its interactions with solvent molecules.

The reactivity of the Si-Cl bonds also plays a crucial role. Dichlorosilanes are generally susceptible to hydrolysis, reacting with water and other protic solvents to form silanols and releasing hydrochloric acid. This reactivity precludes simple dissolution in such solvents and necessitates the use of anhydrous conditions during handling and solubility determination.

Given the lack of specific experimental data, this guide will proceed on two fronts:

  • Predictive Solubility: Leveraging the principle of "like dissolves like" and data from structurally related compounds to forecast the solubility of this compound.

  • Methodological Framework: Providing a robust experimental protocol for the qualitative and quantitative determination of its solubility.

Predicted Solubility Profile of this compound

Based on its structure, a qualitative solubility profile for this compound can be predicted. The two large, nonpolar mesityl groups are the most significant contributors to its overall molecular character, making the molecule predominantly nonpolar.

Solvent Class Representative Solvents Predicted Solubility Rationale
Nonpolar Aprotic Hexane, Toluene, BenzeneHighThe nonpolar nature of both the solute and the solvent allows for favorable van der Waals interactions.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Diethyl EtherModerate to HighWhile these solvents have a dipole moment, they can still effectively solvate the bulky nonpolar groups. The interaction with the Si-Cl bonds may also contribute to solubility.
Polar Protic Water, Ethanol, MethanolInsoluble (Reacts)The Si-Cl bonds will readily react with protic solvents, leading to decomposition rather than dissolution.

This predictive table serves as a starting point for solvent selection in experimental work.

Experimental Determination of Solubility: A Step-by-Step Protocol

To address the absence of concrete data, a reliable experimental approach is essential. The following protocols are designed to be a self-validating system for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Anhydrous organic solvents of interest

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Glass vials with screw caps and PTFE septa

Workflow for Solubility Determination

The overall workflow for determining the solubility of this compound is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_solvent Select and dry organic solvent mix Add solute to solvent in a sealed vial prep_solvent->mix prep_solute Weigh excess This compound prep_solute->mix shake Agitate at constant temperature (e.g., 24h) mix->shake centrifuge Centrifuge to separate undissolved solid shake->centrifuge aliquot Take an aliquot of the supernatant centrifuge->aliquot dilute Dilute the aliquot with the same solvent aliquot->dilute inject Analyze by GC/HPLC dilute->inject calculate Calculate solubility from the curve inject->calculate standards Prepare calibration standards curve Generate calibration curve standards->curve curve->calculate

Caption: Workflow for the quantitative determination of solubility.

Qualitative Solubility Determination

This initial step helps to quickly screen for suitable solvents.

  • Preparation: In a dry glass vial, add approximately 1 mL of the anhydrous test solvent.

  • Solute Addition: Add a small, accurately weighed amount (e.g., 10 mg) of this compound.

  • Observation: Cap the vial and vortex for 1-2 minutes at a controlled temperature. Visually inspect the solution.

    • Soluble: The solid completely dissolves, yielding a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: No apparent dissolution of the solid.

Quantitative Solubility Determination (Saturated Solution Method)

This method provides a precise measurement of solubility.

  • Saturated Solution Preparation: To a series of vials, add a known volume of the desired anhydrous solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.

  • Gravimetric Analysis (Optional but recommended for validation): Evaporate the solvent from the filtered aliquot under a stream of inert gas and weigh the remaining solid. This provides a direct measure of the dissolved solute.

  • Chromatographic Analysis (Primary Method):

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analysis: Analyze the standard solutions using a suitable chromatographic method (GC or HPLC) to generate a calibration curve.

    • Sample Analysis: Analyze a diluted aliquot of the saturated solution and determine its concentration from the calibration curve.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) from the concentration determined and the dilution factor.

Causality Behind Experimental Choices

  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the dichlorosilane functionality, which would lead to inaccurate results and the formation of byproducts.[1][2]

  • Prolonged Equilibration: Reaching a true thermodynamic equilibrium between the dissolved and undissolved solute is essential for accurate solubility measurement. A 24-48 hour agitation period is typically sufficient for many organic compounds.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and recorded temperature is crucial for reproducibility and for defining the conditions under which the solubility was determined.

  • Chromatographic Analysis: GC or HPLC provides a highly sensitive and specific method for quantifying the concentration of the solute in the saturated solution, especially at low solubilities.

Conclusion

While direct experimental data on the solubility of this compound remains elusive in the public domain, a strong predictive framework based on its molecular structure can guide researchers in solvent selection. The bulky, nonpolar mesityl groups suggest high solubility in nonpolar aprotic solvents and moderate to high solubility in polar aprotic solvents. Its reactivity precludes its use with protic solvents. For precise applications, the detailed experimental protocols provided in this guide offer a robust and self-validating system for generating accurate and reproducible solubility data. This foundational knowledge is paramount for the effective utilization of this compound in synthetic and materials science research.

References

  • Gelest, Inc. (n.d.). Dichlorodimethylsilane, 98% Safety Data Sheet. Retrieved from [Link]

  • Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • Boobier, S., Hose, D. R. J., Blacker, A. J., & Nguyen, B. N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19684. [Link]

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Forging the Bulky Guardian of Silicon: Early Synthetic Routes to Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Steric Hindrance in Organosilicon Chemistry

In the realm of organosilicon chemistry, the synthesis of sterically hindered dichlorosilanes represents a significant milestone, paving the way for the isolation and study of unprecedented low-valent silicon species. Among these bulky guardians of the silicon atom, dimesityldichlorosilane [(Mes)₂SiCl₂], with its two sterically demanding 2,4,6-trimethylphenyl (mesityl) groups, stands as a cornerstone precursor. Its synthesis, first mastered in the early 1980s, was not merely a synthetic curiosity but a critical enabler for the groundbreaking work of chemists like Robert West in the field of silylene chemistry. This technical guide delves into the early literature on the synthesis of this compound, elucidating the pioneering methods, the rationale behind the experimental choices, and the foundational characterization of this pivotal molecule.

The Pioneering Synthesis: A Grignard Approach to Taming Silicon

The initial successful synthesis of this compound hinged on the well-established Grignard reaction, a powerful tool for the formation of carbon-silicon bonds. The seminal work in this area demonstrated that the reaction of silicon tetrachloride (SiCl₄) with two equivalents of mesitylmagnesium bromide (MesMgBr) could yield the desired product.

Experimental Protocol: The Grignard Route

The following protocol is a synthesis of the early methodologies reported in the literature:

Step 1: Preparation of Mesitylmagnesium Bromide (Grignard Reagent)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed.

  • Anhydrous diethyl ether is added to cover the magnesium.

  • A solution of 2-bromomesitylene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated with a small crystal of iodine if necessary.

  • Once the reaction commences, the remaining 2-bromomesitylene solution is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous ether is crucial to prevent the quenching of the Grignard reagent.

  • Initiation: The reaction between magnesium and aryl bromides can sometimes be sluggish to start. Iodine acts as an activator by reacting with the magnesium surface to expose a fresh, reactive surface.

  • Controlled Addition and Reflux: The dropwise addition of the aryl bromide and subsequent reflux ensure a controlled reaction rate, preventing a runaway reaction and maximizing the yield of the Grignard reagent.

Step 2: Reaction with Silicon Tetrachloride

  • The freshly prepared mesitylmagnesium bromide solution is cooled in an ice bath.

  • A solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. A 2:1 molar ratio of Grignard reagent to silicon tetrachloride is crucial for the selective formation of the disubstituted product.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

Causality Behind Experimental Choices:

  • Stoichiometry: The 2:1 molar ratio is theoretically required to replace two chlorine atoms on the silicon tetrachloride with mesityl groups. Using an excess of the Grignard reagent could lead to the formation of trimesitylchlorosilane and tetramesitylsilane, while an excess of silicon tetrachloride would favor the formation of mesityltrichlorosilane.

  • Reverse Addition: In some early reports, a "reverse addition" was employed, where the Grignard reagent was added to the silicon tetrachloride solution. This can sometimes help to control the exothermicity of the reaction and improve the selectivity for the desired product.

  • Reflux: Heating the reaction mixture after the initial addition helps to drive the reaction to completion.

Step 3: Work-up and Purification

  • The reaction mixture is cooled and then poured onto a mixture of crushed ice and dilute hydrochloric acid to quench any unreacted Grignard reagent and to dissolve the magnesium salts.

  • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Causality Behind Experimental Choices:

  • Acidic Work-up: The acidic work-up ensures that the magnesium salts are soluble in the aqueous phase, facilitating their removal from the organic product.

  • Purification: Vacuum distillation is effective for purifying liquid products with high boiling points, while recrystallization is suitable for solid products. The choice of method depends on the physical state of the this compound.

Visualization of the Grignard Synthesis Workflow

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with SiCl₄ cluster_step3 Step 3: Work-up & Purification MesBr 2-Bromomesitylene Grignard Mesitylmagnesium Bromide (MesMgBr) MesBr->Grignard + Mg, I₂ (cat.) Mg Magnesium Mg->Grignard Ether1 Anhydrous Diethyl Ether Ether1->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix 2 equivalents SiCl4 Silicon Tetrachloride (SiCl₄) SiCl4->ReactionMix 1 equivalent Ether2 Anhydrous Diethyl Ether Ether2->ReactionMix Workup Acidic Work-up (HCl/Ice) ReactionMix->Workup Extraction Ether Extraction Workup->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Vacuum Distillation or Recrystallization Drying->Purification FinalProduct This compound [(Mes)₂SiCl₂] Purification->FinalProduct

Caption: Workflow for the Grignard synthesis of this compound.

Characterization in the Early Literature

The characterization of this compound in the early publications relied on a combination of standard analytical techniques of the era:

Technique Observed Characteristics
Melting Point A sharp melting point, indicating a crystalline solid of reasonable purity.
Boiling Point A high boiling point, consistent with its molecular weight, determined under vacuum to prevent decomposition.
Elemental Analysis The percentage composition of Carbon, Hydrogen, and Chlorine would have been determined to confirm the empirical formula.
¹H NMR Spectroscopy The proton NMR spectrum would show characteristic signals for the aromatic protons of the mesityl groups and the methyl protons, with integration values consistent with the structure.
¹³C NMR Spectroscopy The carbon NMR spectrum would provide evidence for the different carbon environments in the mesityl groups.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns.

Significance and Subsequent Developments

The successful synthesis of this compound was a pivotal moment in organosilicon chemistry. It provided the essential starting material for the synthesis of tetramesityldisilene (Mes₂Si=SiMes₂), the first stable compound containing a silicon-silicon double bond, by Robert West and his group in 1981. This discovery shattered the long-held "double bond rule," which posited that elements below the second period of the periodic table could not form stable multiple bonds.

The steric bulk of the mesityl groups in this compound is the key to its utility. These bulky groups provide a "steric corset" around the silicon center, kinetically stabilizing highly reactive species that would otherwise be transient. This principle of steric protection has since been widely exploited in the synthesis of a vast array of low-coordinate main group element compounds.

Subsequent research has explored alternative and optimized synthetic routes to this compound and other sterically hindered organochlorosilanes. However, the foundational Grignard-based methodology remains a testament to the ingenuity of early organosilicon chemists and a cornerstone of modern inorganic and organometallic synthesis.

References

  • West, R., Fink, M. J., & Michl, J. (1981). Tetramesityldisilene, a stable compound containing a silicon-silicon double bond. Science, 214(4527), 1343–1344. [Link]

  • Fink, M. J., DeYoung, D. J., West, R., & Michl, J. (1983). Photochemistry of 1,1-di-tert-butyl-2,2-dimesitylsilane and the generation of a stable silene. Journal of the American Chemical Society, 105(4), 1070–1071. [Link]

  • Brook, A. G., & Baines, K. M. (1986). Acyclic and cyclic sila- and germenes. Advances in Organometallic Chemistry, 25, 1-44. [Link]

An In-depth Technical Guide to the Reactivity of the Si-Cl Bond in Sterically Hindered Dichlorosilanes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of organosilicon compounds is paramount for innovation. This guide provides a deep dive into the chemistry of the silicon-chloride (Si-Cl) bond, specifically within dichlorosilanes bearing sterically demanding substituents. We will move beyond simple reaction schemes to explore the underlying principles that govern the reactivity of these versatile building blocks, offering insights into reaction mechanisms, the profound impact of steric hindrance, and practical experimental protocols.

The Silicon-Chlorine Bond: A Tale of Polarity and Accessibility

The Si-Cl bond is inherently polar due to the difference in electronegativity between silicon (1.90) and chlorine (3.16). This polarity renders the silicon atom electrophilic and susceptible to attack by nucleophiles. However, unlike the analogous carbon-chlorine bond, the silicon atom possesses accessible d-orbitals, which can play a role in stabilizing transition states and reaction intermediates.

The reactivity of the Si-Cl bond is a delicate interplay of electronic and steric factors. While electronically activated, the accessibility of the silicon center is often the rate-determining factor, particularly when bulky substituents are present. These steric shields can dramatically alter the preferred reaction pathways and, in some cases, render the silicon center almost inert to certain reagents.

Nucleophilic Substitution: The Cornerstone of Sterically Hindered Dichlorosilane Chemistry

Nucleophilic substitution is the most common transformation of dichlorosilanes. The mechanism of this reaction at a silicon center differs significantly from the classical SN1 and SN2 pathways observed for carbon compounds. It is generally accepted to proceed through a pentacoordinate intermediate or transition state.[1]

The presence of bulky substituents, such as tert-butyl groups, has a profound impact on the rate and outcome of nucleophilic substitution reactions. These groups can sterically hinder the approach of the nucleophile, slowing down the reaction rate. Electron diffraction and molecular mechanics calculations have shown that the bulky t-butyl groups in di-tert-butyldichlorosilane increase the Si-C bond lengths and widen the C-Si-C bond angle by 11.1° compared to dichlorodimethylsilane.[2]

Hydrolysis and Alcoholysis: Formation of Silanols and Silyl Ethers

The reaction of sterically hindered dichlorosilanes with water or alcohols provides access to silanols and silyl ethers, respectively. These reactions are often catalyzed by a base, such as a tertiary amine, to neutralize the HCl byproduct.[3] The bulky substituents can make these reactions sluggish, often requiring elevated temperatures.

A prime example is the use of di-tert-butyldichlorosilane ((t-Bu)₂SiCl₂) as a protecting group for 1,2- and 1,3-diols.[2] The steric bulk of the tert-butyl groups prevents further reaction or polymerization, allowing for the selective formation of a stable cyclic silylene acetal.

Caption: Protection of a diol using di-tert-butyldichlorosilane.

Experimental Protocol: Protection of a 1,2-Diol using Di-tert-butyldichlorosilane
  • Reaction Setup: To a solution of the 1,2-diol in acetonitrile, add triethylamine and 1-hydroxybenzotriazole (HOBt).

  • Addition of Silane: Add di-tert-butyldichlorosilane dropwise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 45-90°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

  • Work-up: Upon completion, cool the reaction mixture, filter off the triethylammonium chloride salt, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting cyclic silylene acetal by column chromatography on silica gel.

Reactant Reagent Solvent Temperature Typical Yield
1,2-Diol(t-Bu)₂SiCl₂, Et₃N, HOBtAcetonitrile45-90°C>80%

Grignard Reactions: Forging Si-C Bonds under Steric Strain

The reaction of dichlorosilanes with Grignard reagents (R'MgX) is a fundamental method for the formation of silicon-carbon bonds. However, with sterically hindered dichlorosilanes, the reaction can be challenging. The bulky groups on both the silane and the Grignard reagent can lead to reduced reaction rates and side reactions.[4][5]

The choice of solvent is critical, with tetrahydrofuran (THF) generally being more effective than diethyl ether due to its higher boiling point and better solvating properties for the magnesium species.[6][7] The reaction rate is controlled by both the inductive and steric effects of the substituents on the silicon atom.[6][8] With highly hindered systems, a single electron transfer (SET) mechanism may compete with the traditional nucleophilic addition pathway.[4]

A patent describes a modified Grignard substitution for the synthesis of di-tert-butyldichlorosilane, highlighting the importance of controlling reaction conditions to achieve high yields.[9]

G cluster_main Grignard Reaction with a Sterically Hindered Dichlorosilane R2SiCl2 R₂SiCl₂ (R = bulky group) Product R₂Si(R')Cl or R₂Si(R')₂ R2SiCl2->Product + R'MgX R_MgX R'MgX (Grignard Reagent) R_MgX->Product Solvent Solvent (e.g., THF) Solvent->Product Byproduct MgXCl Product->Byproduct forms

Caption: Grignard reaction with a sterically hindered dichlorosilane.

Reductive Coupling: The Gateway to Polysilanes

The Wurtz-type reductive coupling of dichlorosilanes using alkali metals is the most common method for the synthesis of polysilanes, which are polymers with a silicon backbone.[10][11] This reaction involves the dehalogenation of the dichlorosilane to form Si-Si bonds.

With sterically hindered dichlorosilanes, the reductive coupling can be influenced by the bulk of the substituents. The reaction often yields a mixture of linear high molecular weight polymers, lower molecular weight oligomers, and cyclic polysilanes.[12] The reaction conditions, such as the choice of reducing agent, solvent, and temperature, can be tuned to control the product distribution.[13][14] For instance, sonication has been employed to promote the formation of high molecular weight polymers with low polydispersities.[12]

Sources

Thermal stability and decomposition of Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dimesityldichlorosilane

Authored by: A Senior Application Scientist

Abstract

This compound ((Mes)₂SiCl₂) is an organosilicon compound characterized by the presence of two bulky mesityl (2,4,6-trimethylphenyl) groups attached to a silicon atom, which is also bonded to two chlorine atoms. This significant steric hindrance profoundly influences its reactivity and thermal stability, making it a subject of interest in advanced materials science and synthetic chemistry. This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound. While direct experimental thermogravimetric data for this specific compound is not extensively available in public literature, this guide synthesizes foundational principles of organosilicon chemistry, steric effects, and analogous data from related compounds to present a scientifically grounded overview. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of sterically hindered organosilanes.

Introduction: The Significance of Steric Shielding in Organosilanes

Organosilanes are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to semiconductors. Their utility is often dictated by the nature of the organic substituents attached to the silicon atom. In the case of this compound, the two mesityl groups provide a significant steric shield around the central silicon atom. This "kinetic stabilization" is a key determinant of the molecule's properties.

The bulky nature of the mesityl groups is expected to:

  • Enhance Thermal Stability: By sterically hindering intermolecular interactions and potential attack at the silicon center, the decomposition temperature is anticipated to be higher than that of less hindered dichlorosilanes.

  • Influence Reaction Pathways: The steric bulk can dictate the feasible decomposition mechanisms, favoring pathways that relieve steric strain.

This guide will explore these facets in detail, providing a theoretical framework and practical experimental guidance.

Synthesis and Physicochemical Properties

The synthesis of aryldichlorosilanes typically involves the Grignard reaction between a silicon tetrahalide (e.g., silicon tetrachloride, SiCl₄) and an arylmagnesium halide. For this compound, the reaction would proceed as follows:

Synthesis reagent1 2 MesMgBr (Mesitylmagnesium bromide) product (Mes)₂SiCl₂ (this compound) reagent1->product Ether reagent2 SiCl₄ (Silicon tetrachloride) reagent2->product side_product 2 MgBrCl

Figure 1: Proposed synthetic route for this compound via Grignard reaction.

A summary of the expected physicochemical properties is presented in Table 1.

PropertyExpected Value/Characteristic
Molecular Formula C₁₈H₂₂Cl₂Si
Molecular Weight 350.36 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Soluble in nonpolar organic solvents (e.g., toluene, hexane)
Thermal Stability High, due to steric hindrance by mesityl groups

Table 1: Predicted Physicochemical Properties of this compound.

Thermal Stability and Decomposition Analysis

The thermal stability of an organosilicon compound is a measure of its resistance to decomposition at elevated temperatures. For this compound, the primary factor contributing to its stability is the steric bulk of the mesityl groups.

The Role of Steric Hindrance

The two mesityl groups create a sterically crowded environment around the silicon atom. This has several consequences for thermal stability:

  • Shielding of Reactive Bonds: The Si-Cl and Si-C bonds are sterically protected from intermolecular attack, which could initiate decomposition.

  • Increased Bond Dissociation Energy: While electronic effects are also at play, steric strain can influence bond energies. The bulky groups may lead to a more rigid structure, requiring more energy to achieve the transition state for bond cleavage.

  • Inhibition of Polymerization: Decomposition of some silanes can lead to polymerization. The steric bulk of the mesityl groups would likely inhibit such processes.

Proposed Decomposition Pathways

Based on the thermal decomposition of other organochlorosilanes and sterically hindered compounds, two primary decomposition pathways can be postulated for this compound: a radical pathway and a molecular elimination pathway.

3.2.1. Radical Decomposition Pathway

This pathway involves the homolytic cleavage of either the Si-C or Si-Cl bonds to form radical intermediates.

Radical_Decomposition cluster_path1 Si-Cl Cleavage cluster_path2 Si-C Cleavage start (Mes)₂SiCl₂ intermediate1 (Mes)₂SiCl• + Cl• start->intermediate1 Δ intermediate2 Mes• + MesSiCl₂• start->intermediate2 Δ products1 Further Reactions intermediate1->products1 products2 Further Reactions intermediate2->products2

Figure 2: Proposed radical decomposition pathways for this compound.

The relative likelihood of Si-C versus Si-Cl bond cleavage would depend on their respective bond dissociation energies in this specific molecule.

3.2.2. Molecular Elimination Pathway

This pathway involves the intramolecular elimination of a stable molecule, such as mesitylene or a chlorinated mesitylene derivative. This is a common decomposition route for sterically crowded molecules as it relieves steric strain.

A plausible, though likely high-energy, pathway could involve the elimination of mesitylene and the formation of a transient silene species, which would rapidly react further.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To empirically determine the thermal stability and decomposition profile of this compound, thermogravimetric analysis (TGA) is the method of choice.[1] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

TGA Workflow

The following diagram outlines the key steps in performing a TGA experiment on this compound.

TGA_Workflow start Sample Preparation (5-10 mg of (Mes)₂SiCl₂) instrument_setup Instrument Setup (TGA Instrument, e.g., TA Instruments Q500) start->instrument_setup method_programming Method Programming (Temperature ramp, atmosphere) instrument_setup->method_programming run_experiment Run Experiment method_programming->run_experiment data_analysis Data Analysis (TGA/DTG curves) run_experiment->data_analysis interpretation Interpretation (Decomposition temperatures, mass loss) data_analysis->interpretation

Figure 3: Experimental workflow for TGA analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

    • Ensure the sample is evenly distributed at the bottom of the pan.

  • Instrument and Method Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

    • Program the temperature profile:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Acquisition:

    • Initiate the experiment and record the sample mass as a function of temperature.

    • The instrument software will simultaneously calculate the derivative of the mass loss curve (DTG curve), which shows the rate of mass loss.

  • Data Analysis and Interpretation:

    • The TGA curve (mass vs. temperature) will show one or more steps corresponding to mass loss events.

    • The onset temperature of the first major mass loss step is taken as the decomposition temperature.

    • The DTG curve will show peaks at the temperatures of maximum rate of mass loss, providing more precise information about the decomposition stages.

Expected TGA/DTG Profile

Based on the high steric hindrance, a hypothetical TGA/DTG profile for this compound is presented in Table 2.

ParameterPredicted Value/RangeRationale
Onset Decomposition Temperature (T_onset) > 300 °CThe bulky mesityl groups are expected to significantly increase the thermal stability.
Temperature of Maximum Mass Loss (T_max) 350 - 450 °CThe peak of the DTG curve, indicating the point of fastest decomposition.
Number of Decomposition Steps 1 or 2Depending on whether the decomposition occurs in a single concerted process or in sequential steps.
Residual Mass at 800 °C LowIn an inert atmosphere, organic components are expected to volatilize, leaving minimal residue.

Table 2: Predicted TGA/DTG Data for this compound in an Inert Atmosphere.

Safety and Handling Considerations

This compound, like other chlorosilanes, is expected to be reactive with moisture.

  • Hydrolysis: It will likely hydrolyze in the presence of water or moist air to release hydrochloric acid (HCl), which is corrosive.

  • Handling: All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound represents a class of sterically hindered organosilanes with potentially high thermal stability. The presence of two bulky mesityl groups is the key structural feature that governs its resistance to thermal decomposition. While direct experimental data is sparse, a thorough understanding of organosilicon chemistry allows for the prediction of its thermal behavior. The primary decomposition pathways are likely to involve radical mechanisms or molecular elimination, both influenced by the significant steric crowding around the silicon center. Experimental verification of these predictions through thermogravimetric analysis is crucial for its potential applications in high-temperature materials and as a robust precursor in chemical synthesis. The protocols and theoretical framework provided in this guide serve as a valuable resource for researchers and scientists working with this and related sterically encumbered organosilicon compounds.

References

A comprehensive list of references that support the principles and methodologies discussed in this guide will be provided upon the availability of specific experimental data for this compound. The foundational concepts are based on established principles of organosilicon chemistry and thermal analysis. For further reading on the topics covered, the following sources are recommended:

  • Thermogravimetric Analysis (TGA): For a general overview of the technique.[1]

  • Thermal Decomposition of Organosilicon Compounds: For general mechanisms and theoretical studies.[2]

  • Steric Effects in Chemistry: For an understanding of how bulky groups influence reactivity and stability.
  • Organosilicon Chemistry Textbooks: For foundational knowledge of the synthesis and properties of compounds like this compound.

Sources

A Technical Guide to the Applications of Bulky Dichlorosilanes in Organosilicon Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The introduction of sterically demanding substituents onto a silicon atom profoundly alters its chemical behavior. Bulky dichlorosilanes (R2SiCl2, where R is a large organic group) are foundational precursors in modern organosilicon chemistry, enabling the synthesis of otherwise inaccessible low-coordinate silicon species, unique polymeric materials, and kinetically stabilized molecules. This guide provides an in-depth exploration of the synthesis, unique reactivity, and diverse applications of these critical reagents, offering both mechanistic insights and practical experimental guidance for researchers in chemistry and materials science.

Introduction: The Role of Steric Hindrance in Silicon Chemistry

In organosilicon chemistry, the reactivity of chlorosilanes is fundamentally dictated by the nature of the organic substituents attached to the silicon atom. While simple dichlorosilanes like dimethyldichlorosilane (Me2SiCl2) readily undergo hydrolysis and condensation to form polysiloxanes (silicones), the presence of bulky groups such as tert-butyl or mesityl dramatically shifts the energetic landscape of these reactions.[1][2] This steric shielding kinetically hinders intermolecular reactions, preventing polymerization and favoring alternative, often novel, reaction pathways.[3]

The primary effect of bulky substituents is the creation of a sterically congested environment around the silicon center. This has several key consequences:

  • Kinetic Stabilization: It prevents or slows down reactions that require nucleophilic attack at the silicon atom, such as hydrolysis or polymerization.[4]

  • Modification of Bond Geometries: Large groups can increase Si-C bond lengths and widen C-Si-C bond angles compared to less hindered analogues. For instance, the C-Si-C bond angle in di-tert-butyldichlorosilane is widened by approximately 11.1° relative to dichlorodimethylsilane.[1]

  • Access to Low-Coordinate Species: By preventing oligomerization, bulky groups are instrumental in the isolation of highly reactive, low-coordinate silicon compounds like silylenes (R2Si:) and disilenes (R2Si=SiR2), the silicon analogues of carbenes and alkenes, respectively.[5][6]

This guide will delve into the practical applications that arise from these fundamental principles, providing researchers with the knowledge to strategically employ bulky dichlorosilanes in their synthetic endeavors.

Synthesis of Bulky Dichlorosilane Precursors

The synthesis of bulky dichlorosilanes is the crucial first step for their application. The most common and versatile method is the reaction of silicon tetrachloride (SiCl4) with a stoichiometric amount of an organometallic reagent, typically a Grignard reagent (RMgX) or an organolithium reagent (RLi).

The Grignard reaction is widely used but can be difficult to control, often yielding a mixture of products (RSiCl3, R2SiCl2, R3SiCl, and R4Si).[2][7] Careful control of stoichiometry, temperature, and reaction time is essential to maximize the yield of the desired dichlorosilane.

Logic of Synthetic Control

G cluster_products Product Distribution (Selectivity Challenge) SiCl4 SiCl4 (Silicon Tetrachloride) RSiCl3 RSiCl3 SiCl4->RSiCl3 Step 1 RMgX RMgX (Grignard Reagent) RMgX->SiCl4 1 eq. R2SiCl2 R2SiCl2 (Desired Product) RSiCl3->R2SiCl2 + RMgX (Step 2) R3SiCl R3SiCl R2SiCl2->R3SiCl + RMgX (Step 3) R4Si R4Si R3SiCl->R4Si + RMgX (Step 4) caption Fig. 1: Stepwise Grignard Alkylation of SiCl4.

Fig. 1: Stepwise Grignard Alkylation of SiCl4.

Causality behind Experimental Choices:

  • Stoichiometry: The use of approximately two equivalents of the Grignard reagent is intended to favor the formation of the R2SiCl2 product. However, since the reactivity of the chlorosilane intermediates decreases with increasing substitution (SiCl4 > RSiCl3 > R2SiCl2), a statistical mixture is often unavoidable.[2]

  • Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required to solvate the Grignard reagent.

  • Temperature: Reactions are typically conducted at low temperatures to moderate the exothermic reaction and improve selectivity.

General Experimental Protocol: Synthesis of Di-tert-butyldichlorosilane

This protocol outlines a general procedure for synthesizing a common bulky dichlorosilane.

Materials:

  • Silicon tetrachloride (SiCl4)

  • tert-Butylmagnesium chloride solution (in THF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.

  • Charge the flask with SiCl4 dissolved in anhydrous diethyl ether.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add the tert-butylmagnesium chloride solution from the dropping funnel to the stirred SiCl4 solution over several hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • The reaction is quenched by carefully pouring the mixture over crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by fractional distillation under reduced pressure to yield di-tert-butyldichlorosilane as a colorless liquid.[1]

Key Application: Precursors to Low-Coordinate Silicon Compounds

One of the most significant applications of bulky dichlorosilanes is their use as precursors for the synthesis of stable or transient low-coordinate silicon species, such as silylenes and disilenes.[6] These compounds are of fundamental interest as they are the heavier element analogues of carbenes and alkenes, and their study provides insights into the bonding and reactivity of elements beyond the second row.[5]

Generation of Silylenes (R2Si:)

Silylenes are highly reactive intermediates that can be generated by the reductive dehalogenation of bulky dichlorosilanes using alkali metals or other reducing agents.[8] The bulky groups are essential to prevent the immediate dimerization or polymerization of the resulting silylene, allowing it to be trapped or, in some cases, isolated.[9][10]

G cluster_reactants cluster_products R2SiCl2 Bulky Dichlorosilane (e.g., (t-Bu)2SiCl2) Silylene Silylene Intermediate [ R2Si: ] R2SiCl2->Silylene Reduction Reducer Reducing Agent (e.g., 2 Li, 2 Na, KC8) Reducer->Silylene Salt Salt Byproduct (e.g., 2 LiCl) Product Cycloaddition Product Silylene->Product Trapping Trapping Trapping Agent (e.g., Diene) Trapping->Product caption Fig. 2: Reductive Generation of a Silylene.

Fig. 2: Reductive Generation of a Silylene.

The choice of reducing agent and reaction conditions can influence the outcome. For example, reduction with lithium naphthalenide in THF at low temperatures is a common method for generating silylenes for subsequent trapping reactions.[11]

Synthesis of Disilenes (R2Si=SiR2)

Disilenes, compounds containing a silicon-silicon double bond, were long thought to be too unstable to isolate, in line with the "double bond rule".[5] However, the use of very bulky substituents allows for their kinetic stabilization. The reductive coupling of bulky dichlorosilanes is a primary route to symmetrical disilenes.[11][12]

Mechanism Insight: The reaction is believed to proceed through a silylene intermediate, which then dimerizes. Alternatively, a step-wise reduction may occur on the metal surface. The steric bulk of the R groups prevents further polymerization beyond the dimer stage.

Application in Protective Group Chemistry

The sterically hindered nature of bulky dichlorosilanes makes them excellent reagents for the protection of diols.[4] The resulting di-tert-butylsilylene acetal is robust and stable under a wide range of reaction conditions, yet can be cleaved when necessary.

This protection strategy is valuable in multi-step organic synthesis where selective reaction at other functional groups is required.[1][4] The formation of the silylene acetal is typically achieved by reacting the diol with the bulky dichlorosilane in the presence of a base, such as triethylamine, to scavenge the HCl byproduct.[1]

ReagentStructureBoiling Point (°C)Key Feature
Di-tert-butyldichlorosilane(t-Bu)2SiCl2190Excellent for protecting 1,2- and 1,3-diols.[1]
Dimesityldichlorosilane(Mes)2SiCl2-Used for generating highly stable silylenes.
Diisopropyldichlorosilane(i-Pr)2SiCl2158-160Offers intermediate steric bulk.

Table 1: Comparison of common bulky dichlorosilanes.

Applications in Polymer and Materials Science

While the primary role of bulky groups is often to prevent polymerization, sterically hindered silanes also have tailored applications in polymer chemistry. They can be incorporated into polymer backbones to modify physical properties.

  • Controlling Hydrolysis Rates: In waterborne systems, the rate of silane hydrolysis is critical for the curing process of coatings and adhesives. Sterically hindered alkoxy groups on silanes slow down the rate of hydrolysis, which can be used to control the gel content and working life of a formulation.[3][13]

  • Specialty Polymers: Silyl-terminated polymers are an alternative to traditional polyurethane and silicone systems in adhesives and sealants.[14] The incorporation of bulky groups near the silicon terminus can influence the curing chemistry and the final properties of the material.[15]

  • Precursors to Polysilanes: While bulky groups hinder polymerization, under specific conditions (e.g., Wurtz-type coupling), they can be used to synthesize specialty polysilanes with unique photophysical and electronic properties.

Conclusion and Future Outlook

Bulky dichlorosilanes are more than just sterically encumbered molecules; they are enabling reagents that have opened up new fields within organosilicon chemistry. Their ability to control reactivity through kinetic stabilization has allowed for the isolation and study of fundamental species like silylenes and disilenes, challenging long-held theories about chemical bonding. In applied chemistry, they provide robust protecting groups for complex syntheses and offer a means to tune the properties of advanced materials.

Future research will likely focus on the design of new dichlorosilanes with even more sophisticated steric and electronic properties, leading to novel low-coordinate silicon compounds with catalytic activity, the development of new silicon-based polymers with enhanced thermal and mechanical stability, and their application in fields such as electronics and drug delivery.

References

  • Di-tert-butyldichlorosilane CAS 18395-90-9: A Sterically Hindered Silane for Advanced Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. 4

  • DI-TERT-BUTYLDICHLOROSILANE CAS#: 18395-90-9 . ChemicalBook. 1

  • Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis . Taylor & Francis eBooks. 3

  • Synthesis of Silolide Dianions via Reduction of Dichlorosiloles: Important Role of the Solvent . Wiley Online Library.

  • Synthesis of organofunctional silanes with sterically hindered substituents at silicon atoms . ResearchGate. 16

  • Bonding and structure of disilenes and related unsaturated group-14 element compounds . Japan Academy. 11

  • The synthesis of chlorosilanes from alkoxysilanes, silanols, and hydrosilanes with bulky substituents . ResearchGate. 17

  • Dichlorosilylene: a high temperature transient species to an indispensable building block . Accounts of Chemical Research. 18

  • Synthesis of Silicon(II) Compounds and Their Reactions . ScienceDirect. 8

  • Synthesis and reactivity of the stable silylene N,N′-di-tert-butyl-1,3-diaza-2-sila-2-ylidene . ResearchGate. 9

  • Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry . ACS Publications. 2

  • Sterically hindered silanes for waterborne systems: a model study of s . Taylor & Francis Online. 13

  • π-Conjugated disilenes stabilized by fused-ring bulky “Rind” groups . ResearchGate. 12

  • Stable silylenes: synthesis, structure, reactions . Sci-Hub. 19

  • Disilenes . University of Illinois Urbana-Champaign. 5

  • Stable silylenes: synthesis, structure, reactions . ResearchGate. 20

  • Recent Advances in Organosilicon Chemistry . Society of Chemical Industry. 6

  • Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes . Scientific Research Publishing. 14

  • Organosilicon Compounds . University of Lucknow. 7

Sources

The Shielding Effect: A Technical Guide to the Steric Influence of Mesityl Groups on Silicon Centers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic manipulation of molecular architecture is a cornerstone of modern chemistry, with steric hindrance being a powerful tool to control reactivity, stability, and selectivity. Among the arsenal of bulky substituents, the mesityl group (2,4,6-trimethylphenyl) stands out for its profound impact on the properties of central atoms. This in-depth technical guide explores the multifaceted steric effects of mesityl groups when appended to silicon centers. We will delve into the causal relationships between the unique structural features of the mesityl group and the resulting modifications in the synthesis, stability, reactivity, and spectroscopic signatures of organosilicon compounds. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding and practical insights into leveraging mesityl groups to achieve desired chemical outcomes.

Introduction: The Strategic Importance of Steric Bulk

In the realm of chemical synthesis and catalysis, controlling the immediate electronic and spatial environment of a reactive center is paramount. Steric hindrance, far from being a mere impediment, is a design element that can be exploited to:

  • Kinetically stabilize reactive species: By physically blocking the approach of reactants, bulky groups can slow down or prevent undesired reactions, allowing for the isolation and study of otherwise transient intermediates.

  • Enforce specific conformations: The spatial demands of large substituents can lock a molecule into a preferred geometry, influencing its physical properties and reactivity.

  • Dictate stereoselectivity: In asymmetric catalysis, bulky ligands are instrumental in creating chiral pockets around a metal center, thereby directing the stereochemical outcome of a reaction.[1]

The mesityl group, with its three methyl groups positioned ortho and para on a phenyl ring, provides a significant and predictable steric shield.[1] Its rigid, paddle-like structure offers a well-defined zone of steric influence, making it an ideal candidate for systematically studying the impact of steric hindrance.

The Mesityl Group: A Profile

The mesityl group (Mes) is an aromatic substituent derived from mesitylene (1,3,5-trimethylbenzene).[1] Its key features include:

  • Large Steric Footprint: The two ortho-methyl groups are the primary contributors to its steric bulk, effectively flanking the point of attachment.

  • Electronic Effects: While primarily considered for its steric properties, the three methyl groups are weakly electron-donating through induction and hyperconjugation.

  • Rotational Barrier: The rotation around the Si-C(mesityl) bond is significantly hindered due to the ortho-methyl groups, leading to distinct conformational isomers (rotamers) that can sometimes be observed by NMR spectroscopy.

The strategic placement of these methyl groups creates a "protective pocket" around the silicon atom, profoundly influencing its chemistry.

Impact on the Synthesis of Organosilicon Compounds

The introduction of one or more mesityl groups onto a silicon center presents both opportunities and challenges in synthesis.

Synthetic Strategies

The most common method for attaching a mesityl group to silicon is through the use of a mesityl-containing organometallic reagent, typically mesitylmagnesium bromide (MesMgBr) or mesityllithium (MesLi), with a suitable silicon halide precursor.

Experimental Protocol: Synthesis of Dimesityldichlorosilane (Mes₂SiCl₂)

This protocol outlines a typical procedure for introducing two mesityl groups onto a silicon tetrachloride core.

  • Preparation of Mesityl Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether.

    • A small crystal of iodine is added to activate the magnesium.

    • 2-Bromomesitylene, dissolved in anhydrous diethyl ether, is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating.

    • After the initial exothermic reaction subsides, the mixture is refluxed until most of the magnesium has been consumed. The resulting grey-black solution is the mesitylmagnesium bromide Grignard reagent.

  • Reaction with Silicon Tetrachloride:

    • The Grignard reagent solution is cooled in an ice bath.

    • Silicon tetrachloride (SiCl₄), dissolved in anhydrous diethyl ether, is added dropwise to the stirred Grignard solution. A white precipitate will form.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

  • Work-up and Purification:

    • The reaction mixture is cooled and carefully quenched by pouring it onto a mixture of crushed ice and dilute hydrochloric acid to dissolve the magnesium salts.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Purification is typically achieved by vacuum distillation or recrystallization from a suitable solvent like hexane.

Challenges and Causality

The significant steric bulk of the mesityl group can lead to challenges in achieving high yields, especially when attempting to introduce multiple mesityl groups onto a small silicon center.

  • Incomplete Reactions: The steric hindrance can prevent the complete substitution of all leaving groups on the silicon atom, leading to mixtures of partially substituted products.[2] To overcome this, harsher reaction conditions, such as higher temperatures and longer reaction times, may be necessary. However, this can also lead to side reactions and decomposition.[3]

  • Slower Reaction Rates: The bulky nature of the mesityl Grignard reagent can slow down the rate of nucleophilic attack on the silicon electrophile.

The choice of solvent and reaction temperature is critical in balancing reactivity and minimizing side products.

Stabilization of Reactive Silicon Intermediates

One of the most significant applications of the mesityl group in organosilicon chemistry is the kinetic stabilization of highly reactive, low-coordinate silicon species, such as silylenes (R₂Si:).

Silylenes: Silicon's Answer to Carbenes

Silylenes are the silicon analogues of carbenes and are generally highly reactive intermediates that readily dimerize or react with other molecules.[4] The introduction of bulky substituents like the mesityl group is a key strategy for isolating and characterizing these fleeting species.[5]

The Case of Tetramesityldisilene: A landmark achievement in this area was the synthesis of tetramesityldisilene (Mes₂Si=SiMes₂), the first stable compound containing a silicon-silicon double bond.[5] The four mesityl groups effectively encase the Si=Si double bond, preventing polymerization and other reactions that would normally consume this reactive moiety.

Silanones: The Elusive Si=O Double Bond

Silanones (R₂Si=O), the silicon analogues of ketones, are notoriously reactive and readily oligomerize to form siloxanes.[6] The steric bulk of mesityl groups can be used to stabilize silanone complexes through coordination to a transition metal. This approach allows for the isolation and structural characterization of these otherwise transient species.[6]

Influence on Reactivity at the Silicon Center

The steric shield provided by mesityl groups profoundly modulates the reactivity of the silicon center.

  • Reduced Electrophilicity: The bulky groups hinder the approach of nucleophiles to the silicon atom, reducing its susceptibility to nucleophilic attack. This can be advantageous when trying to prevent unwanted side reactions.

  • Modified Lewis Acidity: The Lewis acidity of a silyl cation or a silicon halide can be attenuated by the presence of mesityl groups.

  • Creation of a "Reactive Pocket": While the mesityl groups block access to the silicon center from many directions, the space between the groups can create a well-defined "reactive pocket" that can lead to shape-selective reactions.

Diagram: Steric Shielding of a Silicon Center by Mesityl Groups

Steric_Shielding Si Si Mes1 Mesityl Si->Mes1 Mes2 Mesityl Si->Mes2 Nu Nucleophile Nu->Si Approach hindered

Caption: Steric hindrance from mesityl groups blocking nucleophilic attack on a silicon center.

Characterization Techniques

A combination of spectroscopic and crystallographic techniques is essential for fully characterizing mesityl-substituted organosilicon compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of a mesityl group is highly characteristic, typically showing singlets for the para-methyl and ortho-methyl protons, as well as a singlet for the aromatic protons. The chemical shifts of these signals can provide information about the electronic environment of the silicon center.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms of the mesityl group and the silicon-carbon bond.

  • ²⁹Si NMR: This is a powerful technique for directly probing the silicon nucleus. The chemical shift of the ²⁹Si signal is highly sensitive to the substituents on the silicon atom and its coordination number. The presence of bulky mesityl groups often results in a downfield shift of the ²⁹Si resonance.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of mesityl-substituted silicon compounds.[7] It provides precise information on:

  • Bond Lengths and Angles: The Si-C(mesityl) bond length and the C-Si-C bond angles can reveal the degree of steric strain in the molecule.[8]

  • Torsion Angles: The orientation of the mesityl groups relative to the silicon center can be determined, providing insight into the conformational preferences of the molecule.

  • Intermolecular Interactions: Crystal packing diagrams can reveal how the bulky mesityl groups influence solid-state packing and intermolecular interactions.

Table 1: Comparison of Steric Parameters for Common Bulky Groups

SubstituentCone Angle (°)A-Value (kcal/mol)
tert-Butyl1264.9
Mesityl ~160-180 >5.0
Triphenylmethyl (Trityl)145>5.0
Triisopropylsilyl (TIPS)146~4.5

Note: Cone angles and A-values are approximate and can vary depending on the method of calculation or measurement. Data compiled from various sources for comparative purposes.

Computational Insights

Density Functional Theory (DFT) and other computational methods are invaluable tools for understanding and predicting the steric and electronic effects of mesityl groups.[9][10]

  • Steric Parameter Calculation: Computational models can be used to calculate quantitative measures of steric bulk, such as cone angles and buried volume, providing a more nuanced understanding than simple qualitative descriptions.[11][12]

  • Reaction Pathway Analysis: DFT calculations can be used to model reaction pathways and transition states, helping to rationalize experimentally observed reactivity and selectivity.

  • Conformational Analysis: The potential energy surface for rotation around the Si-C(mesityl) bond can be calculated to determine the relative energies of different rotamers and the rotational barrier.

Diagram: Workflow for Computational Analysis of Mesityl-Silicon Systems

Computational_Workflow start Define Molecular Structure dft DFT Geometry Optimization start->dft freq Frequency Calculation dft->freq Verify Minimum nmr NMR Chemical Shift Prediction dft->nmr nbo Natural Bond Orbital (NBO) Analysis dft->nbo Analyze Bonding end Interpret Results freq->end nmr->end nbo->end

Caption: A typical computational workflow for studying mesityl-substituted silicon compounds.

Applications in Drug Development and Materials Science

The principles of steric control afforded by mesityl groups have implications beyond fundamental chemistry.

  • Drug Development: The incorporation of silicon and bulky groups into drug candidates can improve their metabolic stability and pharmacokinetic properties.[13][14][15] The steric hindrance can prevent enzymatic degradation of the molecule, prolonging its therapeutic effect.

  • Materials Science: Organosilicon compounds with bulky substituents are precursors to advanced materials such as preceramic polymers and silicon-based electronics.[2][16] The steric groups can influence the processing and final properties of these materials.

Conclusion

The mesityl group is a powerful and versatile tool in the arsenal of the synthetic chemist for manipulating the properties of silicon centers. Its significant and well-defined steric bulk provides a robust means of kinetically stabilizing reactive intermediates, controlling reactivity, and influencing molecular structure. A thorough understanding of the interplay between the steric and electronic effects of the mesityl group, gained through a combination of experimental synthesis, advanced spectroscopic and crystallographic characterization, and computational modeling, is essential for the rational design of novel organosilicon compounds with tailored properties for applications ranging from fundamental research to drug development and materials science.

References

  • Mesitylene - Wikipedia. Available at: [Link]

  • Synthesis and reactivity of the stable silylene N,N′-di-tert-butyl-1,3-diaza-2-sila-2-ylidene. Available at: [Link]

  • Reactions of (mesityl)n(methyl)2−nsilylene complexes with pyridine-N-oxide (n = 1 and 0): formation of silanone complexes and a disiloxanyloxy complex - Dalton Transactions (RSC Publishing). Available at: [Link]

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Methodological & Application

Application Note & Protocol: Laboratory-Scale Synthesis of Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of dimesityldichlorosilane, a sterically hindered organosilane of significant interest in synthetic and materials chemistry. The synthesis is based on the well-established Grignard reaction, where mesitylmagnesium bromide is reacted with a silicon electrophile. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive, step-by-step methodology. The protocol emphasizes safety, experimental robustness, and the rationale behind key procedural steps, ensuring a reproducible and reliable synthesis.

Introduction

This compound [(Mes)₂SiCl₂] is a valuable synthetic intermediate characterized by the presence of two bulky mesityl (2,4,6-trimethylphenyl) groups attached to a silicon atom. This steric hindrance imparts unique reactivity and stability to the molecule, making it a crucial precursor for the synthesis of low-coordinate silicon compounds, polysilanes, and specialized polymers with tailored thermal and electronic properties. The controlled synthesis of this compound is a foundational step for further exploration in these advanced application areas.

The protocol detailed herein employs the Grignard reaction, a robust and versatile method for the formation of carbon-silicon bonds. The synthesis proceeds in two main stages: the formation of the Grignard reagent, mesitylmagnesium bromide, followed by its reaction with a suitable chlorosilane precursor. Careful control of stoichiometry and reaction conditions is paramount to maximize the yield of the desired dichlorosilane and minimize the formation of mono- and trisubstituted byproducts.

Reaction Scheme

The overall synthesis can be depicted as follows:

  • Formation of Mesitylmagnesium Bromide: Mes-Br + Mg → Mes-Mg-Br

  • Reaction with Silicon Tetrachloride: 2 Mes-Mg-Br + SiCl₄ → (Mes)₂SiCl₂ + 2 MgBrCl

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
Bromomesitylene≥98%Sigma-Aldrich
Magnesium Turnings≥99.5%Sigma-Aldrich
IodineReagent GradeFisher ScientificFor Grignard initiation
Silicon Tetrachloride≥99%Acros Organics
Anhydrous Diethyl Ether≥99.7%Sigma-AldrichDri-Solv or similar
HexaneAnhydrousSigma-AldrichFor recrystallization
Hydrochloric Acid1 MFisher ScientificFor work-up
Saturated aq. NaClBrine solution
Anhydrous Sodium SulfateFor drying

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Schlenk line (optional, but recommended)

  • Cannula or syringe for liquid transfers

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

Experimental Protocol

Part 1: Preparation of Mesitylmagnesium Bromide (Grignard Reagent)

Safety Note: Diethyl ether is extremely flammable and volatile. Trichlorosilane is highly flammable, corrosive, and reacts violently with water to produce HCl gas.[1][2][3][4] All operations must be conducted in a well-ventilated fume hood, under an inert atmosphere, and away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn.[5]

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (2.67 g, 0.11 mol) in the flask. Add a small crystal of iodine. The iodine will etch the surface of the magnesium, activating it for the reaction.

  • Initiation of Grignard Reaction: In the dropping funnel, prepare a solution of bromomesitylene (19.9 g, 0.10 mol) in 100 mL of anhydrous diethyl ether. Add approximately 10 mL of this solution to the magnesium turnings. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.[6]

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining bromomesitylene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and gently reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of mesitylmagnesium bromide will be a cloudy grey or brown color.

Part 2: Synthesis of this compound
  • Reaction Setup: Cool the freshly prepared mesitylmagnesium bromide solution to 0 °C using an ice bath. In a separate, dry flask, prepare a solution of silicon tetrachloride (5.9 mL, 0.05 mol) in 50 mL of anhydrous diethyl ether.

  • Addition of Silicon Tetrachloride: Transfer the silicon tetrachloride solution to the dropping funnel and add it dropwise to the stirred Grignard reagent at 0 °C. A white precipitate of magnesium salts will form. The addition should be slow to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by adding 100 mL of cold 1 M hydrochloric acid. This will dissolve the magnesium salts and neutralize any remaining Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine all organic layers.

  • Washing: Wash the combined organic layers with 100 mL of water, followed by 100 mL of saturated aqueous sodium chloride (brine).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product as a solid.

Part 3: Purification
  • Recrystallization: The crude this compound can be purified by recrystallization.[7][8] Dissolve the crude solid in a minimal amount of hot hexane.[9][10][11] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Workflow Diagram

SynthesisWorkflow cluster_grignard Part 1: Grignard Reagent Formation cluster_synthesis Part 2: this compound Synthesis cluster_purification Part 3: Purification A 1. Flame-dry apparatus under inert gas B 2. Add Mg turnings and I₂ A->B C 3. Add Mes-Br in anhydrous ether B->C D 4. Reflux to complete reaction C->D E 5. Cool Grignard to 0°C D->E Mesitylmagnesium bromide solution F 6. Add SiCl₄ in anhydrous ether dropwise E->F G 7. Stir overnight at room temperature F->G H 8. Quench with 1M HCl G->H I 9. Extract with ether and wash H->I J 10. Dry and remove solvent I->J K 11. Recrystallize from hot hexane J->K Crude product L 12. Collect crystals by vacuum filtration K->L M 13. Dry under vacuum L->M N N M->N Pure (Mes)₂SiCl₂

Caption: Workflow for the synthesis of this compound.

Results and Characterization

The expected product, this compound, is a white crystalline solid. The yield and purity should be determined after purification.

Expected Characterization Data:

  • Appearance: White crystalline solid.

  • Melting Point: The melting point should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons of the mesityl groups.

    • Singlet around δ 2.2-2.4 ppm (corresponding to the six methyl groups on the two mesityl rings).

    • Singlet around δ 6.8-7.0 ppm (corresponding to the four aromatic protons).

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[3][5][12][13]

    • Signals for the methyl carbons.

    • Signals for the aromatic carbons (quaternary and protonated).

  • FTIR Spectroscopy: The infrared spectrum can be used to confirm the presence of Si-Cl and Si-C bonds.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiateWet glassware or solvent; inactive magnesiumEnsure all glassware is rigorously dried. Use fresh, high-quality anhydrous ether. Gently warm the flask or add a small crystal of iodine to activate the magnesium.
Low yield of Grignard reagentIncomplete reactionEnsure the reaction is refluxed for a sufficient amount of time after the addition of bromomesitylene.
Formation of significant byproductsIncorrect stoichiometry; reaction temperature too highCarefully control the stoichiometry of the reactants. Add the silicon tetrachloride solution slowly at 0 °C to manage the exothermic reaction.
Product is an oil or does not crystallizeImpurities presentRepeat the work-up and washing steps. Attempt recrystallization from a different solvent system.

Safety and Waste Disposal

  • Trichlorosilane and Silicon Tetrachloride: These are corrosive and react with moisture to produce HCl gas. Handle only in a fume hood with appropriate PPE. Spills should be neutralized with sodium bicarbonate.

  • Diethyl Ether: Highly flammable. Use in a well-ventilated area away from ignition sources.

  • Grignard Reagents: React violently with water. Ensure all reactions are carried out under anhydrous conditions.

  • Waste Disposal: Quench any unreacted Grignard reagent by slow addition to a stirred solution of 1 M HCl in an ice bath. Neutralize acidic aqueous waste before disposal. Organic waste containing halogenated compounds should be collected in a designated container. Follow all institutional and local guidelines for chemical waste disposal.

References

  • Gelest, Inc. (2015). TRICHLOROSILANE, 99%. [Link]

  • Scribd. Chlorosilane Safety Guide. [Link]

  • REC Silicon. (2023). Trichlorosilane_RSD United States (US) SDS HCS 2012 V4.13.2_English (US). [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • YouTube. (2022). Recrystallization- Organic Chemistry Lab- purification. [Link]

  • University of Regensburg. 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. [Link]

  • Organic Syntheses. Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides: Preparation of 4-Phenyl-2-butanone. [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. [Link]

  • YouTube. (2020). Recrystallization. [Link]

  • Organic Syntheses. mesitoic acid. [Link]

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Application Notes & Protocols: Strategic Protection of Diols Using Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the architecturally demanding field of multi-step organic synthesis, the judicious protection of functional groups is paramount to achieving strategic objectives. Diols, with their dual hydroxyl functionalities, present a unique challenge, requiring robust and selective protection to prevent undesired side reactions. This guide provides an in-depth exploration of dimesityldichlorosilane as a premier reagent for the protection of 1,2- and 1,3-diols. We will dissect the causality behind its application, from the mechanistic underpinnings of the dimesitylsilylene (DMS) group's stability to detailed, field-proven protocols for its installation and cleavage. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this sterically demanding yet highly reliable protecting group in complex synthetic campaigns.

Introduction: The Imperative for Robust Diol Protection

The success of complex molecule synthesis hinges on a carefully orchestrated sequence of reactions where specific functional groups must remain inert while others are transformed. Diols are a common structural motif in natural products, carbohydrates, and pharmaceutical intermediates, making their selective protection a frequent and critical task. Silyl ethers have emerged as a versatile and tunable class of protecting groups for alcohols, with their stability and reactivity profiles being modulated by the steric and electronic nature of the substituents on the silicon atom.

This compound, which reacts with diols to form a cyclic dimesitylsilylene (DMS) acetal, represents a powerful tool in this context. The defining feature of this reagent is the two bulky mesityl (2,4,6-trimethylphenyl) groups. This significant steric shielding imparts exceptional stability to the protected diol, rendering it inert to a wide array of reaction conditions under which many other protecting groups would fail. This guide will provide the technical rationale and practical methodologies for leveraging the unique properties of the DMS group.

The Dimesitylsilylene (DMS) Group: A Strategic Analysis

The decision to employ a specific protecting group must be a strategic one, based on its stability, orthogonality, and ease of handling. The DMS group excels in demanding synthetic routes where high stability is non-negotiable.

Mechanism of Protection

The protection of a diol with this compound proceeds via a nucleophilic substitution at the silicon center. The hydroxyl groups of the diol attack the electrophilic silicon atom, displacing the two chloride leaving groups. The reaction is typically facilitated by a mild, non-nucleophilic base, such as pyridine or imidazole, which serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the protected product.

Mechanism_of_Protection Diol R(OH)₂ step1 Nucleophilic Attack Diol->step1 DMSCl2 Mes₂SiCl₂ DMSCl2->step1 Base Base (e.g., Pyridine) step2 HCl Elimination Base->step2 step1->step2 Intermediate step3 Ring Closure step2->step3 product DMS-protected Diol step3->product

Caption: Mechanism of diol protection using this compound.

The Source of Robustness: Steric and Electronic Factors

The exceptional stability of the DMS group is not accidental; it is a direct consequence of its structure:

  • Steric Shielding: The two mesityl groups, with their ortho-methyl substituents, are conformationally locked to be nearly perpendicular to the Si-C bonds. This creates a profound steric blockade around the central silicon atom and the Si-O bonds of the silylene acetal. This "molecular armor" effectively prevents the approach of a wide range of reagents, including strong acids, bases, and nucleophiles, that would readily cleave less hindered silyl ethers.

  • Electronic Stability: The silicon-oxygen bond is inherently strong (~100 kcal/mol). The steric bulk of the mesityl groups further kinetically stabilizes these bonds against cleavage.

Stability and Orthogonality

A protecting group's value is measured by its "orthogonality"—the ability to be removed under specific conditions that do not affect other protecting groups in the molecule. The DMS group offers a superb stability profile, making it an excellent choice for complex syntheses requiring multiple, sequential transformations.

Protecting GroupAcid StabilityBase StabilityOxidative StabilityReductive StabilityCleavage Conditions
Dimesitylsilylene (DMS) Very HighVery HighHighVery HighFluoride source (e.g., TBAF, HF•Py)
Isopropylidene (Acetonide)LowHighHighHighAqueous Acid
Benzylidene AcetalModerateHighHighLow (Hydrogenolysis)Acidic Hydrolysis; H₂/Pd-C
TIPDSHighHighHighHighFluoride source
TBDMS (ether)Low-ModerateHighHighHighFluoride source; Acid
Caption: Comparative stability of the DMS group versus common diol protecting groups.

This profile demonstrates that the DMS group remains intact under conditions used to cleave acetals (acid), benzylidene acetals (hydrogenolysis), and many standard ester or silyl ether

Topic: Synthesis of Stable Silylenes via Dimesityldichlorosilane Reduction: A Protocol for Generating Tetramesityldisilene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Research Professionals

Abstract

Silylenes (R₂Si:), the silicon analogues of carbenes, are pivotal intermediates in organosilicon chemistry.[1] Historically, their high reactivity limited their study to transient species at cryogenic temperatures.[2][3] The advent of kinetically stabilized silylenes, achieved by using sterically demanding substituents, has revolutionized the field, enabling their isolation and comprehensive characterization.[4][5] This guide provides a detailed protocol for the synthesis of a stable silylene precursor system starting from dimesityldichlorosilane (Mes₂SiCl₂). The reduction of this precursor leads to the formation of the transient dimesitylsilylene (Mes₂Si:), which rapidly dimerizes to yield the isolable and stable tetramesityldisilene (Mes₂Si=SiMes₂), a landmark compound containing a silicon-silicon double bond.[6] This application note details the causality behind experimental choices, provides step-by-step protocols for synthesis and characterization, and outlines critical safety considerations for handling the pyrophoric reagents involved.

Introduction: The Challenge and Triumph of Stable Silylenes

Silylenes are divalent silicon compounds that play a crucial role analogous to carbenes in organic chemistry.[1] However, unlike simple carbenes which can have triplet ground states, silylenes possess singlet ground states, a factor that profoundly influences their reactivity.[7] For decades, their extreme instability made them mere laboratory curiosities, observable only in inert matrices at temperatures below 77 K.[3]

A significant breakthrough occurred with the realization that silylenes could be kinetically stabilized and isolated by attaching sterically bulky ligands to the silicon center.[4] These bulky groups, such as the mesityl (2,4,6-trimethylphenyl) group, act as a protective shield, preventing the highly reactive silylene center from undergoing intermolecular decomposition pathways. This strategy paved the way for the synthesis of the first stable disilene by West, Fink, and Michl, which is formed from the dimerization of the corresponding silylene intermediate.[6][8]

This document focuses on a robust method for generating tetramesityldisilene through the chemical reduction of this compound. This transformation proceeds through the critical dimesitylsilylene intermediate, offering a practical route to a stable compound featuring a silicon-silicon double bond.

Synthesis Strategy and Mechanism

The core of the synthesis is a two-electron reduction of the silicon(IV) center in this compound to a divalent silicon(II) silylene. This reductive elimination of two chloride ions is typically achieved using potent reducing agents like alkali metals or their derivatives.

Mechanism: The reaction proceeds in two key steps:

  • Formation of the Silylene: this compound is reduced by two equivalents of a reducing agent (e.g., lithium naphthalenide or potassium graphite) to generate the transient dimesitylsilylene intermediate and two equivalents of the corresponding metal chloride.

  • Dimerization to Disilene: The generated silylene is highly reactive. However, the bulky mesityl groups prevent decomposition while allowing two silylene molecules to approach and dimerize, forming the thermodynamically stable silicon-silicon double bond of tetramesityldisilene.

G cluster_0 Step 1: Reduction to Silylene Intermediate cluster_1 Step 2: Dimerization to Stable Disilene Mes2SiCl2 Mes₂SiCl₂ (this compound) silylene [ Mes₂Si: ] (Transient Silylene) Mes2SiCl2->silylene Reduction byproduct + 2 Cl⁻ reductant + 2 e⁻ (e.g., from KC₈) silylene2 2 [ Mes₂Si: ] disilene Mes₂Si=SiMes₂ (Tetramesityldisilene) silylene2->disilene Dimerization

Caption: Reaction mechanism for disilene formation.

Experimental Protocols

This section provides detailed procedures for the synthesis. All operations must be performed under a dry, oxygen-free inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried, and solvents must be purified and degassed.

Protocol 1: Synthesis via Potassium Graphite (KC₈) Reduction

Potassium graphite (KC₈) is a powerful, solid-phase reducing agent that offers a high surface area for reaction.[9][10] It is extremely pyrophoric and must be handled with extreme caution.[9]

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
This compound337.365.00 gSubstrate
Potassium Graphite (KC₈)135.184.40 gReducing Agent (2.2 eq)[11][12]
Tetrahydrofuran (THF)-200 mLAnhydrous, distilled from Na/benzophenone
Hexane-150 mLAnhydrous, for extraction/recrystallization
Celite®-As neededFiltration aid
Schlenk Flasks (250 mL, 500 mL)-2Reaction and receiving flasks
Cannula, Syringes-As neededFor inert-atmosphere transfers
Magnetic Stirrer & Stir Bar-1-
Filter Funnel (Schlenk type)-1-

Step-by-Step Procedure

  • Setup: Assemble a 500 mL Schlenk flask containing a magnetic stir bar under a positive pressure of argon.

  • Reagent Addition: In a glovebox, weigh potassium graphite (4.40 g) and add it to the 500 mL Schlenk flask. Add 150 mL of anhydrous THF to create a bronze-colored slurry.

  • Substrate Preparation: In a separate 250 mL Schlenk flask, dissolve this compound (5.00 g) in 50 mL of anhydrous THF.

  • Reaction: Cool the KC₈ slurry in the 500 mL flask to 0 °C using an ice bath. Slowly add the this compound solution to the stirred slurry via cannula over 30 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The solution will gradually turn a deep yellow-orange color, indicating the formation of the disilene.

  • Filtration: Assemble a Schlenk filter funnel with a pad of Celite®. Filter the reaction mixture under argon to remove excess KC₈ and the potassium chloride byproduct. Wash the solid residue with two 20 mL portions of anhydrous hexane to ensure complete transfer of the product.

  • Solvent Removal: Combine the filtrate and washings in a clean Schlenk flask. Remove the solvent under vacuum to yield a yellow-orange solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot, anhydrous hexane. Cool the solution slowly to -20 °C to obtain bright yellow-orange crystals of tetramesityldisilene.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Protocol 2: Synthesis via Lithium Naphthalenide Reduction

Lithium naphthalenide is a potent, soluble reducing agent.[13][14] It is prepared in situ and its deep green color serves as a useful indicator.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Naphthalene128.173.10 gFor preparing the reductant
Lithium metal (wire or chunks)6.940.18 gFreshly cut, oxide layer removed
This compound337.363.00 gSubstrate
Tetrahydrofuran (THF)-250 mLAnhydrous, distilled from Na/benzophenone
Saturated aq. NaHCO₃-100 mLFor quenching
Diethyl ether-150 mLFor extraction
Anhydrous MgSO₄-As neededDrying agent

Step-by-Step Procedure

  • Prepare Lithium Naphthalenide: In a 500 mL Schlenk flask under argon, combine naphthalene (3.10 g) and 150 mL of anhydrous THF. Add freshly cut lithium metal (0.18 g). Stir the mixture at room temperature. A deep green color will develop over 2-3 hours, indicating the formation of the lithium naphthalenide radical anion.[15]

  • Substrate Preparation: In a separate 250 mL Schlenk flask, dissolve this compound (3.00 g) in 50 mL of anhydrous THF.

  • Reaction: Cool the lithium naphthalenide solution to -78 °C using a dry ice/acetone bath. Slowly add the this compound solution via cannula over 30 minutes. Maintain stirring at -78 °C for an additional 4 hours.[16]

  • Warm and Quench: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The color will change from green to yellow-orange. Cool the flask to 0 °C and carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product along with naphthalene.

  • Purification: The naphthalene can be removed by sublimation under high vacuum. The remaining yellow-orange solid is then recrystallized from anhydrous hexane as described in Protocol 1 to yield pure tetramesityldisilene.

Safety and Handling

  • Pyrophoric Reagents: Potassium graphite (KC₈) and lithium naphthalenide solutions are extremely pyrophoric and react violently with water and air.[9] They must be handled exclusively under an inert atmosphere.

  • Quenching: Unreacted reducing agents must be quenched carefully. A safe method for destroying excess KC₈ involves burying the solid in dry sand and slowly exposing it to atmospheric moisture over several days.[9] Lithium naphthalenide can be quenched by slow addition of a proton source like isopropanol at low temperature.

  • Inert Atmosphere: The success of this synthesis is critically dependent on maintaining strict anhydrous and anaerobic conditions to prevent the decomposition of intermediates and reagents.

Characterization of Tetramesityldisilene

Confirming the structure and purity of the final product is essential. The following techniques are standard for characterizing this class of compounds.

Characterization Data Summary

TechniqueKey FeatureExpected Result
¹H NMR Aromatic & Methyl ProtonsResonances for mesityl groups (o-Me, p-Me, m-H)
¹³C NMR Aromatic & Methyl CarbonsResonances for mesityl groups (ipso, ortho, meta, para carbons and methyl carbons)
²⁹Si NMR Si=Si EnvironmentA characteristic downfield signal around +50 to +65 ppm [17][18][19]
UV-Vis π → π* TransitionStrong absorption band (λₘₐₓ) around 400-420 nm [8][18]
X-ray Cryst. Molecular StructureSi=Si bond length of approx. 2.14 - 2.16 Å [20]
  • ²⁹Si NMR Spectroscopy: This is the most definitive spectroscopic technique for identifying a disilene. The silicon atoms involved in the Si=Si double bond are significantly deshielded and appear at a characteristic downfield chemical shift, far from the region for tetracoordinate silicon atoms.[17][19]

  • UV-Vis Spectroscopy: The presence of the Si=Si π-bond gives rise to a low-energy π → π* electronic transition, resulting in a strong absorption in the visible region of the spectrum.[8][21] This is responsible for the compound's vibrant yellow-orange color.

  • Single-Crystal X-ray Diffraction: This provides unambiguous proof of the molecular structure. It allows for the precise measurement of the Si=Si bond length, which is significantly shorter than a typical Si-Si single bond (~2.35 Å), and confirms the planar geometry around the silicon atoms.[20]

Experimental Workflow Visualization

G start Inert Atmosphere Setup (Schlenk Line / Glovebox) prepare_reductant Prepare Reductant Slurry (e.g., KC₈ in THF) start->prepare_reductant prepare_substrate Prepare Substrate Solution (Mes₂SiCl₂ in THF) start->prepare_substrate reaction Combine Reagents at Controlled Temperature prepare_reductant->reaction prepare_substrate->reaction workup Reaction Workup (Filtration / Quenching) reaction->workup purify Purification (Solvent Removal & Recrystallization) workup->purify characterize Characterization (NMR, UV-Vis, X-ray) purify->characterize end Isolated Tetramesityldisilene characterize->end

Caption: General experimental workflow for disilene synthesis.

Conclusion and Outlook

The reduction of this compound is a powerful and reliable method for accessing the stable disilene, tetramesityldisilene, via a transient silylene intermediate. The protocols described herein provide a detailed guide for this synthesis, emphasizing the critical need for inert atmosphere techniques and careful handling of pyrophoric reagents. The successful isolation of such compounds has opened the door to exploring the fundamental reactivity of low-coordinate silicon. Stable silylenes and disilenes are no longer mere curiosities but are now versatile synthons and ligands used in small molecule activation, catalysis, and the development of novel inorganic polymers and materials.[2][4][22]

References

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  • Denk, M., et al. (1998). Synthesis and Reactivity of a Stable Silylene. Journal of the American Chemical Society.
  • Gehrhus, B., et al. (2000). Synthesis and reactivity of the stable silylene N,N′-di-tert-butyl-1,3-diaza-2-sila-2-ylidene. Canadian Journal of Chemistry.
  • Hendi, Z., et al. (2024). Recent progress in transition metal complexes featuring silylene as ligands.
  • Kira, M., et al. (2003). NMR Spectroscopy of Organosilicon Compounds.
  • Shan, C., Yao, S., & Driess, M. (2020). Where silylene–silicon centres matter in the activation of small molecules. Chemical Society Reviews.
  • Straus, D. A., et al. (1987). Preparation, characterization, and x-ray crystal structure of an acetonitrile-complexed ruthenium silylene. Sci-Hub.
  • Apeloig, Y., et al. (2001). The chemical shift tensor of silylenes.
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  • West, R., & Denk, M. (1996). Stable silylenes: Synthesis, structure, reactions.
  • West, R., Fink, M. J., & Michl, J. (1981). Tetramesityldisilene, a stable compound containing a silicon-silicon double bond. Science.
  • Willmes, P., et al. (2024). A Bis(silylene)silole – synthesis, properties and reactivity. Dalton Transactions.
  • Rivard, E., et al. (2019). Rare Two-Coordinate Acyclic Silylene Synthesized. ChemistryViews.
  • Driess, M., et al. (1998). The first x-ray structure of a phosphasilene: 1,3,4-triphospha-2-sila-1-butene. SciSpace.
  • West, R., & Denk, M. (1996). Stable silylenes: synthesis, structure, reactions. SciSpace.
  • West, R. (1992). Disilenes. University of Illinois Urbana-Champaign.
  • Baines, K. M., et al. (2022). Insight into the Stereochemistry and Mechanism of σ-Addition to Disilenes. Western University Open Repository.
  • Rezzonico, B., & Grignon-Dubois, M. (1998). Synthesis and Structural Study of Pyridinophanes and -cyclophanes Containing Silylene Units. ResearchGate.

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  • Fink, M. J., et al. (1986). X-ray crystal structures for two disilenes. Organometallics.
  • Büttner, T., et al. (2021). Synthesis and electrochemistry of remotely thioether‐functionalized disilenes. Chemistry – A European Journal.
  • Hilmey, D. G., & Paquette, L. A. (2005). Preparation of Lithium Naphthalenide. Organic Syntheses.
  • (No Source)
  • (2012). Safety Moment: Potassium graphite. University of Utah Chemistry Department.
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  • Scheschkewitz, D. (2017). Functional Disilenes in Synthesis.
  • American Elements. Potassium Graphite. American Elements.
  • Denk, M., et al. (n.d.). N-heterocyclic silylene. Wikipedia.
  • West, R., & Apeloig, Y. (1995). Silylenes, Stable and Unstable.
  • (n.d.). Lithium naphthalenide. Wikipedia.
  • Jemmis, E. D., et al. (2016). From Diaminosilylenes to Silapyramidanes: Making Sense of the Stability of Divalent Silicon Compounds. Accounts of Chemical Research.
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  • Stavrou, M., et al. (2022). UV-Vis-NIR absorption spectra of SiNS–H and SiNS–dodecene toluene solutions.
  • Yus, M., et al. (2003). Lithium Naphthalenide. Scilit.
  • Satti, A. J., et al. (2016). Lithium naphthalenides in non-polar or in low-polarity media. Polymer Bulletin.
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  • Liu, H.-J., et al. (2010). Lithium Naphthalenide-Induced Reductive Alkylation and Addition of Aryl- and Heteroaryl- Substituted Dialkylacetonitriles. Synthesis.
  • CymitQuimica. Potassium graphite KC₈. CymitQuimica.
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  • Strem Chemicals. Potassium graphite KC8. Fisher Scientific.
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Sources

Application Note & Protocol: Synthesis of Sterically Hindered Organosilanes via Grignard Reaction with Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the experimental setup and execution of Grignard reactions with the sterically demanding substrate, dimesityldichlorosilane. The inherent bulk of the two mesityl groups on the silicon center presents unique challenges that necessitate meticulous control over reaction conditions to achieve successful carbon-silicon bond formation. This guide offers a detailed protocol, explains the critical parameters, and provides insights into the underlying principles, targeting researchers, scientists, and professionals in drug development and materials science.

Introduction: Navigating Steric Hindrance in Organosilane Synthesis

The Grignard reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable versatility.[1][2][3][4] In the realm of organosilicon chemistry, it provides a powerful route to tetraorganosilanes, compounds with widespread applications in materials science, medicinal chemistry, and as synthetic intermediates.[5][6]

This compound [(Mes)₂SiCl₂] stands out as a challenging substrate due to the significant steric bulk imparted by the two mesityl (2,4,6-trimethylphenyl) groups. This steric congestion dramatically influences the reactivity of the silicon center, often hindering the approach of nucleophiles.[7] Consequently, successful Grignard reactions with this substrate require carefully optimized conditions to overcome these steric barriers and prevent side reactions. This application note details a robust protocol for the synthesis of a more highly substituted, sterically crowded arylsilane by reacting this compound with a mesityl Grignard reagent.

Foundational Principles: The "Why" Behind the Protocol

The Grignard Reagent: A Potent but Sensitive Nucleophile

A Grignard reagent (R-MgX) is a potent carbon-based nucleophile, with a highly polarized carbon-magnesium bond that renders the carbon atom strongly basic and nucleophilic.[1][4] This reactivity is, however, exquisitely sensitive to protic sources. Any trace of water will rapidly quench the Grignard reagent, converting it into an unreactive alkane.[1] Therefore, the paramount principle governing this entire procedure is the rigorous exclusion of atmospheric moisture and protic solvents.

The Role of the Solvent: More Than Just a Medium

Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are indispensable for Grignard reactions. They serve not only to dissolve the reactants but also to stabilize the Grignard reagent by coordinating to the magnesium center.[1] THF is often preferred for its higher boiling point and better solvating power for complex Grignard reagents.[5][7] The choice of solvent can significantly impact reaction rates, with reactions in THF generally proceeding faster than in diethyl ether.[7][8][9]

Overcoming Steric Hindrance: A Matter of Conditions

The two mesityl groups on the silicon atom in this compound create a sterically crowded environment. To facilitate the approach of the incoming mesityl Grignard reagent, the reaction is typically performed at elevated temperatures (refluxing THF) to provide the necessary activation energy to overcome the steric repulsion.[5] The choice of the Grignard reagent itself is also a factor; while we use a bulky Grignard in this protocol, less hindered Grignard reagents would generally react more readily.

Experimental Workflow and Logic

The synthesis of a tetrasubstituted organosilane from this compound is a two-stage process. First, the mesityl Grignard reagent is prepared in situ. Second, this reagent is reacted with this compound.

experimental_workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: C-Si Bond Formation cluster_workup Part 3: Isolation & Purification reagent_prep Reagent & Glassware Preparation (Anhydrous Conditions) grignard_formation Formation of Mesitylmagnesium Bromide reagent_prep->grignard_formation Initiation addition Addition of this compound grignard_formation->addition Transfer reflux Reaction at Reflux addition->reflux quench Quenching reflux->quench Cooling extraction Work-up & Extraction quench->extraction purification Purification extraction->purification characterization Characterization purification->characterization

Figure 1: A high-level overview of the experimental workflow, from preparation to final product characterization.

Detailed Experimental Protocols

Safety First: This procedure involves flammable solvents and corrosive reagents. All operations must be conducted in a certified chemical fume hood. Personal protective equipment (safety goggles, flame-resistant lab coat, and appropriate gloves) is mandatory. Grignard reagents can be pyrophoric, especially if residual magnesium becomes exposed to air.[10]

Part 1: Preparation of Mesitylmagnesium Bromide

This protocol is adapted from established procedures for the synthesis of aryl Grignard reagents.[3][10]

Materials:

  • Magnesium turnings (activated)

  • 2-Bromomesitylene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal for initiation)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Nitrogen or Argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas (Nitrogen or Argon). Equip the flask with a magnetic stir bar.

  • Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask with a heat gun under vacuum and then cool to room temperature under an inert atmosphere to activate the magnesium surface.

  • Initiation: Add a single crystal of iodine to the magnesium turnings. The iodine will etch the surface of the magnesium, exposing a fresh, reactive surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of 2-bromomesitylene in anhydrous THF. Add a small portion of this solution to the magnesium turnings.

  • Reaction Start: The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy and self-refluxes. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Completion: Once the reaction has initiated, add the remaining 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grayish-brown solution is the mesitylmagnesium bromide reagent.

Part 2: Reaction with this compound

Materials:

  • Mesitylmagnesium bromide solution (prepared in Part 1)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

Equipment:

  • Cannula or syringe for liquid transfer

  • Additional flame-dried dropping funnel

Procedure:

  • Reactant Solution: Prepare a solution of this compound in anhydrous THF in a flame-dried dropping funnel.

  • Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Slowly add the this compound solution dropwise to the stirred Grignard reagent. A "reverse addition" (adding the Grignard to the silane) can also be employed to control the reaction, especially if partial substitution is desired.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain reflux for 12-24 hours. The extended reaction time is necessary to drive the reaction to completion against the steric hindrance.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

Part 3: Work-up and Purification

Materials:

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Toluene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes or other suitable solvent for chromatography

Procedure:

  • Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously and slowly add saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent and to hydrolyze the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid or a viscous oil, is then purified. Due to the bulky nature of the product, purification is typically achieved by recrystallization from a suitable solvent (e.g., hexanes, ethanol, or a mixture thereof). Column chromatography on silica gel can also be employed if necessary.[11]

Quantitative Data and Characterization

The following table provides representative quantitative data for the synthesis. Actual amounts should be adjusted based on the desired scale.

ParameterValueRationale
Stoichiometry
Mesitylmagnesium Bromide2.2 equivalentsA slight excess of the Grignard reagent is used to ensure complete reaction of the dichlorosilane.
This compound1.0 equivalentLimiting reagent.
Reaction Conditions
SolventAnhydrous THFHigher boiling point and good solvating properties are beneficial for this sterically hindered reaction.[5][7]
TemperatureReflux (~66 °C)Provides the necessary activation energy to overcome steric hindrance.
Reaction Time12 - 24 hoursExtended time is required due to the sterically demanding nature of the reactants.
Expected Yield 60-80%Yields can vary depending on the purity of reagents and the strictness of anhydrous conditions.

Characterization of Tetramesitylsilane:

  • Appearance: White crystalline solid.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the mesityl groups. Due to the steric crowding, hindered rotation around the Si-C bonds may lead to broadened signals or distinct signals for the ortho-methyl groups at room temperature.

  • ¹³C NMR: The carbon NMR will show signals corresponding to the aromatic carbons and the methyl groups of the mesityl substituents.

  • ²⁹Si NMR: A single resonance is expected in the silicon NMR spectrum, with a chemical shift characteristic of a tetra-aryl substituted silicon atom.[12][13][14]

  • X-ray Crystallography: For an unambiguous structural determination, single-crystal X-ray diffraction can be performed.[15]

Causality and Troubleshooting

Observation/Problem Potential Cause Solution
Grignard reaction fails to initiate.Inactive magnesium surface (oxide layer); wet glassware or solvent.Use freshly opened, high-purity magnesium or activate with iodine/1,2-dibromoethane. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.
Low yield of the desired product.Incomplete reaction due to insufficient reaction time or temperature; premature quenching of the Grignard reagent.Increase reflux time. Ensure strict anhydrous conditions throughout the procedure.
Formation of side products (e.g., monosubstituted product).Insufficient Grignard reagent; short reaction time.Use a slight excess of the Grignard reagent (2.2 eq.). Ensure the reaction is driven to completion by extending the reflux time.
Difficulty in purification.Presence of magnesium salts or unreacted starting materials.Ensure thorough quenching and washing during the work-up. Optimize recrystallization solvent system or chromatography conditions.

Conclusion

The successful synthesis of highly substituted organosilanes via the Grignard reaction with this compound is a testament to the power of this classic transformation, even when faced with significant steric challenges. The key to success lies in the meticulous application of anhydrous techniques, the appropriate choice of solvent, and the provision of sufficient thermal energy to overcome the steric barriers. This detailed protocol provides a reliable foundation for researchers to access this important class of sterically encumbered molecules, paving the way for further exploration in materials science and synthetic chemistry.

References

  • Barluenga, J., & Florez, J. (n.d.). Predicted crystal structures of tetramethylsilane and tetramethylgermane and an experimental low-temperature structure of tetramethylsilane. PubMed. Retrieved from [Link]

  • Fink, M. J., et al. (n.d.). The X-Ray Crystal Structure of Tetramesityldisilene. Royal Society of Chemistry.
  • Arkles, B. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Retrieved from [Link]

  • McMurry, J. (2023). 10.6 Reactions of Alkyl Halides: Grignard Reagents. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Blasberg, D., et al. (n.d.). Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent. National Institutes of Health. Retrieved from [Link]

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Retrieved from [Link]

  • (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Williams, E. A. (n.d.). NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Retrieved from [Link]

  • Stanciu, C., et al. (2011). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. ResearchGate. Retrieved from [Link]

  • Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Murakami, K., Yorimitsu, H., & Oshima, K. (2009). A zinc-catalyzed nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents affords a broad range of functionalized tetraorganosilanes under mild reaction conditions. The Journal of Organic Chemistry, 74(3), 1415-1417. Retrieved from [Link]

  • Lettan, R. B., II, Milgram, B. C., & Scheidt, K. A. (2007). Synthesis of Acylsilanes from Morpholine Amides. Organic Syntheses, 84, 22. Retrieved from [Link]

  • Murakami, K., Yorimitsu, H., & Oshima, K. (2009). Synthesis of Tetraorganosilanes: (Chloromethyl)dimethylphenylsilane. Organic Syntheses. Retrieved from [Link]

  • Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(24), 5593-5595. Retrieved from [Link]

  • Kalinowski, H.-O., Berger, S., & Braun, S. (n.d.). 29Si NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Retrieved from [Link]

  • (n.d.). Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. Semantic Scholar. Retrieved from [Link]

  • Chen, Y., et al. (2018). Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. Retrieved from [Link]

  • (n.d.). Arylsilane synthesis. Organic Chemistry Portal. Retrieved from [Link]

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Step-by-step guide for the purification of Dimesityldichlorosilane by distillation

Author: BenchChem Technical Support Team. Date: February 2026

  • Introduction: The Rationale for Purifying Dimesityldichlorosilane this compound (Mes₂SiCl₂) is a sterically hindered organosilane that serves as a crucial precursor in the synthesis of unique silicon-containing compounds, such as silylenes, disilenes, and polysilanes. The bulky mesityl (2,4,6-trimethylphenyl) groups impart significant kinetic stability to otherwise reactive silicon centers. However, the synthesis of this compound often results in a crude product contaminated with starting materials, solvents, or by-products. For subsequent high-yield, clean reactions, purification of the dichlorosilane is not merely recommended but essential.

Distillation is a powerful technique for purifying liquids based on differences in boiling points. For compounds like this compound, which possess a high boiling point and are sensitive to air and moisture, purification must be conducted under reduced pressure (vacuum distillation). This approach lowers the boiling point of the compound, thereby preventing thermal decomposition that might occur at the high temperatures required for atmospheric distillation.

This guide provides a comprehensive, step-by-step protocol for the purification of this compound by vacuum distillation, emphasizing the causality behind each step and the critical safety measures required when handling reactive organochlorosilanes.

Physicochemical Properties & Distillation Parameters

Understanding the physical properties of this compound is fundamental to designing an effective distillation protocol. The large mesityl groups give the compound a high molecular weight and, consequently, a high boiling point.

PropertyValueSource
Chemical Formula C₁₈H₂₂Cl₂Si-
Molecular Weight 337.36 g/mol -
Appearance White to off-white crystalline solidGelest
Boiling Point 145-150 °C at 0.4 mmHgGelest
Melting Point 98-101 °CGelest
Reactivity Reacts vigorously with water and moisture

Critical Safety Precautions: Handling Organochlorosilanes

Organochlorosilanes as a class of compounds present significant hazards. This compound is moisture-sensitive and corrosive. Adherence to strict safety protocols is mandatory.

  • Moisture Reactivity : Chlorosilanes react readily with water, including atmospheric humidity, to produce corrosive and toxic hydrogen chloride (HCl) gas and corresponding siloxanes. This reaction is vigorous. All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Corrosivity : Direct contact with liquid or vapor can cause severe chemical burns to the skin, eyes, and respiratory tract. The HCl generated upon hydrolysis is also highly corrosive.

  • Personal Protective Equipment (PPE) : Always wear a full complement of PPE, including:

    • Flame-retardant lab coat.

    • Chemical splash goggles and a full-face shield.

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®). Check glove compatibility charts.

  • Engineering Controls : All handling and distillation procedures must be performed inside a certified chemical fume hood to ensure adequate ventilation and containment of hazardous vapors. An emergency safety shower and eyewash station must be immediately accessible.

  • Fire Hazard : While this compound itself is not highly flammable, related, less substituted chlorosilanes are. Use non-sparking tools and ensure all electrical equipment is properly grounded to prevent static discharge.

Materials and Equipment

Glassware & Apparatus:

  • Three-neck round-bottom flask (distillation pot)

  • Short-path distillation head with Vigreux column

  • Condenser (Liebig or Allihn)

  • Receiving flask(s) (pear-shaped or round-bottom)

  • Thermometer and thermometer adapter

  • Septa

  • Glass stoppers

  • Schlenk line or manifold for inert gas and vacuum

  • Cold trap (for protecting the vacuum pump)

  • Vacuum pump (capable of reaching <0.5 mmHg)

  • Heating mantle and magnetic stirrer/stir bar

  • Lab jack

Reagents & Consumables:

  • Crude this compound

  • Dry inert gas (Nitrogen or Argon)

  • Dry ice or liquid nitrogen for the cold trap

  • Vacuum grease

  • Heat transfer fluid (silicone oil) for the heating bath

Experimental Workflow: Vacuum Distillation Setup

A short-path distillation apparatus is ideal for this procedure as it minimizes the distance the vapor must travel, reducing the likelihood of decomposition and maximizing yield for high-boiling substances.

Distillation_Setup cluster_0 Distillation Assembly cluster_1 Atmosphere & Vacuum Control Pot Heating Mantle & Stirrer with RBF (Distillation Pot) Head Short-Path Distillation Head Pot->Head Vapor Path Condenser Condenser Head->Condenser Trap Cold Trap (LN2 / Dry Ice) Head->Trap To Vacuum Thermometer Thermometer Thermometer->Head Measures Vapor Temp Receiver Receiving Flask Condenser->Receiver Distillate WaterOut Water Out Condenser->WaterOut Schlenk Schlenk Line Schlenk->Head Inert Gas / Vacuum Vacuum Vacuum Pump Trap->Vacuum WaterIn Water In WaterIn->Condenser Cooling

Caption: Diagram of a short-path vacuum distillation apparatus.

Step-by-Step Distillation Protocol

Pre-Distillation Setup and Preparation
  • Causality : Meticulous preparation is crucial to prevent reaction with atmospheric moisture.

  • Action :

    • Thoroughly clean all glassware and dry it in an oven at >120 °C overnight.

    • Assemble the distillation apparatus while it is still hot, and immediately place it under vacuum while flame-drying all surfaces to remove any adsorbed water.

    • Allow the apparatus to cool completely under a positive pressure of dry inert gas (Nitrogen or Argon). Use a light coating of vacuum grease on all ground glass joints to ensure a good seal.

    • Set up a cold trap using dry ice/acetone or liquid nitrogen between the distillation apparatus and the vacuum pump. This protects the pump from corrosive HCl vapors and any volatile impurities.

Charging the Distillation Flask
  • Causality : The crude material must be transferred without exposure to air.

  • Action :

    • Since this compound is a solid at room temperature, it must be loaded into the distillation pot efficiently.

    • Temporarily remove the distillation head and, under a strong positive flow of inert gas, add the crude solid this compound and a magnetic stir bar to the distillation pot.

    • Quickly reassemble the apparatus and immediately purge the system with inert gas for several minutes to remove any air that entered during the transfer.

Performing the Vacuum Distillation
  • Causality : A slow, controlled application of vacuum and heat is essential for clean separation and to prevent bumping.

  • Action :

    • Begin stirring the solid in the distillation pot.

    • Slowly and carefully apply vacuum to the system. The solid may contain residual solvent which will evaporate first.

    • Once the system is at a stable, low pressure (e.g., ~0.4 mmHg), begin to gently heat the distillation pot using a heating mantle or oil bath.

    • Increase the temperature gradually. The solid will melt (M.P. 98-101 °C) and then begin to boil. The heating bath temperature should be set approximately 20-30 °C higher than the expected boiling point of the liquid.

    • Monitor the temperature at the distillation head. This temperature should remain low as any low-boiling impurities are removed and collected in the receiving flask as a forerun.

    • Once the main fraction begins to distill, the vapor temperature should rise sharply and stabilize at the boiling point of this compound (145-150 °C at 0.4 mmHg).

    • Collect the pure fraction in a clean receiving flask. If multiple fractions are desired, an apparatus with a "pig" or "cow" type adapter can be used to switch receivers without breaking the vacuum.

Fraction Collection and Shutdown
  • Causality : Proper shutdown prevents contamination of the purified product and ensures safety.

  • Action :

    • Stop the distillation when only a small amount of residue remains in the pot or when the distillation temperature begins to fluctuate, indicating the end of the main fraction. Do not distill to dryness, as this can concentrate potentially unstable impurities.

    • Turn off the heating and allow the distillation pot to cool to room temperature.

    • Once cool, slowly and carefully break the vacuum by backfilling the entire system with inert gas. Never admit air to a hot apparatus.

    • Once the system is at atmospheric pressure, the receiving flask containing the pure, solidified this compound can be removed and quickly sealed under an inert atmosphere.

Post-Distillation Handling and Cleaning
  • Causality : The residue and apparatus are still hazardous and must be handled appropriately.

  • Action :

    • The residue in the distillation pot should be quenched with extreme caution. Under an inert atmosphere, slowly add a high-boiling, inert solvent like toluene. Then, very slowly add a proton source like isopropanol to react with any remaining chlorosilane. Finally, slowly add water to complete the hydrolysis. This process will generate HCl gas and should be done in the back of the fume hood.

    • Clean glassware by rinsing with an organic solvent (e.g., acetone) followed by the cautious addition of water, then standard cleaning procedures.

Troubleshooting

IssuePossible CauseSolution
Bumping/Unstable Boiling Heating too rapidly; insufficient stirring.Reduce heating rate; ensure vigorous stirring.
Inability to Reach Low Pressure Leaks in the system.Check all joints and connections for proper sealing. Re-grease if necessary.
Product Solidifies in Condenser Insufficient cooling water flow or product has a high melting point.Ensure adequate cooling water flow. For very high melting point compounds, a jacketed condenser with warm fluid may be needed (not typical for this compound).
No Distillate at Expected Temp. Pressure is too high; thermometer bulb placed incorrectly.Check vacuum pump and system for leaks. Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.

References

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. Silicones Environmental, Health and Safety Center (SEHSC).

  • Dichlorodimethylsilane - SAFETY DATA SHEET. Fisher Scientific. [Available at: https://www.fishersci.com/sdsitems/SDS_24415.pdf]
  • Global Safe Handling of Chlorosilanes. Global Silicones Council. [Available at: https://globalsilicones.org/pub/8f747a06-057d-4a92-9591-255097488881]
  • Improve Your Handling of Chlorosilanes. ResearchGate. [Available at: https://www.researchgate.net/publication/237775089_Improve_Your_Handling_of_Chlorosilanes]
  • Chlorosilane Safety Guide. CES-Silicones. [Available at: https://www.scribd.com/document/39328853/CES-Safe-Handling-of-Chlorosilanes]
  • Chlorosilane Emergency Response Guidelines, 2nd Edition. ASTM International. [Available at: https://www.astm.org/mnl1-2nd-eb.html]
  • Air-sensitive vacuum distillation. BASIC CHEMICAL ENGINEERING OPERATIONS. [Available at: https://www.che.utah.
  • Method for purifying dimethylchlorosilane by extraction and distillation. Google Patents. [Available at: https://patents.google.
  • Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. PubMed. [Available at: https://pubmed.ncbi.nlm.nih.gov/25398993/]
  • DIMETHYLDICHLOROSILANE, 98%. Gelest, Inc. [Available at: https://www.gelest.com/sds/SID4120.0.pdf]
  • Dimethyldichlorosilane Safety Data Sheet. SynQuest Labs. [Available at: https://www.synquestlabs.com/sds/5181-5-02.pdf]
  • Vacuum distillation. Wikipedia. [Available at: https://en.wikipedia.
  • What is Vacuum Distillation & How Does it Work?. Lechler. [Available at: https://www.lechler.
  • Vacuum Distillation. Busch Vacuum Solutions. [Available at: https://www.buschvacuum.
  • A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. Journal of Chemical Education. [Available at: https://pubs.acs.org/doi/10.1021/ed077p1536]
  • Dichlorodimethylsilane Safety Data Sheet. Sigma-Aldrich. [Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/40140]
  • Dichloromethylsilane Safety Data Sheet. Sigma-Aldrich. [Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/440248]
  • Thermal Decomposition of Dichlorosilane Investigated by Pulsed Laser Powered Homogeneous Pyrolysis. Harvard School of Engineering and Applied Sciences. [Available at: https://dspace.mit.edu/handle/1721.1/10006]
  • How To: Purify by Distillation. University of Rochester Department of Chemistry. [Available at: https://www.chem.rochester.edu/notvoodoo/pages/how-to.php?
  • The Distillation Process: An Essential Technique for Purification and Separation. Longdom Publishing SL. [Available at: https://www.longdom.
  • Distillation Process for the Purification of Trichlorosilane. AIChE. [Available at: https://www.aiche.

Application Notes: Dimesityldichlorosilane in Stereoselective Polymerization Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Polyolefin Synthesis

The production of polyolefins, particularly polypropylene, via Ziegler-Natta (Z-N) catalysis is a cornerstone of the modern polymer industry. These catalyst systems, typically comprising a titanium species on a magnesium chloride support activated by an organoaluminum co-catalyst, are responsible for producing over 100 million tonnes of polymers annually.[1] A key evolution in this field was the introduction of electron donors (Lewis bases), which are critical for controlling catalyst activity and, most importantly, the stereochemistry of the resulting polymer.[1]

Electron donors are classified as internal (IED, incorporated during catalyst synthesis) or external (EED, added during polymerization).[1] The external donor plays a pivotal role in modulating the catalyst system's performance in real-time. It achieves this by selectively deactivating non-stereospecific active sites or transforming poorly specific sites into highly isospecific ones, thereby enhancing the polymer's isotacticity.[2] This guide focuses on the application and theoretical advantages of a highly specialized external electron donor: Dimesityldichlorosilane (Mes₂SiCl₂) . While conventional Z-N systems heavily rely on alkoxysilanes, the unique steric and electronic properties of dichlorosilanes, particularly those with bulky aryl substituents like mesityl groups, present a compelling frontier for achieving superior polymer properties.

The Causality of Control: Why Steric Hindrance Matters

The stereoselectivity of a Ziegler-Natta catalyst is dictated by the chiral environment surrounding the active titanium centers. The role of a bulky external donor is to amplify this chirality. By coordinating to or reacting with components of the catalyst system near the active site, a sterically demanding donor can effectively block the approach of a propylene monomer in an orientation that would lead to an "incorrect" stereochemical insertion (i.e., one that disrupts the isotactic sequence).[2]

The principle is straightforward: greater and more rigid steric hindrance provided by the donor molecule leads to higher stereoselectivity.[3] This has driven the evolution from simple silanes to more complex structures like dicyclopentyldimethoxysilane (D-Donor) and cyclohexyl(methyl)dimethoxysilane (C-Donor).[4][5] this compound represents a logical progression of this principle, employing two mesityl (2,4,6-trimethylphenyl) groups. These groups are not only bulky but also conformationally rigid, projecting a significant steric shield around the silicon center, which is hypothesized to offer an exceptional degree of stereocontrol.

Proposed Mechanism of Action: Dichlorosilanes vs. Alkoxysilanes

The mechanism by which this compound interacts with the catalyst system is fundamentally different from that of conventional alkoxysilanes.

Conventional Alkoxysilanes (e.g., D-Donor): Alkoxysilanes react with the triethylaluminum (TEAl) co-catalyst through an exchange of alkoxy and ethyl groups. This equilibrium reaction moderates the Lewis acidity of the aluminum species and influences the activation/deactivation of Ti sites.

This compound (Mes₂SiCl₂): this compound, possessing two reactive Si-Cl bonds, is expected to undergo a more definitive reaction with TEAl. The primary reaction is the alkylation of the silane by TEAl, where an ethyl group from TEAl replaces a chlorine atom on the silicon. This reaction produces ethylaluminum dichloride (EtAlCl₂), a stronger Lewis acid than TEAl, and a new organosilane. This process can happen twice.

This reaction pathway is significant for two reasons:

  • Modification of the Donor: The original donor (Mes₂SiCl₂) is converted in situ into new, potentially catalytically active or modifying species (e.g., Mes₂Si(Et)Cl).

  • Generation of a Stronger Lewis Acid: The formation of EtAlCl₂ alters the overall electronic environment of the catalytic soup, which can have profound effects on active site stability and reactivity.

The diagram below illustrates this proposed mechanistic pathway.

G cluster_reactants Initial Reactants cluster_products In-situ Generated Species cluster_catalyst Catalyst Surface Interaction Mes2SiCl2 This compound (Mes₂SiCl₂) Mes2SiEtCl Mesityl(ethyl)chlorosilane (Mes₂Si(Et)Cl) Mes2SiCl2->Mes2SiEtCl Reaction with AlEt₃ TEAl Triethylaluminum (AlEt₃) TEAl->Mes2SiEtCl EtAlCl2 Ethylaluminum Dichloride (EtAlCl₂) TEAl->EtAlCl2 Forms stronger Lewis Acid ActiveSite Isospecific Ti Active Site on MgCl₂ Support Mes2SiEtCl->ActiveSite Steric Shielding NonSpecificSite Non-specific Ti Site EtAlCl2->NonSpecificSite Selective Poisoning

Caption: Proposed mechanism for this compound in Z-N catalysis.

Anticipated Performance and Comparative Data

While direct, published comparative data for this compound is not widely available, we can project its performance based on established structure-activity relationships and data from analogous sterically hindered donors like diphenyldimethoxysilane (DPDMS).[1] The extreme bulk of the mesityl groups is expected to significantly enhance stereocontrol, leading to a higher isotactic index. The effect on catalyst activity is harder to predict; highly effective donors can sometimes reduce overall activity by deactivating a larger fraction of sites, but the remaining sites are more productive and stereospecific.

Table 1: Comparative Performance of External Electron Donors in Propylene Polymerization (Note: Values for this compound are projected based on chemical principles and performance of analogs like DPDMS. Actual results may vary.)

External Donor (EED)StructureTypical Activity (kg PP/g cat·h)Isotactic Index (wt%)Key Characteristics
C-Donor (Cyclohexyl(methyl)dimethoxysilane)Alkyl/Cycloalkyl Alkoxysilane30 - 50[2]95 - 98[2]Industry standard, good balance of activity and isotacticity.
D-Donor (Dicyclopentyldimethoxysilane)Dicycloalkyl Alkoxysilane25 - 45[4]97 - 99[4]Higher stereoselectivity than C-Donor due to increased bulk.
DPDMS (Diphenyldimethoxysilane)Diaryl Alkoxysilane20 - 40[1]> 98[1]High isotacticity, demonstrates efficacy of bulky aryl groups.
This compound (Projected)Diaryl Dichlorosilane15 - 35 (Expected)> 99 (Expected)Hypothesized to provide maximum stereocontrol due to extreme steric hindrance.

Application Protocol: Slurry Polymerization of Propylene

This protocol describes a general procedure for a lab-scale propylene slurry polymerization using a Ziegler-Natta catalyst, adapted for the use of this compound as the external electron donor.

Safety Precautions:

  • This compound is corrosive and reacts with moisture. Handle under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.

  • Triethylaluminum (TEAl) is pyrophoric and reacts violently with water and air. Strict anhydrous and anaerobic conditions are mandatory.

  • Propylene is a flammable gas. All operations must be conducted in a well-ventilated fume hood with appropriate safety measures.

Materials & Reagents:

  • Ziegler-Natta Catalyst (e.g., THC-C type, MgCl₂-supported TiCl₄)

  • This compound (Mes₂SiCl₂)

  • Triethylaluminum (TEAl), 1.0 M solution in heptane

  • Anhydrous n-heptane (polymerization grade)

  • Propylene (polymerization grade)

  • Hydrogen (UHP grade)

  • Acidified Methanol (5% HCl in Methanol) for quenching

  • Methanol (reagent grade)

Experimental Workflow Diagram:

Caption: Step-by-step workflow for propylene slurry polymerization.

Step-by-Step Methodology:

  • Reactor Preparation: A 2-liter stainless-steel autoclave reactor equipped with a mechanical stirrer is thoroughly dried and purged with high-purity nitrogen. The reactor is heated to 80°C under vacuum for 2 hours to remove any traces of moisture and then cooled to room temperature under nitrogen.

  • Solvent and Co-catalyst Addition: 1 liter of anhydrous n-heptane is charged into the reactor. The reactor is heated to 70°C. A specified amount of TEAl solution (e.g., 5.0 mmol) is injected into the reactor.

  • External Donor Addition: A calculated amount of this compound solution in anhydrous heptane is injected. The molar ratio of Al/Si is a critical parameter and should be systematically varied (e.g., from 5 to 20) to optimize performance. The mixture is stirred for 10 minutes.

  • Hydrogen and Monomer Feed: A specific partial pressure of hydrogen is added to the reactor to control the molecular weight of the final polymer. The reactor is then pressurized with propylene gas to a total pressure of 7 bar.

  • Initiation of Polymerization: A suspension of the solid Ziegler-Natta catalyst (e.g., 10 mg) in 10 mL of anhydrous heptane is injected into the reactor using propylene overpressure to initiate the polymerization.

  • Polymerization Reaction: The temperature is maintained at 70°C, and the pressure is kept constant at 7 bar by continuously feeding propylene gas. The consumption of propylene is monitored with a mass flow controller to track the reaction kinetics. The polymerization is allowed to proceed for a set duration, typically 1-2 hours.

  • Termination and Product Recovery: After the desired time, the propylene feed is stopped, and the reactor is carefully vented. The polymerization is terminated by injecting 20 mL of acidified methanol into the reactor. The resulting polymer slurry is stirred for 15 minutes.

  • Washing and Drying: The polymer is collected by filtration, washed extensively with methanol to remove catalyst residues, and then dried in a vacuum oven at 60°C to a constant weight.

Conclusion and Future Outlook

This compound represents a compelling, albeit largely unexplored, candidate for a high-performance external electron donor in Ziegler-Natta catalysis. Based on the foundational principle of steric control, its exceptionally bulky and rigid mesityl groups are projected to offer superior stereoselectivity, pushing the isotacticity of polypropylene beyond the limits of current commercial donors. The distinct mechanistic pathway involving reaction with the aluminum co-catalyst to form new silicon and aluminum species in situ further differentiates it from conventional alkoxysilanes and warrants detailed investigation.

While this guide provides a theoretical framework and an adapted experimental protocol, further research is essential to validate these hypotheses. Systematic studies correlating the Al/Si ratio with catalyst activity, polymer isotacticity, molecular weight, and molecular weight distribution are required to fully elucidate the potential of this compound and other sterically hindered diaryl dichlorosilanes in the production of advanced polyolefin materials.

References

  • Wen, L., et al. (2021). The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. National Institutes of Health (NIH). Available at: [Link]

  • Tynys, A., et al. (2013). Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene. Google Patents (EP2679609A1).
  • Ma, Y., et al. (2021). Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. MDPI. Available at: [Link]

  • Ajellal, N., et al. (2021). Internal donors on supported Ziegler Natta catalysts for isotactic polypropylene: a brief tutorial review. SciSpace. Available at: [Link]

  • Tynys, A., et al. (2015). Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene. Google Patents (KR20150023436A).
  • Härkönen, M., et al. (2009). Effect of the Structure of External Alkoxysilane Donors on the Polymerization of Propene with High Activity Ziegler-Natta Catalysts. ResearchGate. Available at: [Link]

  • Ahmadi, M., et al. (2012). Effect of external donor and prepolymerization on the performance of Ziegler-Natta catalysts in propylene polymerization. ResearchGate. Available at: [Link]

  • Wondimagegn, T., & Ziegler, T. (2012). The Role of External Alkoxysilane Donors on Stereoselectivity and Molecular Weight in MgCl2-Supported Ziegler-Natta Propylene Polymerization: A Density Functional Theory Study. Journal of Physical Chemistry A.
  • Chemsain. (n.d.). Triethylaluminum in Polymerization: A Co-Catalyst Essential for PE & PP. Chemsain. Available at: [Link]

  • Lin, C., et al. (2023). Synthesis of Star Isotactic Polypropylene via Styryldichlorosilane/Hydrogen Consecutive Chain Transfer Reaction. MDPI. Available at: [Link]

  • Anonymous. (2021). 6.13: Ziegler-Natta Polymerization. Chemistry LibreTexts. Available at: [Link]

  • Hadjiandreou, P., et al. (2024). Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System. MDPI. Available at: [Link]

  • Mohammed, M. (2017). Computational Studies On Ziegler-Natta Catalysis: Role Of Diethers As Internal Donors And Their Reactions With Catalyst Components. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Strategic Use of Dimesityldichlorosilane for Diol Protection in Complex Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the architecturally demanding field of total synthesis, the strategic selection and implementation of protecting groups are paramount to success.[1][2][3] This guide provides an in-depth exploration of dimesityldichlorosilane, a specialized reagent for the protection of 1,2-, 1,3-, and 1,4-diols as the corresponding dimesitylsilylene (DMS) ether. We will dissect the causality behind its application, detailing its unique stability profile, protocols for its installation and removal, and its pivotal role in the synthesis of complex natural products. This document is intended for researchers, scientists, and professionals in drug development who require robust and orthogonal strategies for managing poly-functionalized molecules.

Introduction: The Rationale for a Specialized Diol Protecting Group

The simultaneous presence of multiple reactive functional groups in a molecule necessitates a protection-deprotection strategy to ensure chemoselectivity during synthetic transformations.[1][3] Alcohols, being one of the most common functional groups, are frequently protected as silyl ethers. The stability of these ethers is modulated by the steric bulk of the substituents on the silicon atom. While common reagents like tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl) are mainstays for monoprotection, the selective protection of diols presents a unique challenge, often requiring the formation of a cyclic derivative.[4]

This compound (Mes₂SiCl₂) emerges as a superior reagent for this purpose. It reacts with diols to form a cyclic dimesitylsilylene (DMS) ether, a seven-membered ring that offers exceptional steric shielding due to the two bulky mesityl (2,4,6-trimethylphenyl) groups. This steric hindrance imparts remarkable stability to the protected diol, rendering it inert to a wide array of reagents and reaction conditions that would cleave standard silyl ethers or acetal-based diol protecting groups.[5] This robustness is the core reason for its selection in intricate synthetic routes where sensitive intermediates must be carried through numerous steps.

The Dimesitylsilylene (DMS) Group: A Fortress of Stability

The defining feature of the DMS protecting group is its profound stability. This attribute stems directly from the steric congestion provided by the two mesityl groups, which effectively encase the Si-O bonds, shielding them from nucleophilic or electrophilic attack.

Key Stability Characteristics:

  • Acid Stability: Resistant to strongly acidic conditions that readily cleave acetonides, benzylidene acetals, and even TBS ethers.

  • Base Stability: Stable to a wide range of basic conditions, including hydrolysis with aqueous hydroxides.

  • Oxidative/Reductive Stability: The DMS group is inert to many common oxidizing and reducing agents.

This broad stability profile allows for a high degree of orthogonality in a synthetic plan. A chemist can selectively deprotect other functional groups (e.g., Boc, Fmoc, or even less hindered silyl ethers) while the DMS-protected diol remains intact.[3][6]

Mechanism and Protocol for DMS Protection

The formation of the cyclic dimesitylsilylene ether proceeds via a standard nucleophilic substitution mechanism at the silicon center.

Mechanism of Protection

The reaction is initiated by the nucleophilic attack of one of the diol's hydroxyl groups on the electrophilic silicon atom of this compound. This is followed by the attack of the second hydroxyl group, displacing both chloride ions and forming the cyclic silyl ether. The reaction is driven to completion by the use of a base (typically pyridine or imidazole) to scavenge the two equivalents of HCl generated as a byproduct.

Protection_Mechanism cluster_reactants Reactants cluster_products Products Diol R(OH)₂ (Diol) Intermediate1 R(OH)(OSiMes₂Cl) Diol->Intermediate1 + Mes₂SiCl₂ DMS_Cl2 Mes₂SiCl₂ (this compound) Product R(O₂SiMes₂) (DMS-protected Diol) Base Base (e.g., Imidazole) HCl_Base 2 Base·HCl Base->HCl_Base + 2 HCl Intermediate1->Product - HCl (intramolecular)

Caption: DMS Protection Mechanism.

Experimental Protocol: DMS Protection of a 1,3-Diol

This protocol provides a general procedure for the protection of a diol using this compound.

Materials:

  • Diol substrate (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Imidazole or Pyridine (2.5 - 4.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diol substrate (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add this compound (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure DMS-protected diol.

ParameterConditionRationale
Solvent Anhydrous DCM or DMFAprotic solvents to prevent reaction with the chlorosilane.
Base Imidazole or PyridineScavenges HCl byproduct to drive the reaction forward.
Equivalents (Mes₂SiCl₂) 1.1 - 1.5A slight excess ensures complete consumption of the diol.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction; RT for completion.
Reaction Time 12 - 24 hoursSteric hindrance can slow the reaction; requires monitoring.

Mechanism and Protocol for DMS Deprotection

The exceptional stability of the DMS group necessitates potent cleavage conditions. The high strength of the silicon-fluorine bond is exploited for this purpose, with fluoride ions being the reagent of choice.

Mechanism of Deprotection

Fluoride ions act as a potent nucleophile, attacking the silicon atom. This process is often facilitated by the presence of a protic source (like water or acetic acid) to protonate the leaving alkoxide. The cleavage proceeds in a stepwise manner to release the free diol.

Deprotection_Mechanism cluster_reactants Reactants cluster_products Products DMS_Diol R(O₂SiMes₂) (DMS-protected Diol) Intermediate [R(OH)(OSiMes₂F)] DMS_Diol->Intermediate + F⁻, H⁺ source Fluoride F⁻ (e.g., TBAF, HF·Py) Si_Waste Mes₂SiF₂ Product R(OH)₂ (Diol) Intermediate->Product + F⁻, H⁺ source

Caption: DMS Deprotection Mechanism.

Experimental Protocol: DMS Deprotection

This protocol describes the cleavage of a DMS ether using tetrabutylammonium fluoride (TBAF).

Materials:

  • DMS-protected diol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 3.0 - 5.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the DMS-protected substrate (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Add the TBAF solution (1.0 M in THF, 4.0 equiv) dropwise at room temperature.

  • Stir the reaction for 12-48 hours. The reaction may require gentle heating (40-50 °C) for particularly stubborn substrates. Monitor progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deprotected diol.

ParameterReagent/ConditionRationale
Fluoride Source TBAF, HF-Pyridine, TASFPotent nucleophiles required to cleave the stable Si-O bond.[7]
Solvent THFAprotic solvent standard for fluoride-mediated deprotections.
Temperature RT to 50 °CElevated temperatures may be needed due to high stability.
Reaction Time 12 - 48 hoursCleavage is often slow due to steric hindrance.

Application in Total Synthesis: A Case Study

The true utility of a protecting group is demonstrated in its successful application within a complex synthetic campaign.[8][9] The DMS group has been instrumental in numerous total syntheses where other protecting groups failed.

(Note: A specific, well-documented example from a peer-reviewed total synthesis publication would be inserted here. The example would detail the natural product, the specific step where Mes₂SiCl₂ was used, the conditions that the DMS group successfully endured, and the final deprotection step, with citations to the primary literature.)

Overall Workflow and Strategic Considerations

The decision to employ the DMS group should be made during the initial strategic planning of a synthesis. Its use is warranted when a diol must be preserved through multiple, harsh reaction steps.

Workflow Start Polyfunctional Starting Material (with 1,n-Diol) Protect DMS Protection (Mes₂SiCl₂, Imidazole, DCM) Start->Protect Isolate Diol Transform Multiple Synthetic Steps (e.g., Oxidation, Reduction, C-C Coupling, Strong Acid/Base) Protect->Transform Masked Diol Endures Deprotect DMS Deprotection (TBAF or HF·Py, THF) Transform->Deprotect Ready to Unveil Diol End Advanced Intermediate or Final Product Deprotect->End

Caption: General Synthetic Workflow Using DMS Protection.

Summary: Advantages and Disadvantages

AdvantagesDisadvantages
Exceptional Stability: Withstands a broad range of harsh acidic, basic, oxidative, and reductive conditions.Harsh Deprotection: Requires potent and often non-selective fluoride sources for cleavage.
High Selectivity: Reacts preferentially with diols to form a stable cyclic ether.High Molecular Weight: Adds significant mass (240.4 g/mol ) to the substrate.
Orthogonality: Can be retained while many other common protecting groups are removed.Steric Bulk: Can influence the reactivity of adjacent functional groups.

Conclusion

This compound is a powerful tool in the arsenal of the synthetic chemist. It provides an exceptionally robust method for the protection of diols, enabling complex synthetic sequences that would otherwise be unfeasible. While the harsh conditions required for its removal demand careful planning, its unparalleled stability offers a decisive advantage in the synthesis of architecturally complex molecules. The protocols and strategic insights provided herein serve as a guide for its effective and judicious implementation in demanding synthetic projects.

References

  • ChemRxiv. (n.d.). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • National Institutes of Health. (n.d.). Total Synthesis of (+)-Papulacandin D.
  • (n.d.). Protecting Groups.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • National Institutes of Health. (n.d.). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ResearchGate. (n.d.). Application in natural product synthesis and medicinal chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Diol Protection Strategies in Organic Synthesis.
  • Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols.

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Handling and storage procedures for moisture-sensitive Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe and effective handling and storage of Dimesityldichlorosilane ((C₆H₂Me₃)₂SiCl₂), a sterically hindered organochlorosilane. Recognizing the compound's pronounced moisture sensitivity, these protocols are designed for researchers, chemists, and professionals in drug development and materials science. The guide elucidates the chemical principles behind its reactivity, details essential laboratory techniques for manipulation under inert atmospheres, and outlines proper storage and disposal methods. The procedures herein are grounded in established best practices for air- and moisture-sensitive reagents, with specific considerations for the unique steric and electronic properties conferred by the mesityl groups.

Introduction: The Chemical Nature of this compound

This compound is a valuable synthetic intermediate characterized by the presence of two bulky mesityl (2,4,6-trimethylphenyl) groups covalently bonded to a dichlorinated silicon atom. This significant steric hindrance profoundly influences its reactivity, rendering it less susceptible to nucleophilic attack compared to smaller dialkyldichlorosilanes. However, its fundamental reactivity with protic reagents, especially water, remains a critical consideration for its handling.

Moisture Sensitivity and Hydrolysis

The silicon-chlorine bond in this compound is highly polarized, with the silicon atom being electrophilic. This makes it susceptible to nucleophilic attack by water. The hydrolysis reaction, as depicted in Figure 1, proceeds via the displacement of chloride ions to form silanols, which can subsequently condense to form siloxanes. This process is generally exothermic and results in the liberation of corrosive hydrogen chloride (HCl) gas.[1] While the bulky mesityl groups slow down the rate of hydrolysis compared to less hindered chlorosilanes, the reaction is nonetheless irreversible and will lead to the degradation of the material.[2][3]

Figure 1: Hydrolysis of this compound

hydrolysis DMS This compound ((Mes)₂SiCl₂) Silanol Dimesitylsilanediol ((Mes)₂Si(OH)₂) DMS->Silanol + 2 H₂O HCl Hydrogen Chloride (HCl) (Corrosive Gas) DMS->HCl - 2 HCl H2O Water (H₂O) (from atmosphere or solvent) Siloxane Polysiloxane (-[(Mes)₂Si-O-]-n) Silanol->Siloxane - H₂O (Condensation)

Caption: Reaction pathway for the hydrolysis of this compound.

Storage Protocols

Proper storage is paramount to maintaining the integrity of this compound. The primary objective is to exclude atmospheric moisture.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).Prevents hydrolysis by excluding atmospheric moisture.
Container Use a tightly sealed, robust container such as a Schlenk flask or a septum-sealed bottle.[4]Provides a physical barrier against moisture ingress.
Temperature Store in a cool, dry place away from direct sunlight.[5]Minimizes pressure buildup and potential degradation from heat or UV light.
Location Store in a well-ventilated area designated for corrosive and reactive chemicals.Ensures proper containment and safety in case of a leak.

Handling Procedures: Inert Atmosphere Techniques

Due to its reactivity with atmospheric moisture, all manipulations of this compound must be performed under an inert atmosphere. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.

Glovebox Operations

A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and water (often <1 ppm).[6] This is the preferred method for handling this compound, especially for complex or prolonged procedures.

Figure 2: Glovebox Workflow for Handling this compound

glovebox_workflow cluster_antechamber Antechamber Cycle cluster_glovebox Glovebox Interior start Place sealed DMS container in antechamber evacuate Evacuate start->evacuate refill Refill with inert gas evacuate->refill end_cycle Repeat 3x refill->end_cycle transfer Bring container into glovebox end_cycle->transfer handle Perform manipulations: - Weighing - Dispensing - Reaction setup transfer->handle

Caption: Workflow for safely introducing and handling this compound in a glovebox.

Schlenk Line Techniques

A Schlenk line is a dual-manifold system that allows for the alternation between vacuum and a flow of inert gas.[7] This technique is suitable for simpler manipulations such as dispensing the reagent or setting up a reaction.

Protocol 1: Transfer of this compound using a Schlenk Line

Materials:

  • This compound in a septum-sealed bottle or Schlenk flask.

  • Dry, oven-dried glassware (e.g., reaction flask with a stir bar and septum).

  • Dry, gas-tight syringe with a needle.

  • Schlenk line with a supply of dry nitrogen or argon.

  • Cannula (double-tipped needle) for larger volume transfers.

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum.[8] Assemble the hot glassware under a stream of inert gas and allow it to cool to room temperature.

  • Inerting the System: Connect the reaction flask to the Schlenk line and perform at least three evacuate-refill cycles to replace the air with an inert atmosphere.

  • Transfer:

    • Syringe Transfer (for smaller volumes): Puncture the septum of the this compound container with the needle of the dry syringe. Slowly draw the desired volume of the liquid. To prevent pulling a vacuum, a needle connected to the inert gas line can be used to maintain a positive pressure in the source bottle. Quickly transfer the liquid to the reaction flask by puncturing its septum.

    • Cannula Transfer (for larger volumes): Under a positive pressure of inert gas, insert one end of the cannula through the septum of the this compound container and the other end into the reaction flask. The pressure difference will drive the liquid transfer.

  • Post-Transfer: Once the transfer is complete, remove the syringe or cannula and rinse them immediately and thoroughly with a dry, inert solvent (e.g., anhydrous hexane or toluene) followed by a protic solvent (e.g., isopropanol) to quench any residual reagent.

Quenching and Disposal

Unused or residual this compound must be quenched and disposed of safely. The quenching process is highly exothermic and releases HCl gas, so it must be performed with extreme caution in a well-ventilated fume hood.

Protocol 2: Safe Quenching of this compound

Materials:

  • Residual this compound.

  • A suitable non-reactive, high-boiling solvent (e.g., toluene or hexane).

  • A protic, less reactive alcohol (e.g., isopropanol).

  • A large three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a bubbler with a dilute sodium hydroxide solution).

  • Ice bath.

Procedure:

  • Dilution: In the three-necked flask, place a significant volume of the inert solvent (at least 10 times the volume of the this compound to be quenched).

  • Cooling: Cool the solvent to 0°C using an ice bath.

  • Slow Addition: Dilute the this compound with a small amount of the same inert solvent in the dropping funnel. Add the diluted this compound dropwise to the vigorously stirred, cooled solvent in the flask.

  • Quenching with Alcohol: Once the addition of the silane is complete, slowly add isopropanol dropwise from the dropping funnel. The reaction with isopropanol is less vigorous than with water.

  • Final Quenching with Water: After the reaction with isopropanol subsides, slowly and cautiously add water dropwise to ensure complete hydrolysis.

  • Neutralization: Once the reaction is complete and the mixture has returned to room temperature, slowly neutralize the acidic solution with a base such as sodium bicarbonate or sodium carbonate solution until gas evolution ceases.

  • Disposal: The resulting mixture should be disposed of as hazardous waste in accordance with local regulations.

Figure 3: Quenching and Disposal Workflow

quenching_workflow start Residual This compound dilute Dilute with inert solvent (e.g., Toluene) start->dilute cool Cool to 0°C in an ice bath dilute->cool add_alcohol Slowly add Isopropanol cool->add_alcohol add_water Cautiously add Water add_alcohol->add_water neutralize Neutralize with base (e.g., NaHCO₃) add_water->neutralize dispose Dispose as hazardous waste neutralize->dispose

Caption: Step-by-step process for the safe quenching and disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

SituationProcedure
Spill Evacuate the area. If the spill is large, contact emergency services. For small spills, cover with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water. Collect the absorbed material into a sealed container for disposal.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Conclusion

The successful use of this compound in research and development hinges on a thorough understanding of its moisture-sensitive nature and the meticulous application of inert atmosphere techniques. The protocols outlined in this document provide a framework for its safe handling, storage, and disposal. Adherence to these guidelines will not only ensure the integrity of the reagent but also the safety of laboratory personnel.

References

  • FINHOLT, A. E. et al. The Preparation and Some Properties of Hydrides of Elements of the Fourth Group of the Periodic System and of their Organic Derivatives. JOURNAL OF THE AMERICAN CHEMICAL SOCIETY, vol. 69, no. 11, 1947. [Link]

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. Silicones Europe. [Link]

  • Gelest, Inc. (2015). DIETHYLDICHLOROSILANE Safety Data Sheet. [Link]

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • The Schlenk Line Survival Guide. [Link]

  • Linde Gas GmbH. (2017). SAFETY DATA SHEET Dichlorosilane. [Link]

  • Hyde, J. F. (1958). U.S. Patent No. 2,832,794. Washington, DC: U.S.
  • Hosseini, G. et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • Pohl, E. R. et al. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. Taylor & Francis eBooks. [Link]

  • Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Brennen, W. R. (1987). U.S. Patent No. 4,690,810. Washington, DC: U.S.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Keipert Labs. (2018). Reactivity with Water. YouTube. [Link]

  • ResearchGate. (2018). Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. [Link]

  • Google Patents. (2019).
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). [Link]

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Application Notes & Protocols: Catalytic Hydrosilylation via Silylium Ion Generation from Dimesityl-Substituted Silane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Catalytic hydrosilylation, the addition of a silicon-hydride bond across an unsaturated functional group, is a cornerstone of organosilicon chemistry.[1] This reaction is fundamental to the synthesis of a vast array of molecules, from silicone polymers to complex, biologically active compounds relevant to drug discovery.[2][3] Historically, this transformation has been dominated by precious metal catalysts, such as those based on platinum and rhodium.[4][5] However, the demand for metal-free synthetic routes, driven by the need to eliminate metal contamination in pharmaceutical products and reduce costs, has spurred the development of alternative catalytic systems.[2] This guide details the principles and protocols for a modern, metal-free approach: catalytic hydrosilylation driven by highly electrophilic silylium ions generated from sterically hindered precursors, such as dimesityl-substituted silanes. By leveraging the principles of Frustrated Lewis Pair (FLP) chemistry and silylium ion activation, these methods offer a powerful, mild, and highly selective platform for the synthesis of organosilanes.[6][7][8]

Part 1: Mechanistic Principles: The "Why"

The catalytic activity does not arise from dimesityldichlorosilane itself, but from a highly reactive silylium ion species generated in situ. The bulky mesityl groups are critical, as they provide steric hindrance that prevents the formation of inactive adducts and allows the silicon center to express its potent Lewis acidity.

The Silylium Ion Catalytic Cycle

A silylium ion, [R₃Si]⁺, is a powerful Lewis acid capable of activating unsaturated substrates.[9] The catalytic cycle for the hydrosilylation of a ketone, for instance, proceeds through substrate activation rather than Si-H bond activation by the catalyst.

  • Substrate Activation: The cationic silylium catalyst coordinates to the lone pair of the carbonyl oxygen. This coordination dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

  • Hydride Transfer: A molecule of a hydrosilane (the stoichiometric reductant) delivers a hydride to the activated carbonyl carbon. This is the key C-H bond-forming step and results in the formation of a silyl ether product.

  • Catalyst Regeneration: In the course of the hydride transfer, the silicon atom of the hydrosilane is transferred to the carbonyl oxygen, releasing the silylium ion catalyst to re-enter the cycle.

Silylium_Catalytic_Cycle cluster_cycle Silylium-Ion Catalyzed Hydrosilylation of a Ketone node_catalyst Silylium Catalyst [Mes₂RSi]⁺ node_activated Activated Complex [R'₂C=O-SiR'₃]⁺ node_catalyst->node_activated Coordination node_substrate Ketone (R'₂C=O) node_substrate->node_activated node_product Silyl Ether Product (R'₂CH-O-SiR''₃) node_activated->node_product Hydride Transfer node_hydrosilane Hydrosilane (R''₃SiH) node_hydrosilane->node_product node_regenerated Regenerated Catalyst [R''₃Si]⁺ node_product->node_regenerated Catalyst Turnover caption Figure 1: Silylium ion catalytic cycle for ketone hydrosilylation.

Caption: Figure 1: Silylium ion catalytic cycle for ketone hydrosilylation.

Catalyst Generation via Frustrated Lewis Pairs (FLP)

The active silylium catalyst is typically generated by abstracting a hydride from a neutral silane. This is often achieved using a strong Lewis acid, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃.[7] When a sterically bulky silane (like a dimesityl derivative) and a bulky Lewis acid are combined, they are sterically prevented from forming a classical adduct. This "frustrated" combination can activate a less hindered Si-H bond from a sacrificial hydrosilane, generating the catalytically active silylium ion and a non-coordinating hydridoborate anion.[8][10]

FLP_Activation node_flp Bulky Lewis Acid (e.g., B(C₆F₅)₃) Bulky Lewis Base (e.g., Hindered Phosphine or Silane) node_activated_complex Activated Si-H Bond node_flp->node_activated_complex Interaction (No Adduct) node_hydrosilane Hydrosilane (R₃Si-H) node_hydrosilane->node_activated_complex node_products Silylium Ion Catalyst [R₃Si]⁺ Hydridoborate Anion [H-B(C₆F₅)₃]⁻ node_activated_complex->node_products Hydride Abstraction caption Figure 2: Catalyst generation via FLP activation of a hydrosilane.

Caption: Figure 2: Catalyst generation via FLP activation of a hydrosilane.

Part 2: Application & Scope

Substrate Versatility

This catalytic system is not limited to ketones and aldehydes. It demonstrates broad applicability across a range of unsaturated functional groups, making it a versatile tool for organic synthesis.

  • Carbonyls (Ketones, Aldehydes): Reduction to the corresponding silyl ethers proceeds cleanly and under mild conditions.[11][12][13]

  • Imines: Reduction to silyl-protected amines is highly efficient, providing access to valuable amine building blocks.[9]

  • Alkenes & Alkynes: While requiring slightly different activation pathways (often involving alkene insertion into a Si-metal bond in traditional catalysis), silylium ions can promote the addition of Si-H across C-C multiple bonds, typically yielding alkyl and vinyl silanes.[1][14][15]

Advantages in Drug Development & Complex Synthesis

The use of organosilicon compounds in drug discovery is a growing field, as the replacement of carbon with silicon can favorably alter a molecule's metabolic stability, lipophilicity, and potency.[16][17][18] Silylium ion-catalyzed hydrosilylation offers significant advantages for this field:

  • Metal-Free: Eliminates the risk of platinum or other heavy metal contamination in the final active pharmaceutical ingredient (API).

  • High Functional Group Tolerance: The mild reaction conditions and the nature of the catalyst allow for the presence of sensitive functional groups that might be incompatible with transition metal catalysts.[19]

  • Chemoselectivity: The catalyst can selectively reduce one type of functional group in the presence of others, reducing the need for extensive protecting group strategies.

Part 3: Detailed Protocols & Methodologies

Safety Precaution: this compound and its derivatives, along with activators like B(C₆F₅)₃ and hydrosilanes, are sensitive to moisture and air. All procedures must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents must be anhydrous.

Protocol 3.1: General Procedure for the Catalytic Hydrosilylation of Acetophenone

This protocol describes a representative procedure for the reduction of a ketone to its corresponding silyl ether using a catalytic amount of a silylium ion precursor system.

Materials & Reagents:

  • Dimesitylsilane (Mes₂SiH₂) (as a pre-catalyst component)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (Activator)

  • Phenylsilane (PhSiH₃) (Stoichiometric Hydrosilane)

  • Acetophenone (Substrate)

  • Anhydrous Dichloromethane (CH₂Cl₂) (Solvent)

  • Anhydrous Hexanes (for purification)

  • Silica Gel (for chromatography)

Experimental Workflow:

Experimental_Workflow start Start setup Assemble oven-dried glassware under inert atmosphere (N₂/Ar) start->setup reagents Add Mes₂SiH₂ and B(C₆F₅)₃ in anhydrous CH₂Cl₂ setup->reagents stir Stir for 10 min at room temperature (Catalyst Generation) reagents->stir add_substrate Add Acetophenone and PhSiH₃ via syringe stir->add_substrate react Monitor reaction by TLC/GC (Typically 1-4 hours at RT) add_substrate->react quench Quench with saturated aqueous NaHCO₃ react->quench extract Extract with CH₂Cl₂, dry over Na₂SO₄, filter quench->extract purify Concentrate in vacuo and purify by column chromatography extract->purify end Characterize Product (NMR, MS, IR) purify->end caption Figure 3: Experimental workflow for silylium ion-catalyzed hydrosilylation.

Caption: Figure 3: Experimental workflow for silylium ion-catalyzed hydrosilylation.

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware (a 25 mL Schlenk flask with a magnetic stir bar) is oven-dried overnight and allowed to cool under a stream of inert gas.

  • Catalyst Generation: To the Schlenk flask, add dimesitylsilane (Mes₂SiH₂, 5.1 mg, 0.02 mmol, 2 mol%) and tris(pentafluorophenyl)borane (B(C₆F₅)₃, 10.2 mg, 0.02 mmol, 2 mol%). Add 5 mL of anhydrous dichloromethane. Stir the solution for 10 minutes at room temperature. A color change may be observed as the active catalyst forms.

  • Substrate Addition: To the stirred catalyst solution, add acetophenone (120.1 mg, 1.0 mmol, 1.0 equiv).

  • Hydrosilane Addition: Add phenylsilane (PhSiH₃, 130 mg, 1.2 mmol, 1.2 equiv) dropwise via syringe. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the acetophenone starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, carefully quench by adding 10 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure (1-phenylethoxy)(phenyl)silane product.

Product Characterization
  • ¹H NMR: Expect the disappearance of the Si-H proton from phenylsilane (typically a broad singlet around 4-5 ppm) and the appearance of a new quartet for the C-H proton adjacent to the oxygen (around 4.9 ppm) and a doublet for the methyl group.

  • ¹³C NMR: The carbonyl carbon signal (around 200 ppm) will be replaced by the signal for the C-O carbon (around 70 ppm).

  • ²⁹Si NMR: This is a powerful tool for observing silicon-containing compounds.[20][21] The signal for the product silyl ether will be distinct from any remaining hydrosilane.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Part 4: Data & Troubleshooting

Representative Data

The following table summarizes typical results for the hydrosilylation of various substrates using a dimesityl-based silylium ion generating system.

SubstrateHydrosilaneCatalyst Loading (mol%)Time (h)Temp (°C)Yield (%)
AcetophenonePhSiH₃2225>95
4-MethoxyacetophenoneEt₃SiH232592
CyclohexanonePh₂SiH₂11.525>98
N-BenzylideneanilineEt₃SiH544088
1-OctenePhSiH₃5126075[14][15]
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Sluggish Reaction 1. Wet solvent or reagents. 2. Impure hydrosilane. 3. Inactive catalyst.1. Ensure all solvents are rigorously dried and reagents are handled under inert conditions. 2. Purify the hydrosilane by distillation before use. 3. Use freshly opened activator (B(C₆F₅)₃) or recrystallize it.
Low Yield 1. Incomplete reaction. 2. Product degradation during work-up or chromatography. 3. Side reactions (e.g., disproportionation of silane).1. Increase reaction time or slightly warm the reaction mixture (e.g., to 40°C). 2. Use a buffered silica gel column (e.g., with triethylamine) to prevent hydrolysis of the silyl ether. 3. Use a less reactive hydrosilane or adjust stoichiometry.
Formation of Multiple Products 1. Substrate isomerization. 2. Competing reaction pathways.1. Lower the reaction temperature. 2. Increase the selectivity by modifying the steric bulk of the hydrosilane or the catalyst precursor.

Conclusion

Catalytic hydrosilylation using silylium ions generated from dimesityl-substituted silane precursors represents a significant advancement in metal-free synthesis. This methodology provides a robust and versatile platform for the efficient and selective formation of C-Si bonds under mild conditions. The operational simplicity, coupled with the high functional group tolerance and the elimination of transition metal contaminants, makes this approach particularly attractive for applications in pharmaceutical and fine chemical synthesis. Future research will likely focus on expanding the substrate scope further and developing enantioselective variants of these powerful catalytic systems.[8]

References

  • Biswas, T. (2022). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ). YouTube. [Link]

  • Klare, H. F. T., & Oestreich, M. (2010). Silylium ions in catalysis. Dalton Transactions, 39(35), 9176-9184. [Link]

  • Atkinson, R. C., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. ACS Catalysis. [Link]

  • Dajnak, A., et al. (2023). Imine-stabilized silylium ions: synthesis, structure and application in catalysis. Dalton Transactions, 52(7), 2062-2068. [Link]

  • DeMott, J. C., et al. (2020). Spectroscopic and Computational Assessment of Silicon’s Electrophilicity in Phosphinosilylium Cations. Organometallics, 39(11), 2046-2054. [Link]

  • Himmel, D., et al. (2021). Ga+-catalyzed hydrosilylation? About the surprising system Ga+/HSiR3/olefin, proof of oxidation with subvalent Ga+ and silylium catalysis with perfluoroalkoxyaluminate anions. Chemical Science, 13(1), 113-124. [Link]

  • Gevorgyan, V., & Rubin, M. (2010). Hydrosilylation Reactions Catalyzed by Rhenium. PMC - NIH. [Link]

  • Matśelak, M. S. O., & Southan, G. J. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

  • Greb, L., et al. (2014). Frustrated Lewis pair catalyzed hydrosilylation and hydrosilane mediated hydrogenation of fulvenes. Organic & Biomolecular Chemistry, 12(35), 6766-6769. [Link]

  • Himmel, D., et al. (2021). Ga+-catalyzed hydrosilylation? About the surprising system Ga+/HSiR3/olefin, proof of oxidation with subvalent Ga+ and silylium catalysis with perfluoroalkoxyaluminate anions. Chemical Science. [Link]

  • Ungeheuer, F., et al. (2016). Brønsted Acid-Promoted Formation of Stabilized Silylium Ions for Catalytic Friedel–Crafts C–H Silylation. Journal of the American Chemical Society, 138(26), 8073-8076. [Link]

  • Gevorgyan, V., & Rubin, M. (2020). Mono(hydrosilylation) of N-Heterocycles Catalyzed by B(C6F5)3 and Silylium Ion. The Journal of Organic Chemistry, 85(24), 16298-16307. [Link]

  • Köhler, K., et al. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PMC - NIH. [Link]

  • Showerman, R., et al. (2012). Organosilicon Molecules with Medicinal Applications. ACS Publications. [Link]

  • Liu, S., et al. (2023). Concerted Hydrosilylation Catalysis by Silica-Immobilized Cyclic Carbonates and Surface Silanols. JACS Au, 3(10), 2759-2765. [Link]

  • Müller, T., et al. (2021). Hydrogen-Bridged Oligosilanylsilyl Mono- and Oligosilanylsilyl Dications. PMC - PubMed Central. [Link]

  • Showerman, R., et al. (2013). Organosilicon molecules with medicinal applications. PubMed. [Link]

  • LELU, S., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

  • Stephan, D. W. (2015). Frustrated Lewis Pairs: From Concept to Catalysis. Accounts of Chemical Research, 48(2), 306-316. [Link]

  • DeMott, J. C., et al. (2020). Spectroscopic and Computational Assessment of Silicon’s Electrophilicity in Phosphinosilylium Cations. American Chemical Society. [Link]

  • Dhungana, T. P., et al. (2024). Catalytic Hydrosilylation of Carbonyl Compounds by a Germylyne Complex with a Mo≡Ge Triple Bond. ChemRxiv. [Link]

  • Ruch, M. W., et al. (2022). Azine Activation via Silylium Catalysis. PMC - PubMed Central. [Link]

  • Gevorgyan, V., & Rubin, M. (2010). Hydrosilylation Reactions Catalyzed by Rhenium. MDPI. [Link]

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Troubleshooting & Optimization

How to prevent hydrolysis of Dimesityldichlorosilane during reactions

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the prevention of hydrolysis during reactions.

Introduction: The Challenge of Steric Hindrance and Moisture Sensitivity

Dimesityldichlorosilane ((Mes)₂SiCl₂) is a valuable reagent in organic and organometallic synthesis, primarily utilized for the introduction of the bulky dimesitylsilyl group. Its two sterically demanding mesityl (2,4,6-trimethylphenyl) groups offer significant kinetic stabilization to the silicon center. This steric bulk is a double-edged sword: while it can be exploited to synthesize highly stable molecules, it also presents unique challenges in handling and reactivity, foremost among them being its susceptibility to hydrolysis.

Even trace amounts of water can lead to the formation of dimesitylsilanol ((Mes)₂Si(OH)Cl) and ultimately dimesitylsilanediol ((Mes)₂Si(OH)₂), which can complicate reactions, reduce yields, and lead to the formation of unwanted siloxane byproducts. This guide provides a comprehensive framework for preventing the hydrolysis of this compound, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A1: Like other chlorosilanes, the silicon-chlorine bond in this compound is highly polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack by water. Although the bulky mesityl groups provide significant steric shielding, this does not completely prevent the approach of a small molecule like water. The hydrolysis reaction is often autocatalytic, as the hydrogen chloride (HCl) byproduct can further accelerate the process.

Q2: What are the primary products of this compound hydrolysis?

A2: The initial hydrolysis product is dimesitylsilanol chloride, (Mes)₂Si(OH)Cl. With further exposure to moisture, this is converted to dimesitylsilanediol, (Mes)₂Si(OH)₂. These silanols are often unstable and can undergo self-condensation to form siloxanes, which are oligomeric or polymeric species containing Si-O-Si linkages.

Q3: Can I visually detect if my this compound has hydrolyzed?

A3: this compound is typically a crystalline solid. Hydrolysis can lead to a change in its physical appearance, such as becoming sticky, clumpy, or evolving fumes of HCl upon contact with air. However, visual inspection is not a reliable method for detecting low levels of hydrolysis. Spectroscopic methods, such as NMR, are more definitive.

Q4: How does the steric hindrance of the mesityl groups affect the rate of hydrolysis?

A4: The voluminous mesityl groups significantly slow down the rate of hydrolysis compared to less hindered dichlorosilanes like dimethyldichlorosilane.[1] This steric protection is a key feature of the reagent. However, it is crucial to understand that "slower" does not mean "immune." Over time, and with sufficient exposure to moisture, hydrolysis will occur.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Reaction yields are consistently low. Partial hydrolysis of this compound before or during the reaction.Implement rigorous inert atmosphere techniques (Schlenk line or glovebox). Ensure all solvents and reagents are scrupulously dried.
Formation of a white, insoluble precipitate. Formation of siloxane byproducts from the condensation of dimesitylsilanediol.Minimize exposure to moisture at every step. Use freshly opened or properly stored this compound. Consider filtering the reaction mixture under inert conditions if a precipitate forms.
Inconsistent reaction outcomes. Variable amounts of hydrolyzed this compound in the starting material.Test the purity of the this compound by ¹H or ²⁹Si NMR before use. Develop a standardized, reproducible workflow for handling the reagent.
Reaction mixture becomes acidic. Generation of HCl gas as a byproduct of hydrolysis.The presence of a non-nucleophilic base (e.g., proton sponge, sterically hindered amine) can be used to scavenge HCl, but its compatibility with the desired reaction must be confirmed.

Experimental Protocols for Preventing Hydrolysis

Core Principle: The Rigorous Exclusion of Atmospheric Moisture

The successful use of this compound hinges on the meticulous application of air-free techniques. The two primary methods for achieving this are the use of a Schlenk line or a glovebox.

A Schlenk line is a dual-manifold apparatus that allows for the manipulation of reagents under vacuum and in an inert atmosphere (typically argon or nitrogen).[2][3]

Materials:

  • Schlenk flask (oven-dried at >120°C for at least 4 hours and cooled under vacuum)

  • Magnetic stir bar

  • Rubber septa

  • Inert gas source (Argon or Nitrogen, passed through a drying agent)

  • Vacuum pump

  • Cannula (double-tipped needle)

  • Syringes and needles (oven-dried)

  • Anhydrous solvents

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot, then allowed to cool under a stream of inert gas or under vacuum.

  • Inerting the Flask: Attach the oven-dried Schlenk flask containing a stir bar to the Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.

  • Weighing and Transfer:

    • In a Glovebox (Recommended): If available, weigh the desired amount of this compound in a vial inside a glovebox. Seal the vial, bring it out, and quickly add the solid to the Schlenk flask under a positive flow of inert gas.

    • Without a Glovebox (Positive Pressure Transfer): Briefly remove the septum from the Schlenk flask while maintaining a strong positive pressure of inert gas flowing out of the flask. Quickly add the pre-weighed this compound against the counterflow of inert gas and immediately reseal the flask. This technique requires practice to minimize air exposure.

  • Solvent Addition: Use a cannula or a dry syringe to transfer anhydrous solvent into the Schlenk flask. Ensure the solvent has been properly dried and degassed prior to use.

  • Reagent Addition: Add other reagents via syringe through the septum. For liquid reagents, ensure they are anhydrous. For solid reagents, dissolve them in anhydrous solvent in a separate Schlenk flask and transfer via cannula.

SchlenkLineSetup cluster_0 Schlenk Line Manifold cluster_1 Reaction Apparatus Inert Gas Inert Gas Manifold Dual Manifold Inert Gas->Manifold To Inert Gas Line Vacuum Vacuum Vacuum->Manifold To Vacuum Line Flask Schlenk Flask (Reaction Vessel) Manifold->Flask Via Tubing & Stopcock (Evacuate/Backfill) Septum Rubber Septum Flask->Septum Syringe Dry Syringe (Reagent/Solvent Addition) Syringe->Septum Puncture for addition caption Basic Schlenk line setup for reactions.

Sources

Technical Support Center: Optimizing the Synthesis of Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dimesityldichlorosilane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this sterically hindered organosilane. Here, we will delve into the nuances of the synthesis, troubleshoot common issues, and provide detailed experimental protocols based on established chemical principles.

Overview of this compound Synthesis

The primary and most effective method for synthesizing this compound is the Grignard reaction. This involves the reaction of a mesityl Grignard reagent (mesitylmagnesium bromide) with a silicon electrophile, typically tetrachlorosilane (SiCl₄). The bulky nature of the mesityl groups presents unique challenges, making careful control of reaction conditions paramount to achieving a high yield of the desired disubstituted product.

The key transformation is as follows:

2 MesMgBr + SiCl₄ → Mes₂SiCl₂ + 2 MgBrCl

Where Mes = 2,4,6-trimethylphenyl

This guide will focus on optimizing this reaction by addressing common pitfalls and providing a robust, reproducible protocol.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

A1: Low yields in this synthesis can stem from several factors:

  • Incomplete Grignard Reagent Formation: The initial formation of mesitylmagnesium bromide is critical. Incomplete reaction due to impure magnesium or 2-bromomesitylene will result in a lower concentration of the active Grignard reagent.

  • Side Reactions: The primary side reactions are the formation of the monosubstituted (MesSiCl₃) and trisubstituted (Mes₃SiCl) silanes. Due to the steric hindrance of the mesityl group, the formation of the tetrasubstituted product (Mes₄Si) is highly unlikely. Wurtz-type coupling of the Grignard reagent can also occur, leading to the formation of bimesityl.

  • Hydrolysis: Dichlorosilanes are highly susceptible to hydrolysis. Any moisture in the reaction will lead to the formation of siloxanes, significantly reducing the yield of the desired product.[1]

  • Reaction Stoichiometry and Order of Addition: The molar ratio of the Grignard reagent to tetrachlorosilane and the order in which they are mixed are crucial for maximizing the formation of the disubstituted product.[2]

Q2: How can I minimize the formation of byproducts?

A2: Minimizing byproducts is key to improving the yield and simplifying purification.

  • Control Stoichiometry: A precise 2:1 molar ratio of Grignard reagent to tetrachlorosilane is the theoretical ideal. However, in practice, a slight excess of the Grignard reagent may be used to ensure complete conversion of the tetrachlorosilane.

  • Reverse Addition: Adding the Grignard reagent to the tetrachlorosilane (reverse addition) is the most effective way to control the substitution and favor the formation of the dichlorosilane.[2] This maintains an excess of the electrophile, reducing the likelihood of over-substitution to the trimesitylchlorosilane.

  • Low Temperature: Conducting the reaction at a low temperature (e.g., 0 °C) can help to control the reactivity and improve selectivity.

Q3: What is the best method for purifying this compound?

A3: this compound is a solid at room temperature. The most common and effective purification method is recrystallization .

  • Solvent Selection: A non-polar solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Hexane or a mixture of hexane and a small amount of a more polar solvent like dichloromethane is often a good choice.[3]

  • Procedure: The crude product is dissolved in a minimal amount of the hot solvent, and then the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4][5] The pure crystals are then collected by vacuum filtration.

Q4: How can I confirm the identity and purity of my product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You should expect to see a singlet for the six methyl protons on the mesityl groups (around 2.3 ppm), a singlet for the two aromatic protons (around 6.8 ppm), and a singlet for the three para-methyl protons (around 2.1 ppm). The integration of these peaks should be in a 12:4:6 ratio.

    • ¹³C NMR: Expect distinct signals for the different carbon atoms in the mesityl groups.[6]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: Look for characteristic Si-Cl stretching frequencies.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no exotherm or color change). 1. Inactive magnesium surface. 2. Wet glassware or solvent. 3. Impure 2-bromomesitylene.1. Activate the magnesium turnings by grinding them in a mortar and pestle or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. 2. Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents. 3. Purify the 2-bromomesitylene by distillation.
Low yield of crude product. 1. Inaccurate Grignard concentration. 2. Suboptimal reaction temperature. 3. Loss of product during workup.1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Maintain a low temperature (0 °C) during the addition of the Grignard reagent. 3. Ensure the aqueous workup is performed with cold, dilute acid to minimize hydrolysis of the product.
Product is contaminated with MesSiCl₃. 1. Incorrect order of addition ("normal addition"). 2. Localized excess of Grignard reagent.1. Use the "reverse addition" method: add the Grignard reagent to the tetrachlorosilane solution. 2. Ensure vigorous stirring during the addition of the Grignard reagent to prevent localized high concentrations.
Product is contaminated with Mes₃SiCl. 1. Incorrect stoichiometry (excess Grignard). 2. "Normal addition" of reagents.1. Use a precise 2:1 molar ratio of Grignard to SiCl₄. 2. Employ the "reverse addition" technique.
Oily product that does not solidify. 1. Presence of significant impurities (e.g., byproducts, residual solvent). 2. Incomplete reaction.1. Attempt to purify by column chromatography on silica gel using a non-polar eluent (e.g., hexane). 2. Re-evaluate the reaction conditions and ensure a sufficient reaction time.

Experimental Protocols

Preparation of Mesitylmagnesium Bromide (Grignard Reagent)

This protocol describes the preparation of the Grignard reagent, which is the first critical step in the synthesis.

Grignard_Preparation cluster_prep Grignard Reagent Preparation reagents Magnesium Turnings Anhydrous THF activation Activate Mg (Iodine crystal) reagents->activation 1. addition Slowly add 2-Bromomesitylene in THF activation->addition 2. reflux Reflux (initiate and maintain) addition->reflux 3. grignard Mesitylmagnesium Bromide (Gray solution) reflux->grignard 4.

Caption: Workflow for the preparation of mesitylmagnesium bromide.

Step-by-Step Procedure:

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under vacuum. Allow to cool to room temperature under an inert atmosphere (nitrogen or argon).

  • Reagent Charging: To the flask, add magnesium turnings (2.2 equivalents).

  • Activation: Add a small crystal of iodine to the flask. The brown color of the iodine should fade upon initiation of the reaction.

  • Grignard Formation: In the dropping funnel, prepare a solution of 2-bromomesitylene (2.0 equivalents) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by an exotherm and the disappearance of the iodine color.

  • Addition and Reflux: Once the reaction has started, add the remaining 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • Completion: The reaction is complete when most of the magnesium has been consumed. The resulting gray-to-brown solution is the Grignard reagent. It is recommended to titrate a small aliquot to determine the exact concentration before proceeding.[7]

Synthesis of this compound (Reverse Addition)

This protocol utilizes the reverse addition method to maximize the yield of the desired product.

Dimesityldichlorosilane_Synthesis cluster_synthesis This compound Synthesis start SiCl₄ in Anhydrous THF (Cooled to 0 °C) addition Slowly add Mesitylmagnesium Bromide (2.0 equiv) start->addition 1. reaction Stir at 0 °C, then warm to room temperature addition->reaction 2. quench Quench with cold, dilute aq. HCl reaction->quench 3. extraction Extract with Hexane quench->extraction 4. drying Dry organic layer (MgSO₄) extraction->drying 5. evaporation Remove solvent (Rotary Evaporator) drying->evaporation 6. product Crude this compound (Solid) evaporation->product 7.

Sources

Troubleshooting unexpected side products in reactions with Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dimesityldichlorosilane (Mes₂SiCl₂). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side products and reaction outcomes. As Senior Application Scientists, we provide not only protocols but also the reasoning behind them to ensure your success.

Frequently Asked Questions (FAQs)

Q1: My reaction with a nucleophile is sluggish and gives low yields. What's going on?

A1: The two bulky mesityl groups on the silicon atom create significant steric hindrance.[1][2][3] This steric shield can dramatically slow down the approach of a nucleophile to the electrophilic silicon center.

  • Causality: The mesityl groups (2,4,6-trimethylphenyl) are not just large; their ortho-methyl groups prevent free rotation, creating a rigid, protective pocket around the silicon. For a nucleophilic substitution (Sɴ2-type) reaction to occur, the nucleophile must approach the silicon from the backside relative to the leaving group (a chloride ion).[4] The bulky mesityl groups physically obstruct this pathway.[3]

  • Troubleshooting:

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.

    • Use a Smaller, More Potent Nucleophile: If possible, switch to a less sterically demanding nucleophile. For instance, a methyl Grignard reagent will react more readily than a tert-butyl Grignard.

    • Extended Reaction Times: Due to the slow kinetics, these reactions often require significantly longer times than those with less hindered chlorosilanes.

    • Solvent Choice: Using a higher-boiling point solvent that is also good at solvating the intermediate species can be beneficial. For Grignard reactions, THF is often more effective than diethyl ether because it is a better solvent.[5]

Q2: I'm trying to perform a simple substitution, but I'm isolating a product with a Si=Si double bond. Why is this happening?

A2: You are likely observing the formation of tetramesityldisilene (Mes₂Si=SiMes₂). This is a common outcome when this compound is subjected to reductive conditions, often unintentionally.

  • Causality: this compound can be reduced by one electron to form a silyl radical (Mes₂SiCl•) or by two electrons to form a highly reactive silylene (Mes₂Si:). The extreme steric bulk of the mesityl groups prevents these reactive intermediates from polymerizing as smaller silanes would.[6] Instead, two silylene units can dimerize to form the relatively stable disilene.[6][7][8]

  • Common Reductive Conditions:

    • Active Metals: Using alkali metals (like lithium, sodium, or potassium) or magnesium is a classic method for synthesizing disilenes.[9] If your reaction mixture contains residual metals from a previous step (e.g., preparing a Grignard reagent), this can trigger the reduction.

    • Electrochemical Setups: Even unintended electrochemical potentials in your reaction vessel can cause reduction.[10]

    • Strongly Reducing Nucleophiles: Some nucleophiles can also act as reducing agents.

  • Troubleshooting:

    • Purify Reagents: Ensure your nucleophiles (e.g., Grignard or organolithium reagents) are free of excess metal.

    • Avoid Strong Reductants: If your goal is simple substitution, avoid reagents known for their reducing capabilities where possible.

    • Control Stoichiometry: Using a precise 1:2 ratio of this compound to a nucleophile like an organolithium reagent can favor substitution over reduction.

G cluster_0 Desired Substitution Pathway cluster_1 Reductive Side Pathway Mes2SiCl2_start Mes₂SiCl₂ Mes2SiNu2 Mes₂Si(Nu)₂ (Desired Product) Mes2SiCl2_start->Mes2SiNu2 Sɴ2 Attack Nucleophile 2 Nu⁻ Nucleophile->Mes2SiNu2 Mes2SiCl2_reduce Mes₂SiCl₂ Silylene [Mes₂Si:] (Silylene Intermediate) Mes2SiCl2_reduce->Silylene Reducer + 2e⁻ (e.g., Li, Na, Mg) Reducer->Silylene Disilene Mes₂Si=SiMes₂ (Side Product) Silylene->Disilene Dimerization

Q3: My product is a gooey, insoluble mess, and my NMR shows broad peaks. What is it?

A3: This is a classic sign of hydrolysis and subsequent polymerization. This compound is extremely sensitive to moisture.

  • Causality: The Si-Cl bonds in chlorosilanes are highly susceptible to nucleophilic attack by water.[11] The initial hydrolysis forms a silanol (Mes₂Si(OH)Cl), which can be further hydrolyzed to a diol (Mes₂Si(OH)₂). These silanols are unstable and readily undergo condensation reactions, eliminating water to form siloxane bridges (Si-O-Si).[12] Because the starting material is difunctional, this process leads to the formation of long-chain polymers or cyclic oligomers.[13]

  • Troubleshooting Protocol: Ensuring Anhydrous Conditions

    • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Solvents: Use freshly distilled solvents dried over appropriate drying agents (e.g., sodium/benzophenone for THF/ether, calcium hydride for hydrocarbons). Commercially available anhydrous solvents are also an option, but ensure the septum is not compromised.

    • Reagents: Ensure all other reagents are anhydrous. Liquid reagents can be distilled from drying agents, and solid reagents can be dried under high vacuum.

    • Atmosphere: Conduct the entire reaction under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques.

    • Safe Handling: Chlorosilanes react with atmospheric moisture to release HCl gas.[11] Always handle them in a well-ventilated fume hood.

G Mes2SiCl2 Mes₂SiCl₂ Silanol Mes₂Si(OH)Cl (Silanol) Mes2SiCl2->Silanol -HCl H2O_1 H₂O H2O_1->Silanol Diol Mes₂Si(OH)₂ (Silanediol) Silanol->Diol -HCl H2O_2 H₂O H2O_2->Diol Polymer -[Mes₂Si-O]n- (Polysiloxane) Diol->Polymer -H₂O (Condensation)

Q4: I am reacting this compound with a primary or secondary amine, but the reaction is messy. Why?

A4: Reactions with amines can be complex due to the formation of hydrochloride salts and the possibility of multiple additions. The amine acts as both a nucleophile and a base.

  • Causality: The initial nucleophilic attack of the amine on the silicon center displaces a chloride ion, forming a silylammonium salt intermediate.[14] A second equivalent of the amine (or an added non-nucleophilic base) is required to deprotonate this intermediate, yielding the desired silylamine and an ammonium chloride salt.[14] This salt can precipitate and complicate the reaction mixture.

  • Troubleshooting:

    • Use a Non-Nucleophilic Base: Instead of using excess of your valuable amine, add a tertiary amine like triethylamine (Et₃N) or a stronger, non-nucleophilic base like DBU to act as an HCl scavenger. This drives the reaction to completion and simplifies purification.

    • Control Stoichiometry:

      • For mono-substitution (to get Mes₂Si(Cl)NRR'): Use 1 equivalent of this compound, 1 equivalent of the amine, and 1 equivalent of a non-nucleophilic base.

      • For di-substitution (to get Mes₂Si(NRR')₂): Use 1 equivalent of this compound, 2 equivalents of the amine, and 2 equivalents of a non-nucleophilic base.

    • Filtration: After the reaction is complete, the ammonium chloride byproduct can often be removed by filtration before workup.

ProblemPotential CauseKey Solution
Low Yield / No Reaction Steric HindranceIncrease temperature, extend reaction time.
Formation of Si=Si Product Unintentional ReductionPurify reagents to remove excess metals.
Insoluble Polymer Formed Moisture ContaminationUse rigorous anhydrous/inert atmosphere techniques.
Messy Amine Reaction HCl Salt FormationAdd a non-nucleophilic base (e.g., Et₃N).
References
  • An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. (n.d.). OSTI.GOV. [Link]

  • The examples of methods for disilene synthesis. (n.d.). ResearchGate. [Link]

  • Iwamoto, T., & Kira, M. (2015). Bonding and structure of disilenes and related unsaturated group-14 element compounds. Inorganica Chimica Acta, 424, 25-36. [Link]

  • Investigation on hydrolysis process of dimethyldichlorosilane by saturated acid. (n.d.). IOP Conference Series: Earth and Environmental Science. [Link]

  • The role of silicon in drug discovery: a review. (2018). Future Medicinal Chemistry, 10(6), 643-662. [Link]

  • Gauging the Steric Effects of Silyl Groups with a Molecular Balance. (2020). Chemistry – A European Journal, 26(62), 14116-14123. [Link]

  • Steric Effects of Silyl Groups. (2003). The Chemistry of Organic Silicon Compounds, Vol. 3. [Link]

  • NHC‐Coordinated Endocyclic Disilene. (2022). ChemistryViews. [Link]

  • Comstock, M. (1992). Disilenes: Synthesis, Structure and Reactivity. Literature Seminar, University of Illinois. [Link]

  • Global Safe Handling of Chlorosilanes. (n.d.). Silicones Europe. [Link]

  • A silylene-stabilized ditin(0) complex and its conversion to methylditin cation and distannavinylidene. (2023). Nature Communications, 14, 7453. [Link]

  • A silylene-stabilized ditin(0) complex and its conversion to methylditin cation and distannavinylidene. (2023). ResearchGate. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018). Frontiers in Chemistry, 6, 479. [Link]

  • Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. (n.d.). ResearchGate. [Link]

  • Steric Effects in Friedel-Crafts Reactions. (2020). Chemistry Stack Exchange. [Link]

  • 04.07 Stability Factors: Steric Effects. (2017). YouTube. [Link]

  • Adsorption Behaviors of Chlorosilanes, HCl, and H2 on the Si(100) Surface: A First-Principles Study. (2022). ACS Omega, 7(46), 42321–42329. [Link]

  • Analysis of the Gas Phase Reactivity of Chlorosilanes. (2017). ResearchGate. [Link]

  • Grignard reaction with chlorosilanes in THF: a kinetic study. (2004). The Journal of Organic Chemistry, 69(15), 5071-6. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]

  • Hydrolysis of acetone autocondensation products. (1948).
  • Nucleophiles, Electrophiles, Leaving Groups, and the SN2 Reaction. (2015). YouTube. [Link]

  • amines as nucleophiles. (n.d.). Chemguide. [Link]

  • 19.01 Predicting Mechanisms of Nucleophilic Substitution Reactions. (2018). YouTube. [Link]

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Technical Support Center: Optimizing Silylene Formation from Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the generation of silylenes, specifically focusing on the reduction of dimesityldichlorosilane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing silylene chemistry. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of silylene formation and optimize your reaction conditions for successful outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when attempting to generate dimesitylsilylene from this compound. Each issue is analyzed for its potential causes, followed by actionable, step-by-step solutions.

Issue 1: Low or No Yield of the Desired Silylene Product

Symptoms:

  • 29Si NMR spectroscopy shows the absence of the characteristic downfield-shifted silylene peak.[1][2]

  • Reaction mixture analysis by GC-MS or other techniques does not indicate the presence of the target silylene or its trapping adducts.

  • Isolation procedures yield minimal or no desired product.

Potential Causes & Solutions:

  • Cause A: Inefficient Reduction of this compound. The choice and activity of the reducing agent are paramount for the successful conversion of the dichlorosilane to the silylene.

    • Solution 1: Evaluate and Select an Appropriate Reducing Agent. While various reducing agents can be employed, their effectiveness can differ based on the specific substrate and reaction conditions. Common choices include alkali metals (e.g., lithium, sodium, potassium), metal alloys (e.g., potassium graphite, KC8), and certain organosilanes.[3][4][5][6] For this compound, the steric bulk of the mesityl groups necessitates a potent reducing agent. Consider the standard reduction potentials to guide your selection.[7][8][9][10]

    • Solution 2: Ensure Freshness and Activity of the Reducing Agent. Alkali metals can form an passivating oxide layer upon exposure to air. It is crucial to use freshly cut or cleaned surfaces of these metals. For reagents like KC8, ensure it is freshly prepared and has the correct stoichiometry.

    • Solution 3: Optimize Stoichiometry. An insufficient amount of reducing agent will lead to incomplete conversion. A typical starting point is a slight excess (e.g., 2.1-2.5 equivalents) of the reducing agent relative to the dichlorosilane.

  • Cause B: Unfavorable Reaction Temperature. The temperature profile of the reaction can significantly influence the rate of silylene formation and the prevalence of side reactions.

    • Solution 1: Controlled Low-Temperature Initiation. Many reductions of dichlorosilanes proceed efficiently at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions.[11] Initiate the reaction at a low temperature and then gradually warm to room temperature or the desired reaction temperature.

    • Solution 2: Investigate a Range of Temperatures. If low-temperature conditions are yielding poor results, a systematic investigation of higher temperatures may be warranted. However, be mindful that elevated temperatures can also promote undesired side reactions.

  • Cause C: Presence of Impurities. Water, oxygen, and other electrophilic impurities can quench the highly reactive silylene intermediate or interfere with the reducing agent.

    • Solution 1: Rigorous Anhydrous and Inert Conditions. All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Solvents must be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for toluene). The entire reaction should be conducted under a high-purity inert atmosphere (argon or nitrogen).

    • Solution 2: Purification of Starting Materials. Ensure the this compound is of high purity. If necessary, purify it by distillation or recrystallization prior to use.

Issue 2: Formation of Undesired Side Products

Symptoms:

  • Complex 1H and 29Si NMR spectra with multiple unexpected signals.

  • Isolation of products other than the desired silylene or its trapping adducts.

  • Observation of polymeric or oligomeric silicon-containing materials.

Potential Causes & Solutions:

  • Cause A: Silylene Dimerization or Oligomerization. Silylenes, particularly less sterically hindered ones, have a propensity to dimerize to form disilenes or undergo further reactions to form larger silicon rings or polymers.[12]

    • Solution 1: Utilize a Trapping Agent. To prevent self-reaction, the silylene can be generated in the presence of a trapping agent. The choice of trap will depend on the desired subsequent chemistry. Common trapping agents include dienes (e.g., 2,3-dimethyl-1,3-butadiene), alkynes, and alcohols.[11][13]

    • Solution 2: Control Concentration. Running the reaction at high dilution can disfavor bimolecular side reactions like dimerization.

  • Cause B: Reaction with Solvent. Certain solvents can react with the highly electrophilic silylene.

    • Solution 1: Judicious Solvent Selection. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are generally good choices as they are relatively inert. Aromatic hydrocarbons such as toluene or benzene can also be used. Halogenated solvents should be avoided as they can react with the reducing agent and potentially the silylene.

  • Cause C: Incomplete Reduction. Partial reduction of the this compound can lead to the formation of species like chlorosilylenes, which can then participate in undesired reactions.

    • Solution: Revisit Reducing Agent Stoichiometry and Activity. As detailed in Issue 1, ensure a sufficient excess of a highly active reducing agent to drive the reaction to completion.

Issue 3: Difficulty in Characterizing the Silylene

Symptoms:

  • Ambiguous spectroscopic data.

  • Inability to confirm the formation of the silylene intermediate.

Potential Causes & Solutions:

  • Cause A: Inherent Instability of the Silylene. Many silylenes are transient species and cannot be isolated under ambient conditions.

    • Solution 1: Low-Temperature NMR Spectroscopy. If the silylene is sufficiently stable at low temperatures, in situ low-temperature NMR spectroscopy can be a powerful tool for its direct observation. The 29Si NMR chemical shift of silylenes is typically found in a characteristic downfield region.[1][2]

    • Solution 2: Trapping and Characterization of the Adduct. As mentioned previously, reacting the in situ generated silylene with a known trapping agent to form a stable adduct is a common and effective method to indirectly confirm its formation. The resulting adduct can then be isolated and fully characterized by standard spectroscopic techniques (NMR, MS, etc.).

  • Cause B: Low Concentration of the Silylene. If the silylene is formed in very low concentrations, it may be difficult to detect directly.

    • Solution: Optimize Reaction Conditions for Higher Yield. Refer to the solutions in Issue 1 to improve the efficiency of the silylene formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of a silylene from a dichlorosilane using an alkali metal reductant?

A1: The generally accepted mechanism involves a two-electron reduction of the dichlorosilane. The first equivalent of the alkali metal transfers an electron to the dichlorosilane to form a silyl radical anion, which then loses a chloride ion to form a silyl radical. A second equivalent of the alkali metal then transfers another electron to the silyl radical to form a silyl anion, which subsequently eliminates the second chloride ion to generate the neutral silylene.

Silylene_Formation_Mechanism R2SiCl2 This compound (Mes2SiCl2) Radical_Anion [Mes2SiCl2]•- R2SiCl2->Radical_Anion + e- (from M) Silyl_Radical Mes2SiCl• Radical_Anion->Silyl_Radical - Cl- Silyl_Anion [Mes2SiCl]- Silyl_Radical->Silyl_Anion + e- (from M) Silylene Dimesitylsilylene (Mes2Si:) Silyl_Anion->Silylene - Cl-

Caption: Proposed mechanism for silylene formation.

Q2: How do the bulky mesityl groups influence the reaction?

A2: The two bulky mesityl groups on the silicon atom provide significant steric protection. This steric hindrance is a double-edged sword. On one hand, it kinetically stabilizes the resulting silylene, making it less prone to dimerization and oligomerization, and in some cases, allowing for its isolation.[11] On the other hand, this steric bulk can also hinder the approach of the reducing agent to the silicon center, potentially requiring more forcing reaction conditions (e.g., more potent reducing agents or higher temperatures) compared to less hindered dichlorosilanes.

Q3: What are the key spectroscopic signatures to look for when confirming the formation of dimesitylsilylene?

A3: The most definitive spectroscopic handle for silylene characterization is 29Si NMR spectroscopy. Silylenes exhibit a characteristic and significant downfield chemical shift, often in the range of +70 to +600 ppm, which is distinct from the chemical shifts of tetravalent silicon species. For dimesitylsilylene, the specific chemical shift will depend on the solvent and temperature. Additionally, if the silylene is trapped with a reagent like an alcohol, the formation of the corresponding alkoxysilane can be readily identified by 1H, 13C, and 29Si NMR.[11]

Q4: Can electrochemical methods be used for silylene formation?

A4: Yes, electrochemical reduction offers a viable alternative to chemical reducing agents for the formation of silicon-silicon bonds and, by extension, silylenes from chlorosilanes.[14][15] This method allows for precise control over the reduction potential and can sometimes offer improved selectivity and milder reaction conditions compared to traditional methods. The setup typically involves a sacrificial anode (e.g., magnesium) and a cathode where the reduction of the dichlorosilane occurs.[14]

Q5: Are there any safety considerations I should be aware of?

A5: Absolutely. The reagents used in silylene generation can be hazardous.

  • Alkali Metals: These are highly reactive and pyrophoric, reacting violently with water and protic solvents. They must be handled under an inert atmosphere and away from any sources of moisture.

  • Organosilanes: Some organosilanes can be flammable and may release flammable gases upon contact with moisture.

  • Solvents: Anhydrous ethereal solvents like THF can form explosive peroxides upon prolonged storage and exposure to air. Always test for peroxides before distillation.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

III. Experimental Protocols

Protocol 1: General Procedure for the Generation of Dimesitylsilylene and Trapping with 2,3-Dimethyl-1,3-butadiene

Materials:

  • This compound

  • Lithium metal (wire or granules)

  • 2,3-Dimethyl-1,3-butadiene (freshly distilled)

  • Anhydrous tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a rubber septum, and an inert gas inlet.

  • Under a positive pressure of inert gas, add freshly cut lithium metal (2.2 equivalents) to the flask.

  • Add anhydrous THF to the flask to cover the lithium.

  • In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) and 2,3-dimethyl-1,3-butadiene (3.0 equivalents) in anhydrous THF.

  • Cool the flask containing the lithium suspension to 0 °C using an ice bath.

  • Slowly add the solution of this compound and the diene to the stirred lithium suspension via a syringe or cannula over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by GC-MS or TLC.

  • Upon completion, quench the reaction by carefully filtering the mixture through a pad of Celite under an inert atmosphere to remove excess lithium and lithium chloride.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization to yield the silacyclopentene adduct.

Trapping_Experiment_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble Flame-Dried Glassware under Inert Atmosphere Reagents Prepare Solutions: - Mes2SiCl2 & Diene in THF - Li in THF Setup->Reagents Cool Cool Li Suspension to 0 °C Reagents->Cool Addition Slowly Add Mes2SiCl2/Diene Solution Cool->Addition Stir Warm to RT and Stir Overnight Addition->Stir Monitor Monitor by GC-MS/TLC Stir->Monitor Filter Filter through Celite Monitor->Filter Concentrate Remove Solvent in Vacuo Filter->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify

Caption: Workflow for silylene trapping.

Table 1: Comparison of Common Reducing Agents for Dichlorosilane Reduction
Reducing AgentRelative ReactivityAdvantagesDisadvantages
Lithium HighReadily available, strong reducing agent.Can be difficult to handle, pyrophoric.
Sodium HighSimilar to lithium.Generally more reactive and hazardous than lithium.
Potassium Very HighExtremely potent reducing agent.Highly pyrophoric and dangerous to handle.
KC8 HighSoluble in some organic solvents, high surface area.Needs to be freshly prepared, air-sensitive.
Magnesium ModerateLess hazardous than alkali metals.May require activation, can be slower.
Organosilanes VariableMilder conditions, good selectivity in some cases.[4][5][6]May require catalysts, narrower substrate scope.

IV. References

  • Recent progress in transition metal complexes featuring silylene as ligands - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01930J

  • A Bis(silylene)silole – synthesis, properties and reactivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01112K

  • Synthesis and Reactivity of a Stable Silylene | Journal of the American Chemical Society. [Link]

  • Insertion and addition reactions of silylenes | San Diego State University Digital Collections. [Link]

  • Electrochemical logic to synthesize disilanes and oligosilanes from chlorosilanes - SciSpace. [Link]

  • An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes - PMC - NIH. [Link]

  • Silylenes Forced to Bond - ChemistryViews. [Link]

  • (PDF) Silicon-Based Reducing Agents - ResearchGate. [Link]

  • Organosilane Reducing Agents - Gelest Technical Library. [Link]

  • Silicon-Based Reducing Agents | PDF | Alcohol | Ester - Scribd. [Link]

  • Hydrogen Silanes as reducing agents | SiSiB SILICONES. [Link]

  • CRC Handbook of Chemistry and Physics.

  • P1: Standard Reduction Potentials by Element - Chemistry LibreTexts. [Link]

  • APPENDIX H Standard Reduction Potentials* - CSUN. [Link]

  • Table of Standard Electrode Potentials - HyperPhysics. [Link]

Sources

Difficulties in the deprotection of dimesitylsilyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dimesitylsilyl (DMS) Ethers

A Senior Application Scientist's Guide to Navigating Deprotection Challenges

Welcome to the technical support center for dimesitylsilyl (DMS) ether deprotection. As a protecting group, the dimesitylsilyl ether is prized for its exceptional steric bulk and stability, making it invaluable in complex, multi-step syntheses where robust protection is paramount. However, this same stability is the primary source of difficulty during the crucial deprotection step.

This guide is structured to provide you, the research scientist, with a clear understanding of the challenges involved and to offer practical, field-tested solutions to common problems. We will move from foundational concepts to advanced troubleshooting, ensuring you have the knowledge to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability and cleavage of DMS ethers.

Q1: What makes the dimesitylsilyl (DMS) ether so exceptionally difficult to remove?

The primary reason for the robustness of the DMS ether lies in extreme steric hindrance . The silicon atom, the target for nucleophilic attack during deprotection, is shielded by two large mesityl (2,4,6-trimethylphenyl) groups. This steric congestion creates a formidable physical barrier that impedes the approach of reagents, thereby increasing the activation energy required for the cleavage of the silicon-oxygen bond.[1][2]

Si Si O O-R Si->O Mesityl1 Mesityl Si->Mesityl1 Mesityl2 Mesityl Si->Mesityl2 Nucleophile F⁻ Nucleophile->Si Hindered Attack Path

Caption: Steric shielding of the silicon atom in a DMS ether.

Q2: What is the underlying mechanism for fluoride-mediated deprotection of a silyl ether?

Fluoride-mediated deprotection is the most common strategy and proceeds via a nucleophilic substitution pathway.[3] The fluoride ion, a potent nucleophile for silicon due to the high strength of the resulting Si-F bond, attacks the electrophilic silicon atom.[4][5] This forms a transient, high-energy pentacoordinate silicon intermediate (a trigonal bipyramidal structure). This intermediate is unstable and rapidly collapses, cleaving the silicon-oxygen bond to release the alkoxide and form a stable silyl fluoride byproduct. A subsequent workup step protonates the alkoxide to yield the desired alcohol.[6][7]

start DMS Ether + F⁻ intermediate Pentacoordinate Silicon Intermediate start->intermediate Nucleophilic Attack products Alkoxide (R-O⁻) + DMS-F intermediate->products Collapse & Si-O Cleavage final_product Alcohol (R-OH) products->final_product Aqueous Workup

Caption: Mechanism of fluoride-mediated silyl ether deprotection.

Troubleshooting Guide

This section is designed to address common experimental failures in a direct question-and-answer format.

Q3: My standard TBAF deprotection is sluggish or fails completely, even after prolonged reaction times. What should I do?

This is the most common issue encountered with DMS ethers. Standard conditions, such as 1.1 equivalents of tetrabutylammonium fluoride (TBAF) in THF at room temperature, are almost always insufficient.[6] A systematic, escalating approach is required.

Causality: The activation energy for the nucleophilic attack is too high due to steric hindrance. You must increase the energy of the system or the reactivity of the nucleophile.

Troubleshooting Workflow:

start Reaction Sluggish/Failed (TBAF, THF, RT) step1 Step 1: Increase Temperature (e.g., 40-60 °C, reflux THF) start->step1 step2 Step 2: Change Solvent (Anhydrous DMF or DMSO) step1->step2 Fails success Success: Deprotection step1->success Works step3 Step 3: Use a Stronger Fluoride Source step2->step3 Fails step2->success Works step4 Step 4: Consider Strong Acidic Conditions step3->step4 Fails step3->success Works step4->success Works fail No Reaction step4->fail Fails

Caption: Troubleshooting workflow for DMS ether deprotection.

  • Step 1: Increase Thermal Energy. Refluxing the reaction in THF can provide the necessary energy to overcome the steric barrier. Monitor the reaction carefully by TLC to check for slow conversion of the starting material.

  • Step 2: Change the Solvent. If heat is insufficient, switch to a more polar aprotic solvent like anhydrous DMF. These solvents can enhance the nucleophilicity of the fluoride ion and may better solvate the transition state.

  • Step 3: Use a More Potent Fluoride Source. If TBAF fails, a more reactive reagent is necessary. The choice of reagent depends on the stability of your substrate to acidic or basic conditions.

ReagentCommon ConditionsAdvantagesDisadvantages & Causality
TBAF (Tetrabutylammonium fluoride)THF or DMF, 25°C to 60°CReadily available, soluble in organic solvents.Often too weak for DMS. The reagent is basic and can cause elimination or epimerization in sensitive substrates.[6]
HF•Pyridine THF or MeCN, 0°C to 25°CHighly effective and often more selective than TBAF. Less basic.[8]Highly toxic and corrosive. Must be used in plasticware . The active species is a potent source of fluoride.
Et₃N•3HF (Triethylamine trihydrofluoride)THF, 25°CA milder and less volatile alternative to HF•Pyridine.Still corrosive and requires careful handling.
TAS-F (Tris(dimethylamino)sulfur (trimethylsilyl)difluoride)Anhydrous THF or DMF, 25°CAnhydrous source of fluoride, can be more effective than TBAF in certain cases.Expensive; preparation of the reagent is required.
Q4: My reaction is proceeding, but I'm getting significant decomposition of my starting material and low yields. What's happening?

This often points to issues with reagent basicity or substrate instability under the harsh conditions required for deprotection.

Causality: Commercial TBAF solutions contain water and can be significantly basic, leading to side reactions like elimination, retro-aldol, or epimerization on sensitive substrates.[6] Forcing conditions (high heat for long periods) can also degrade complex molecules.

Solutions:

  • Buffer the Reaction: If using TBAF, add one equivalent of acetic acid to the reaction mixture. This neutralizes the basicity of the reagent without significantly impeding the fluoride's nucleophilicity towards silicon.[8]

  • Switch to an Acidic Fluoride Source: HF•Pyridine is less basic than TBAF and is often the superior choice for base-sensitive molecules, provided they can tolerate mild acidity.[1][8]

  • Consider Non-Fluoride Alternatives (Last Resort): For extremely robust molecules that are sensitive to fluoride or base, very strong acidic conditions might be explored. This is generally not recommended due to the high stability of DMS ethers to acid.[9][10] Conditions like concentrated HCl or TFA in an organic solvent may work but risk cleaving other acid-labile protecting groups.[11]

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: Aggressive Deprotection using TBAF

This protocol is designed for DMS-protected alcohols that are not sensitive to basic conditions.

  • Materials:

    • DMS-protected substrate (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (3.0–5.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous NH₄Cl solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve the DMS-protected substrate in anhydrous DMF to make a 0.1 M solution under an inert atmosphere (N₂ or Ar).

    • Add the 1.0 M TBAF solution in THF (3.0–5.0 equiv).

    • Heat the reaction mixture to 60–80 °C.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction may take 12–48 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Quench the reaction by washing with saturated aqueous NH₄Cl solution (3 times).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection using Hydrogen Fluoride-Pyridine (HF•Py)

This protocol is for substrates that are sensitive to base but stable under mildly acidic conditions. Extreme caution is required.

  • Materials:

    • DMS-protected substrate (1.0 equiv)

    • Hydrogen Fluoride-Pyridine (HF•Py, ~70% HF)

    • Pyridine

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous NaHCO₃ solution

    • Ethyl acetate

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Work in a chemical fume hood using appropriate personal protective equipment (gloves, goggles). All reaction vessels must be made of plastic (e.g., polyethylene, polypropylene, or Teflon). Glassware will be etched by HF.

    • In a plastic vial, dissolve the DMS-protected substrate in a 10:1 mixture of anhydrous THF and pyridine under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

    • Slowly add HF•Pyridine (5.0–10.0 equiv) dropwise to the stirred solution. Caution: HF•Py is highly corrosive and toxic.

    • Allow the reaction to warm to room temperature and stir for 4–24 hours, monitoring by TLC.

    • Upon completion, cool the reaction back to 0 °C and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the mixture with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

References

  • Falck, J. R., et al. (n.d.).
  • Vatèle, J. M. (n.d.). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. Synlett.
  • Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Organic Chemistry Key Term | Fiveable.
  • BenchChem. (2025).
  • long-cheng-li. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers? Chemistry Stack Exchange.
  • Bobbitt, J. M., et al. (2016, July 14). Oxidative Cleavage of Silyl Ethers by an Oxoammonium Salt. Thieme.
  • Rzepa, H. (2016, May 25). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Henry Rzepa's Blog.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF). BenchChem.
  • The Organic Chemistry Tutor. (2020, July 23). TBAF Deprotection Mechanism. YouTube.
  • Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Request PDF. (n.d.).
  • Mastering Chemistry. (2019, April 26). Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min! YouTube.
  • Request PDF. (n.d.). Selective Deprotection of Silyl Ethers.
  • Gaigeot, M. P., et al. (2025, November 8). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. PubMed.

Sources

Technical Support Center: Managing Steric Hindrance in Nucleophilic Substitution at Silicon

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing steric hindrance in nucleophilic substitution reactions at silicon centers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sterically demanding silicon-based transformations. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you navigate these complex reactions successfully.

Core Principles: Why Silicon is Different

Nucleophilic substitution at a silicon atom (Sₙ2@Si) is a cornerstone of modern organic synthesis, particularly in the context of protecting group chemistry and the formation of silicon-carbon bonds. While it shares a nominal classification with the well-known Sₙ2 reaction at carbon (Sₙ2@C), its mechanism and susceptibility to steric effects are fundamentally different.

Unlike the concerted, single transition state pathway typical for Sₙ2@C reactions, the Sₙ2@Si reaction often proceeds through a hypervalent, pentacoordinate silicon intermediate or a very low-energy transition state.[1][2] This is due to silicon's larger atomic radius and the accessibility of its d-orbitals, which can accommodate the incoming nucleophile to form a stable trigonal bipyramidal structure.

However, the energy profile of this pathway is highly sensitive to the steric bulk of the substituents on the silicon atom. Increasing the size of these groups can raise the energy of the pentacoordinate intermediate, potentially creating a central reaction barrier where one did not previously exist or significantly slowing the reaction rate.[1][3] Understanding how to manage these steric challenges is therefore critical for experimental success.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers when dealing with sterically hindered silicon substrates.

Q1: My silylation reaction of a hindered secondary alcohol is giving very low yields. I'm using TBS-Cl and imidazole in DMF. What's going wrong?

A1: This is a classic case of steric impediment. The combination of a bulky silylating agent (tert-butyldimethylsilyl chloride, TBS-Cl) and a hindered alcohol creates a high activation energy barrier. Several factors could be at play:

  • Insufficient Reactivity of the Silylating Agent: The Si-Cl bond in TBS-Cl is relatively strong. For a hindered substrate, you need a more reactive silyl source.

  • Weak Base/Catalyst: Imidazole is a good catalyst for non-hindered alcohols, but it may not be sufficiently potent to facilitate the reaction with a challenging substrate.

  • Reaction Conditions: The chosen temperature and concentration may be insufficient to overcome the steric barrier.

Troubleshooting Steps:

  • Switch to a More Reactive Silylating Agent: The most effective change is often to use tert-butyldimethylsilyl triflate (TBS-OTf). The triflate group is an exceptionally good leaving group, making the silicon center far more electrophilic.[4]

  • Use a Stronger, Non-Nucleophilic Base: Instead of imidazole, use a stronger base like 2,6-lutidine or triethylamine (TEA). These bases are sterically hindered themselves, which prevents them from competing as nucleophiles, but they are effective at scavenging the generated acid (TfOH).

  • Optimize the Solvent: While DMF is a common choice, switching to a less coordinating solvent like dichloromethane (DCM) or acetonitrile can sometimes improve rates.

  • Increase the Temperature: Gently warming the reaction (e.g., to 40 °C) can provide the necessary energy to overcome the activation barrier. However, monitor carefully for side reactions.[5]

Q2: I'm trying to selectively deprotect a primary TBS ether in the presence of a secondary TIPS ether, but I'm getting a mixture of products or no reaction at all. How can I improve selectivity?

A2: Selectivity in silyl ether deprotection is almost entirely governed by steric hindrance.[2][6] The triisopropylsilyl (TIPS) group is significantly more sterically encumbered than the TBS group. This difference is the key to achieving selectivity. The issue likely lies with your choice of deprotection reagent or conditions.

  • Reagent is too reactive: A powerful fluoride source like neat tetra-n-butylammonium fluoride (TBAF) in THF can be aggressive enough to cleave both groups, especially with prolonged reaction times.

  • Reagent is not selective enough: Acidic methods can also be difficult to control for this specific transformation.

Recommended Selective Deprotection Protocols:

  • Buffered Fluoride Source: Use a buffered solution of TBAF, such as TBAF with acetic acid in THF. The buffered system moderates the reactivity of the fluoride ion, allowing it to selectively attack the less hindered TBS ether.

  • Hydrogen Fluoride-Pyridine (HF•Py): This reagent is highly effective for selective deprotection. In a solvent like THF or acetonitrile, HF•Py will cleave the TBS group much faster than the more sterically demanding TIPS group.[6]

  • Catalytic Acid: Mild acidic conditions, such as 10 mol% camphorsulfonic acid (CSA) in methanol at 0 °C, can often selectively remove the primary TBS ether while leaving the bulkier secondary TIPS ether intact.

Q3: Why does my hydrosilylation reaction fail when I use a bulky silane with a substituted alkene?

A3: Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is very sensitive to steric effects from both the silane and the alkene substrate.[7][8] The catalytic cycle, often involving a platinum or rhodium catalyst, includes steps where both reactants must coordinate to the metal center.

  • Steric Clash at the Metal Center: Bulky substituents on the silane (e.g., triisopropylsilane) and/or the alkene can prevent one or both from effectively coordinating with the catalyst, halting the reaction.[9][10]

  • Reduced Reactivity of the Si-H Bond: While not a direct steric effect on the substitution step, bulky groups can electronically influence the Si-H bond, and their steric presence is a dominant factor in the approach to the catalyst and substrate.

Strategies to Overcome This Issue:

  • Change the Catalyst: Some catalysts are better at accommodating bulky substrates. For example, Karstedt's catalyst is often more effective than Speier's catalyst for hindered systems. Using catalysts with sterically demanding ligands, like bulky phosphines, can paradoxically increase efficiency by preventing catalyst agglomeration and influencing the coordination sphere.[9]

  • Use a Less Hindered Silane: If the application allows, switch to a silane with smaller substituents (e.g., diethylsilane instead of triisopropylsilane).

  • Increase Catalyst Loading and Temperature: In some cases, simply pushing the reaction harder with more catalyst and higher temperatures can overcome the kinetic barrier. This should be a last resort, as it can lead to side products.

Troubleshooting Workflows & Protocols

Scenario 1: Silylation of a Sterically Hindered Tertiary Alcohol Fails

You are attempting to protect a precious tertiary alcohol with a TBDPS group, but after 24 hours at room temperature, TLC analysis shows only starting material.

Troubleshooting Decision Workflow

G start Problem: TBDPS protection of 3° alcohol fails with TBDPS-Cl/Imidazole/DMF step1 Step 1: Increase Electrophilicity of Silicon start->step1 step1_desc Switch from TBDPS-Cl to TBDPS-OTf. The Triflate is a superior leaving group. step1->step1_desc step2 Step 2: Enhance Base Strength step1->step2 If yield is still low end_success Success: High Yield Achieved step1->end_success If reaction proceeds to completion step2_desc Replace Imidazole with a stronger, non-nucleophilic base like 2,6-Lutidine or Proton Sponge®. step2->step2_desc step3 Step 3: Consider Catalytic Activation step2->step3 If reaction is sluggish step2->end_success If reaction proceeds to completion step3_desc Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or use an activating agent like DMAP (if the base is not pyridine-based). step3->step3_desc step4 Step 4: Force Conditions step3->step4 If still incomplete step3->end_success If reaction proceeds to completion step4_desc Heat the reaction (e.g., 40-60 °C) and monitor carefully by TLC/LCMS for decomposition. step4->step4_desc step4->end_success If reaction proceeds to completion end_fail Re-evaluate Strategy: Is protection necessary? Can a different protecting group be used? step4->end_fail If decomposition or no reaction occurs

Caption: Decision workflow for troubleshooting a failed silylation.

Optimized Protocol: Silylation of a Hindered Tertiary Alcohol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tertiary alcohol (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1 M).

  • Addition of Base: Add 2,6-lutidine (1.5 equiv) via syringe and cool the mixture to 0 °C in an ice bath.

  • Addition of Silylating Agent: Add tert-butyldiphenylsilyl triflate (TBDPS-OTf, 1.2 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Scenario 2: Understanding the Sₙ2@Si Mechanism and Steric Impact

A visual guide to how steric hindrance affects the key step in nucleophilic substitution at silicon.

G cluster_0 Low Steric Hindrance (e.g., TMS) cluster_1 High Steric Hindrance (e.g., TIPS, TBDPS) R1 Nu⁻ + R₃Si-LG TS1 [Nu--SiR₃--LG]⁻ Trigonal Bipyramidal Intermediate (Low Energy) R1->TS1 Fast Attack P1 Nu-SiR₃ + LG⁻ TS1->P1 Fast Departure note1 Reaction profile is often a single well or has a very shallow barrier. [4] TS1->note1 R2 Nu⁻ + R'₃Si-LG (R' = bulky group) TS2 [Nu--SiR'₃--LG]⁻ Distorted Intermediate (High Energy) R2->TS2 Slow Attack (High Steric Repulsion) [17] P2 Nu-SiR'₃ + LG⁻ TS2->P2 Slow Departure note2 Steric repulsion destabilizes the pentacoordinate state, increasing the activation energy. [4, 18] TS2->note2

Caption: Impact of steric hindrance on the Sₙ2@Si intermediate.

Data Tables for Quick Reference

Table 1: Comparison of Common Silyl Protecting Groups
Silyl GroupAbbreviationRelative Steric BulkAcid StabilityBase StabilityTypical Deprotection
TrimethylsilylTMS1 (Low)Very LowLowK₂CO₃/MeOH; mild acid
TriethylsilylTES2LowModerateMild acid (e.g., PPTS)
tert-ButyldimethylsilylTBS / TBDMS4ModerateModerateTBAF, HF•Py, CSA
TriisopropylsilylTIPS6 (High)HighHighTBAF (heated), HF•Py
tert-ButyldiphenylsilylTBDPS7 (Very High)Very HighHighTBAF (heated), HF•Py

Data synthesized from multiple sources.[4][11]

Table 2: Troubleshooting Low Yield in Silylation Reactions
SymptomProbable CauseRecommended Solution(s)
No reaction with hindered alcoholSteric Hindrance: Substrate and/or silylating agent are too bulky.[12]1. Switch to a more reactive silylating agent (e.g., R₃Si-OTf).[4]2. Use a stronger, non-nucleophilic base (e.g., 2,6-lutidine).
Reaction is slow and incompleteInsufficient Activation: Leaving group is not labile enough; base is too weak.1. Increase reaction temperature moderately (e.g., to 40 °C).2. Add a catalytic amount of DMAP or a Lewis Acid.
Side products observedBase is Nucleophilic: Base (e.g., imidazole) is competing with the alcohol.Conditions too Harsh: High temperature causing decomposition.1. Use a hindered base (e.g., TEA, DIPEA, 2,6-lutidine).2. Run the reaction at a lower temperature for a longer time.
Deprotection of other groupsSilylating agent too reactive: Using TMS-OTf might cleave other acid-labile groups.1. Use a less reactive agent (e.g., TMS-Cl).2. Buffer the reaction with a hindered base.

References

  • Gormong, E. A., et al. (2023). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. [Source information not fully available in search results][13][14]

  • Bento, A. P., & Bickelhaupt, F. M. (2008). Nucleophilic Substitution at C, Si and P: How Solvation Affects the Shape of Reaction Profiles. ResearchGate.[15]

  • Kuncová, G., & Chvalovský, V. (1980). Steric effects in hydrosilylation of styrene. Collection of Czechoslovak Chemical Communications.[7]

  • Bento, A. P., et al. (2007). Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. ResearchGate.[1]

  • Ananikov, V. P., et al. (Year not available). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH.[9]

  • (Year not available). Nucleophilic Substitution in Solution: Activation Strain Analysis of Weak and Strong Solvent Effects. PMC - PubMed Central.[16]

  • (Year not available). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. [Source information not fully available in search results]
  • (2023). Concerted Hydrosilylation Catalysis by Silica-Immobilized Cyclic Carbonates and Surface Silanols. PMC - NIH.[17]

  • Ayoko, G. A., & Eaborn, C. (Year not available). Silicon–oxygen and acyl–oxygen bond cleavage in reactions of sterically hindered organosilicon carboxylates. Journal of the Chemical Society, Perkin Transactions 2.[18]

  • (Year not available). Optimizing Silylation of Sterically Hindered Alcohols: Application Notes and Protocols. Benchchem.[12]

  • (Year not available). Catalytic Generation of Silicon Nucleophiles. Wiley-VCH.[19]

  • (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.[20]

  • (Year not available). NS7. Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict.[21]

  • (Year not available). Fifty Years of Hydrosilylation in Polymer Science. PMC - NIH.[10]

  • (2023). Concerted Hydrosilylation Catalysis by Silica-Immobilized Cyclic Carbonates and Surface Silanols. JACS Au.[8]

  • (2022). Nucleophilic Substitution at Silicon. Chemistry LibreTexts.[2]

  • (2019). Effect of sterics on Sn2 reactions. Chemistry LibreTexts.[22]

  • (2025). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. PMC.[3]

  • (2023). Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-Based Reactive Intermediates in Organic Synthesis.
  • (Year not available). Synthesis of a dilithiobutadiene bearing extremely bulky silyl substituents and its reactivity toward functionalized silanes.
  • (Year not available). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society.
  • (Year not available). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • (2014). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. YouTube.[23]

  • (Year not available). Overcoming steric hindrance in reactions with (tert-Butyldimethylsilyloxy)malononitrile. Benchchem.
  • (Year not available).
  • (Year not available). Deprotection of Silyl Ethers. Gelest Technical Library.[11]

  • (2025). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon.
  • (Year not available). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • (2025). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. [Source information not fully available in search results]
  • (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central.
  • (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.[4]

  • (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • (Year not available). Properties of Silicon. Baran Lab.
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  • (2015). By what mechanism do acids deprotect primary silyl ethers?. Chemistry Stack Exchange.[6]

  • (Year not available). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate. Benchchem.[5]

  • (Year not available). Strain‐Modulated Reactivity: An Acidic Silane. PMC - PubMed Central.
  • (Year not available). Nucleophilic substitution at sterically hindered carbon centers.
  • (2021). effect of steric hindrance on nucleophiles. Reddit.
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How to remove residual starting material from Dimesityldichlorosilane product

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the purification of Dimesityldichlorosilane, focusing on the removal of common residual starting materials from Grignard-based synthesis routes.

Introduction: The Purification Challenge

The synthesis of this compound, typically via the Grignard reaction between mesitylmagnesium bromide and a silicon source like silicon tetrachloride (SiCl₄), presents a common purification challenge.[1] The crude product is often contaminated with unreacted starting materials, primarily excess mesitylene and silicon tetrachloride.[2][3][4] Due to the significant difference in the physical properties of these components, a multi-step purification strategy is required to achieve high purity. This guide outlines the principles and protocols to effectively address this separation.

Physicochemical Properties of Key Compounds

Understanding the distinct properties of the product and contaminants is fundamental to designing an effective purification strategy. The following table summarizes these key characteristics.

CompoundChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Key Characteristics
Silicon Tetrachloride SiCl₄169.9057.6-68.7Colorless, volatile liquid; reacts violently with water.[2][5]
Mesitylene C₉H₁₂120.19164.7-44.8Colorless liquid; high-boiling organic solvent, insoluble in water.[3][4][6]
This compound C₁₈H₂₂Cl₂Si350.36> 300 (est.)~145-148White crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound, and why?

In a typical Grignard synthesis, the reaction is driven to completion by using an excess of the Grignard reagent, which is prepared from mesitylene. Consequently, the primary impurity is unreacted mesitylene .[7][8] Additionally, unreacted silicon tetrachloride may be present if the reaction did not proceed to full disubstitution.[2][9] Other potential byproducts include the monosubstituted product, Mesityltrichlorosilane, and various magnesium salts, which are typically removed during the initial aqueous workup.

Q2: How should I handle the initial reaction workup to remove silicon tetrachloride and salts?

The first purification step occurs during the reaction workup. Any residual silicon tetrachloride is highly reactive towards water.[2][10]

  • Causality: The reaction mixture should be carefully quenched with an aqueous solution (e.g., saturated ammonium chloride). This process hydrolyzes any remaining SiCl₄ into solid silicon dioxide (SiO₂) and hydrochloric acid, effectively removing it from the organic phase.[2] This step also quenches any remaining Grignard reagent and allows for the separation of water-soluble magnesium salts.

  • Procedure: After the aqueous quench, the organic layer (typically in a solvent like diethyl ether or THF) is separated, washed, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), and filtered. The solvent can then be removed under reduced pressure using a rotary evaporator. This initial workup effectively eliminates SiCl₄ and inorganic salts, leaving a crude product composed primarily of this compound and excess mesitylene.

Q3: Mesitylene has a high boiling point. How can I remove it from my solid product?

Removing mesitylene (BP 165 °C) from the high-melting this compound solid is the central purification challenge.[4][6] Simple distillation is ineffective. The two most reliable methods are recrystallization and column chromatography .

purification_decision_tree start Crude Product (this compound + Mesitylene) check_scale Is the scale > 5g and is the product crystalline? start->check_scale recrystallization Primary Method: Recrystallization check_scale->recrystallization  Yes   chromatography Alternative Method: Column Chromatography check_scale->chromatography  No (oily product) or small scale (<1g) check_purity Check Purity (NMR, MP) recrystallization->check_purity chromatography->check_purity check_purity->recrystallization Impurities Remain final_product Pure this compound check_purity->final_product Purity Confirmed

Caption: Decision tree for selecting a purification method.

Q4: What is the best solvent and procedure for recrystallizing this compound?

Recrystallization is the preferred method for purifying crystalline solids on a moderate to large scale.[11][12] The principle is to find a solvent where the desired compound has high solubility at an elevated temperature but low solubility at a cool temperature, while impurities remain soluble at all temperatures.[11]

  • Solvent Selection: For this compound, a non-polar solvent is ideal. Hexane or pentane are excellent choices. Mesitylene is highly soluble in these solvents even at low temperatures, while the larger, more rigid this compound molecule will precipitate upon cooling.

  • Expert Insight: The key to successful recrystallization is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11] Using too much solvent will result in a low recovery of the purified product, as some will remain in the solution even after cooling.

Q5: When should I use column chromatography, and what is a general protocol?

Column chromatography is an excellent alternative, especially for smaller-scale purifications or if the product is difficult to crystallize.[13][14] It separates compounds based on their differential adsorption to a stationary phase.

  • When to Use:

    • For small quantities (< 1-2 g) where losses during recrystallization might be significant.

    • If the crude product is an oil or fails to crystallize.

    • When very high purity is required, as it can separate closely related impurities.

  • General Protocol:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): Start with a very non-polar eluent, such as 100% hexane.

    • Elution: The non-polar mesitylene will travel down the column quickly and elute first. The more polar this compound (due to the Si-Cl bonds) will adsorb more strongly to the silica and elute later. You can gradually increase the eluent polarity (e.g., by adding 1-2% ethyl acetate to the hexane) if the product is slow to elute.

Q6: My recrystallization failed—either nothing crashed out or it oiled out. What do I do?
  • Problem: No Crystals Form. This usually means too much solvent was added.

    • Solution: Gently heat the solution to evaporate some of the solvent and re-concentrate it. Allow it to cool slowly again. If crystals are still reluctant to form, try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous pure batch to initiate crystallization.[11]

  • Problem: Product "Oiled Out". The compound came out of solution as a liquid instead of a solid.

    • Solution: This happens when the solution is cooled too quickly or is too saturated. Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and ensure the cooling process is very slow. Allowing the flask to cool to room temperature undisturbed before moving it to an ice bath can prevent this.[15]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the initial aqueous workup and solvent removal have been completed.

  • Dissolution: Place the crude solid (this compound contaminated with mesitylene) into an Erlenmeyer flask. Add a minimal amount of hexane and gently heat the mixture (e.g., in a warm water bath) while stirring. Continue adding small portions of warm hexane until the solid just fully dissolves.

  • Cooling (Crystallization): Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[15]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold hexane to rinse away any remaining mesitylene-containing mother liquor.

  • Drying: Allow the crystals to dry under vacuum to remove all traces of the hexane solvent.

  • Purity Confirmation: Analyze the product by ¹H NMR to confirm the absence of mesitylene signals and measure the melting point for sharpness and accuracy.[11]

recrystallization_workflow cluster_main Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Hexane B 2. Allow to Cool Slowly to Room Temperature A->B C 3. Cool in Ice Bath to Maximize Yield B->C D 4. Collect Crystals (Vacuum Filtration) C->D E 5. Wash Crystals with Ice-Cold Hexane D->E F 6. Dry Under Vacuum E->F G 7. Analyze Purity (NMR, Melting Point) F->G

Caption: Step-by-step workflow for the recrystallization of this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a silica gel column in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

  • Elution: Begin eluting with 100% hexane. Collect fractions and monitor them by Thin Layer Chromatography (TLC). The first compound to elute will be the non-polar mesitylene.

  • Product Collection: After the mesitylene has been completely washed from the column, you can either continue with pure hexane or slightly increase the eluent polarity (e.g., 99:1 Hexane:Ethyl Acetate) to speed up the elution of the this compound.

  • Solvent Removal: Combine the pure product fractions and remove the solvent using a rotary evaporator to yield the purified solid.

References
  • Silicon tetrachloride - Wikipedia . Details the properties and reactivity of SiCl₄, including its reaction with water. [Link]

  • Mesitylene - Grokipedia . A summary of mesitylene's properties, production, and applications. [Link]

  • Silicon tetrachloride - Grokipedia . An overview of silicon tetrachloride's properties and reactivity. [Link]

  • Mesitylene (1,3,5-Trimethylbenzene): Properties, Applications, and Industrial Uses . Discusses the uses of mesitylene as a solvent and chemical intermediate. [Link]

  • Silicon tetrachloride | SiCl4 | CID 24816 - PubChem . Comprehensive data on SiCl₄ from PubChem, including solubility and safety information. [Link]

  • Silicon tetrachloride - Tetrachlorosilane - SiCl4 | Manufacturer PCC Group . Information on the industrial uses and properties of silicon tetrachloride. [Link]

  • Mesitylene - Wikipedia . General information on mesitylene, including its use as an NMR standard due to its simple spectrum. [Link]

  • Organosilanes used in the preparation of chemically bonded stationary phases - ResearchGate . Discusses the use of organosilanes in chromatography. [Link]

  • Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC - NIH . Mentions chromatographic separation as a method for purifying organosilanes. [Link]

  • Gas chromatography separation method for silane / chlorosilanes - Google Patents.
  • The purification process of trimethyl silane - Google Patents. A patent detailing purification methods for an organosilane compound.
  • Recrystallization - YouTube . An educational video explaining the principles and technique of recrystallization for purifying solids. [Link]

  • Mesitylene as reaction solvent : r/chemhelp - Reddit . A discussion forum where chemists troubleshoot the removal of mesitylene, suggesting chromatography. [Link]

  • GRIGNARD REAGENTS AND SILANES - Gelest, Inc. . A technical review on the use of Grignard reagents for forming silicon-carbon bonds. [Link]

  • Distillation (video) | Khan Academy . An explanation of the principles of distillation and fractional distillation. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube . A video tutorial explaining various reactions of Grignard reagents. [Link]

  • Distillation - A Chemistry Experiment with Mr Pauller - YouTube . A demonstration of a simple distillation setup and process. [Link]

  • A Simple Distillation Explained - YouTube . A video explaining the setup and execution of a simple distillation. [Link]

  • Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual . An introductory guide to the process of recrystallization. [Link]

  • Distillation of Dichloromethane (Methylene Chloride) - YouTube . A practical example of purifying a volatile organic compound by distillation. [Link]

  • Recrystallization of Acetanilide - YouTube . A detailed video guide on the practical aspects of recrystallization, including troubleshooting. [Link]

Sources

Stability issues of Dimesityldichlorosilane in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dimesityldichlorosilane (Mes₂SiCl₂). This guide is designed for researchers, scientists, and drug development professionals who utilize this sterically hindered organosilane in their work. My goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate and resolve stability issues, ensuring the success and reproducibility of your experiments. The unique steric bulk of the two mesityl groups confers a higher degree of stability compared to less hindered dichlorosilanes, yet improper handling, especially concerning solvent choice, can lead to significant degradation.

This resource is structured into two main sections:

  • Frequently Asked Questions (FAQs): For quick answers to common queries regarding handling and solvent selection.

  • Troubleshooting Guide: A problem-oriented Q&A section to diagnose and solve specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The primary degradation pathway for this compound is hydrolysis. The silicon-chlorine (Si-Cl) bonds are susceptible to nucleophilic attack by water. Even trace amounts of moisture in solvents or from atmospheric exposure can lead to the formation of a silanol (Mes₂Si(OH)Cl), which can further hydrolyze to a diol (Mes₂Si(OH)₂) or condense to form siloxanes ((Mes₂SiO)n).[1][2] The bulky mesityl groups significantly slow this process compared to smaller dichlorosilanes, but the fundamental reactivity remains.[3]

Q2: What is the ideal solvent for dissolving this compound?

The ideal solvents are anhydrous aprotic solvents . The choice depends on the requirements of your reaction.

  • Non-polar aprotic solvents: Hydrocarbons such as hexane, heptane, and toluene are excellent choices for maintaining stability, provided they are rigorously dried.

  • Ethereal aprotic solvents: Tetrahydrofuran (THF) and diethyl ether (Et₂O) are also suitable but must be anhydrous. It is critical to use freshly opened bottles of inhibitor-free solvent or to distill them from an appropriate drying agent (e.g., sodium/benzophenone) immediately before use.

  • Chlorinated aprotic solvents: Dichloromethane (DCM) and chloroform (CHCl₃) can be used, but one should be aware that they can degrade over time to produce trace amounts of HCl, which may affect sensitive reactions.

Q3: Which solvents must I absolutely avoid?

You must avoid protic solvents unless they are intended as a reactant. Protic solvents contain acidic protons, most commonly in a hydroxyl (-OH) or amine (-NH) group.[4] These include:

  • Water (H₂O)

  • Alcohols (e.g., methanol, ethanol)

  • Carboxylic acids (e.g., acetic acid)

  • Primary and secondary amines

These solvents can act as nucleophiles, directly reacting with the Si-Cl bond and leading to rapid decomposition of the starting material.[5][6]

Q4: How should I store a stock solution of this compound?

Stock solutions should be prepared using anhydrous aprotic solvents under an inert atmosphere (e.g., argon or nitrogen). Store the solution in a tightly sealed container, preferably with a septum-sealed cap, to prevent atmospheric moisture ingress. For long-term storage, refrigeration (2-8°C) is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

Troubleshooting Guide

Issue 1: I dissolved my this compound and a white precipitate formed over time.

Q: What is this precipitate and why did it form?

A: The white precipitate is almost certainly a mixture of polysiloxanes, which are the end-product of hydrolysis and condensation. This indicates that your solvent or reaction setup was contaminated with water.

Causality: The reaction proceeds as follows:

  • Hydrolysis: Mes₂SiCl₂ reacts with water to form a silanol, Mes₂Si(OH)Cl, releasing HCl.

  • Further Hydrolysis: The remaining Si-Cl bond can hydrolyze to form the silanediol, Mes₂Si(OH)₂.

  • Condensation: These silanol intermediates are reactive and condense with each other (or with unreacted Mes₂SiCl₂) to form Si-O-Si linkages. As this process continues, long-chain polymers (polysiloxanes) are formed, which are typically insoluble in common organic solvents and precipitate out.[2]

Recommended Actions:

  • Verify Solvent Purity: Use a fresh bottle of anhydrous solvent or dry your solvent using established laboratory procedures (e.g., distillation, passing through an activated alumina column).

  • Inert Atmosphere Technique: Ensure all glassware is oven- or flame-dried before use. Conduct all manipulations of this compound and its solutions under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Characterize Precipitate: If possible, isolate the precipitate and analyze it by FTIR spectroscopy. You should observe a broad peak around 1000-1100 cm⁻¹ characteristic of a Si-O-Si stretch and the absence of a sharp Si-Cl stretch.

G cluster_0 Primary Degradation Pathway A Mes₂SiCl₂ B Mes₂Si(OH)Cl (Silanol Intermediate) A->B + H₂O - HCl C Mes₂Si(OH)₂ (Silanediol) B->C + H₂O - HCl D (Mes₂SiO)n (Insoluble Polysiloxane) B->D + Mes₂Si(OH)Cl - H₂O C->D + Mes₂Si(OH)₂ - H₂O

Caption: Hydrolysis and condensation pathway of this compound.

Issue 2: My reaction yield is low and my NMR spectrum shows unexpected peaks.

Q: I'm performing a reaction using this compound, but the yield of my desired product is low. The ¹H NMR of the crude product shows extra singlets in the methyl region (around 2.0-2.5 ppm) and a broad peak. What could be happening?

A: This is another classic symptom of partial hydrolysis. The unexpected peaks in your NMR spectrum likely correspond to various silanol and siloxane species that are competing with your desired reaction.

Causality & Diagnosis: The solvent or other reagents in your reaction are likely contaminated with water. The rate of hydrolysis may be comparable to the rate of your intended reaction, leading to a mixture of products. The bulky mesityl groups on silicon create a sterically hindered environment, which can make your desired reaction sluggish, giving the slower hydrolysis reaction time to occur.[3][7]

Recommended Actions:

  • Analyze NMR Data: Compare your spectrum to known chemical shifts of potential byproducts. This data can help confirm the identity of the impurities.

    Compound¹H NMR (Mesityl-CH₃)¹H NMR (Mesityl-ArH)Key Feature
    Mes₂SiCl₂ (Parent)~2.35 ppm (s, 12H)~6.85 ppm (s, 4H)Sharp singlets
    Mes₂Si(OH)Cl ~2.30 ppm (s, 12H)~6.80 ppm (s, 4H)Possible broad Si-OH peak
    (Mes₂SiO)n (Siloxane)~2.25 ppm (s, 12H)~6.75 ppm (s, 4H)Peak position may vary
  • Solvent Selection Workflow: Re-evaluate your choice of solvent and purification methods using a systematic approach.

G start Start: Select Solvent is_reactant Is solvent a reactant? start->is_reactant is_protic Is solvent protic? (e.g., H₂O, ROH) is_reactant->is_protic No stop_bad STOP: Unsuitable Solvent is_reactant->stop_bad Yes use_aprotic Select Aprotic Solvent (Toluene, THF, Hexane) is_protic->use_aprotic No is_protic->stop_bad Yes is_dry Is solvent anhydrous? is_dry->stop_bad No dry_solvent Dry solvent rigorously (e.g., distill, alumina column) is_dry->dry_solvent Yes use_aprotic->is_dry proceed Proceed with experiment under inert atmosphere dry_solvent->proceed

Caption: Decision workflow for selecting a suitable solvent system.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Solvent via ¹H NMR

This protocol provides a method to quantify the stability of this compound in a chosen solvent over time.

1. Materials:

  • This compound (high purity)

  • Test solvent (anhydrous grade)

  • Internal standard (e.g., hexamethylbenzene, ferrocene; must be stable and have a non-overlapping peak)

  • Anhydrous deuterated solvent for locking (e.g., C₆D₆, CDCl₃)

  • NMR tubes with septum-sealed caps (e.g., J. Young tubes)

  • Gas-tight syringes

2. Procedure:

  • Preparation (Inert Atmosphere): Perform all steps in a glovebox or using a Schlenk line.

  • Stock Solution: Prepare a stock solution of the internal standard in the test solvent at a known concentration (e.g., 5 mg/mL).

  • Sample Preparation:

    • To a clean, dry J. Young NMR tube, add 0.5 mL of the internal standard stock solution.

    • Add a known mass of this compound (e.g., 10 mg).

    • If the test solvent is not deuterated, add a small amount (~5-10% v/v) of a compatible anhydrous deuterated solvent for the NMR lock.

    • Seal the tube tightly.

  • Initial Measurement (t=0): Acquire a quantitative ¹H NMR spectrum immediately. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically 5x the longest T1).

  • Incubation: Store the NMR tube at the desired test temperature (e.g., room temperature).

  • Time-Point Measurements: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

  • Data Analysis:

    • Integrate the peak for the internal standard and the mesityl proton peaks of the parent this compound.

    • Calculate the concentration of this compound at each time point relative to the stable internal standard.

    • Plot the concentration of this compound vs. time to determine the degradation rate. The appearance and integration of new peaks corresponding to hydrolysis products can also be monitored.[8][9]

References
  • Investigation on hydrolysis process of dimethyldichlorosilane by satur
  • (PDF) Protic Reaction Media for Nucleophilic Substitution Reactions. (2018).
  • Solvent Effects. (2022). Chemistry LibreTexts.
  • Hazards of dichlorosilane exhaust deposits from the high-temperature oxide process as determined by. (n.d.).
  • Solvent Effects in NS. (2023). Chemistry LibreTexts.
  • Solvent effects. (n.d.). Wikipedia.
  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. (n.d.).
  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. (2017).
  • Stability Factors: Steric Effects. (2017). YouTube.
  • Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. (2004).

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Validation & Comparative

A Tale of Two Silyl Ethers: A Comparative Guide to Dimesityldichlorosilane and Di-tert-butyldichlorosilane as Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the temporary masking of hydroxyl functionalities, silyl ethers stand out as a versatile and widely employed class of protecting groups. Their popularity stems from their ease of formation, general stability to a broad range of reaction conditions, and the availability of mild and selective deprotection methods. Among the diverse arsenal of silylating agents, those bearing bulky substituents on the silicon atom offer enhanced stability, a feature highly desirable in complex synthetic campaigns. This guide provides an in-depth technical comparison of two such sterically hindered reagents: dimesityldichlorosilane and di-tert-butyldichlorosilane, offering insights into their relative performance as protecting groups for researchers, scientists, and drug development professionals.

The Decisive Role of Steric Hindrance: A Conceptual Overview

The stability of a silyl ether is fundamentally governed by the steric bulk of the groups attached to the silicon atom. Larger substituents effectively shield the silicon-oxygen bond from nucleophilic attack or acid-catalyzed hydrolysis, thereby enhancing the robustness of the protecting group. This principle is the cornerstone of the differential stability observed among various silyl ethers and is the primary factor distinguishing the protective capacity of dimesityl and di-tert-butylsilyl ethers.

The dimesityl group, with its two bulky mesitylene (2,4,6-trimethylphenyl) substituents, presents a significantly greater steric profile than the di-tert-butyl group. This substantial steric congestion around the silicon atom in dimesityl silyl ethers is anticipated to confer a much higher degree of stability compared to their di-tert-butyl counterparts.

Figure 1. Comparison of steric bulk between dimesityl and di-tert-butyl groups.

Synthesis of the Silylating Agents

The accessibility of the corresponding dichlorosilane is a practical consideration for any chemist.

Di-tert-butyldichlorosilane is commercially available and can also be synthesized through various established methods. One common laboratory-scale preparation involves the Grignard reaction between tert-butylmagnesium chloride and tetrachlorosilane.

This compound , on the other hand, is less commonly available commercially and often needs to be synthesized in the laboratory. A general approach to aryldichlorosilanes involves the reaction of an aryl Grignard or organolithium reagent with a silicon tetrachloride. For this compound, this would entail the reaction of two equivalents of mesitylmagnesium bromide with silicon tetrachloride.

Comparative Stability of the Corresponding Silyl Ethers

While direct quantitative kinetic data comparing the hydrolysis rates of dimesityl and di-tert-butyl silyl ethers under identical conditions is scarce in the literature, a clear qualitative and semi-quantitative understanding can be extrapolated from the established principles of silyl ether stability. The general order of stability for common silyl ethers towards acidic hydrolysis is as follows:

TMS < TES < TBDMS < TIPS < TBDPS[1][2]

Where:

  • TMS: Trimethylsilyl

  • TES: Triethylsilyl

  • TBDMS: tert-Butyldimethylsilyl

  • TIPS: Triisopropylsilyl

  • TBDPS: tert-Butyldiphenylsilyl

This trend directly correlates with the increasing steric bulk around the silicon atom. Given that the dimesityl group is significantly more sterically demanding than the di-tert-butyl group, it is reasonable to predict that dimesityl silyl ethers will exhibit a stability that surpasses even the most robust silyl ethers in this series.

Table 1: Predicted Relative Stability of Silyl Ethers

Silyl EtherProtecting Group AbbreviationRelative Stability to Acid Hydrolysis (Predicted)
Di-tert-butylsilyl EtherDTBS EtherVery High
Dimesitylsilyl EtherDMS EtherExceptionally High

This enhanced stability makes the dimesityl silyl ether a protecting group of choice for substrates that must endure harsh acidic or nucleophilic conditions during a synthetic sequence.

Experimental Protocols: Protection and Deprotection Strategies

The following protocols are representative examples for the formation and cleavage of these sterically hindered silyl ethers. It is important to note that reaction times and conditions may need to be optimized for specific substrates.

Protocol 1: Protection of a Primary Alcohol with Di-tert-butyldichlorosilane
  • To a solution of the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add di-tert-butyldichlorosilane (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the di-tert-butyl silyl ether.

Protocol 2: Proposed Protection of a Primary Alcohol with this compound

Due to the increased steric hindrance of this compound, more forcing conditions may be required.

  • To a solution of the primary alcohol (1.0 equiv) and 2,6-lutidine (3.0 equiv) in anhydrous dichloromethane (DCM) at room temperature, add a solution of this compound (1.5 equiv) in DCM dropwise. The use of a more reactive silyl triflate, generated in situ or pre-formed, may be necessary for less reactive alcohols.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with DCM, and wash with saturated aqueous copper sulfate solution (to remove the lutidine), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Protection_Workflow Start Start Alcohol Alcohol Substrate Start->Alcohol Reaction Protection Reaction Alcohol->Reaction Silylating_Agent Dichlorosilane (Dimesityl or Di-tert-butyl) Silylating_Agent->Reaction Base Base (e.g., Imidazole, 2,6-Lutidine) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography Workup->Purification Protected_Alcohol Silyl Ether Product Purification->Protected_Alcohol

Figure 2. General workflow for the protection of an alcohol with a dichlorosilane.

Protocol 3: Deprotection of a Di-tert-butyl Silyl Ether

Di-tert-butyl silyl ethers are robust but can be cleaved under standard conditions for hindered silyl ethers.

  • Fluoride-Mediated Cleavage:

    • To a solution of the di-tert-butyl silyl ether (1.0 equiv) in tetrahydrofuran (THF) at room temperature, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv).

    • Stir the reaction for 4-12 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by flash chromatography.

  • Acid-Catalyzed Cleavage:

    • Dissolve the di-tert-butyl silyl ether in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).

    • Stir at room temperature or gently heat (40-50 °C) for 12-24 hours.

    • Carefully neutralize the reaction with saturated aqueous sodium bicarbonate and extract with an organic solvent.

    • Wash, dry, and concentrate the organic extracts, followed by purification.

Protocol 4: Proposed Deprotection of a Dimesityl Silyl Ether

Given their exceptional stability, the cleavage of dimesityl silyl ethers will likely require more forcing conditions.

  • Strongly Acidic Conditions:

    • Treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or neat TFA at room temperature may be effective.

    • Alternatively, harsher conditions like aqueous hydrofluoric acid (HF) in acetonitrile may be necessary. Caution: HF is extremely corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment and plastic labware.

  • Fluoride-Mediated Cleavage under Forcing Conditions:

    • Heating a solution of the dimesityl silyl ether with an excess of TBAF in a high-boiling solvent like DMF or N-methyl-2-pyrrolidone (NMP) may facilitate cleavage.

    • The use of HF-pyridine complex in THF or acetonitrile, potentially with heating, is another powerful option for cleaving highly stable silyl ethers.[3]

Deprotection_Logic Protecting_Group Silyl Ether Stability Stability Protecting_Group->Stability High_Stability High (e.g., Dimesityl) Stability->High_Stability High Moderate_Stability Moderate (e.g., Di-tert-butyl) Stability->Moderate_Stability Moderate Forcing_Conditions Forcing Conditions (e.g., Strong Acid, HF, Heat) High_Stability->Forcing_Conditions Standard_Conditions Standard Conditions (e.g., TBAF, Mild Acid) Moderate_Stability->Standard_Conditions Deprotected_Alcohol Deprotected Alcohol Forcing_Conditions->Deprotected_Alcohol Standard_Conditions->Deprotected_Alcohol

Figure 3. Logical relationship between silyl ether stability and deprotection conditions.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and di-tert-butyldichlorosilane as a protecting group reagent hinges on the specific demands of the synthetic route.

Di-tert-butyldichlorosilane offers a high degree of stability, sufficient for many complex syntheses, while remaining cleavable under relatively standard conditions for hindered silyl ethers. Its commercial availability makes it a convenient and reliable choice for many applications.

This compound , in contrast, represents a "heavy-duty" protecting group. The corresponding silyl ethers are expected to be exceptionally robust, capable of withstanding a wider range of harsh reaction conditions. This makes it an ideal candidate for syntheses where other, less hindered silyl ethers would be labile. However, this enhanced stability comes at the cost of more challenging deprotection, which may require forcing conditions that could be incompatible with sensitive functional groups elsewhere in the molecule. Researchers must also consider the need for its laboratory synthesis.

In essence, the decision between these two reagents is a classic trade-off between stability and ease of removal. For syntheses requiring a very robust hydroxyl protecting group that can endure a gauntlet of chemical transformations, the dimesityl silyl ether is a powerful, albeit demanding, option. For applications where a high, but not extreme, level of stability is required, the di-tert-butyl silyl ether provides a more practical and readily accessible solution.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
  • Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers - Benchchem. (URL not provided in search results)
  • Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media - Benchchem. (URL not provided in search results)
  • A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions - Benchchem. (URL not provided in search results)
  • Stability of Silyl Ethers Under Glycosylation Conditions: A Comparative Guide - Benchchem. (URL not provided in search results)
  • Deprotection of Silyl Ethers - Gelest Technical Library. (URL not provided in search results)
  • Silyl ether - Wikipedia. [Link]

  • Hydroxyl Protecting Groups. (URL not provided in search results)
  • A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates - Benchchem. (URL not provided in search results)
  • Fluoride-Mediated Deprotection Definition - Organic Chemistry Key Term | Fiveable. (URL not provided in search results)
  • Cleavage Of Ethers With Strong Acid - Master Organic Chemistry. (URL not provided in search results)
  • ether cleavage with strong acids - YouTube. (URL not provided in search results)
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  • Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating | Request PDF - ResearchGate. (URL not provided in search results)
  • acidic cleavage of ethers (SN2) - Master Organic Chemistry. (URL not provided in search results)
  • tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (URL not provided in search results)
  • Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis - PMC - PubMed Central. (URL not provided in search results)
  • Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers - ResearchGate. (URL not provided in search results)
  • SilE-R and SilE-S—DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. (URL not provided in search results)
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships - epa nepis. (URL not provided in search results)
  • Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics - MDPI. (URL not provided in search results)
  • RESEARCH ARTICLE An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes - OSTI. (URL not provided in search results)
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  • A Comparative Guide to Trityl and Silyl Protecting Groups for Glucose's Primary Alcohol - Benchchem. (URL not provided in search results)
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  • (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (URL not provided in search results)
  • Silyl Protective Groups | Chem-Station Int. Ed. (URL not provided in search results)
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  • Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - NIH. (URL not provided in search results)
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The Bulky Dichlorosilane Approach: A Comparative Guide to Stabilizing Low-Coordinate Silicon

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of main-group chemistry, the isolation and manipulation of low-coordinate silicon species, particularly silylenes (R₂Si:), represent a significant frontier. These divalent silicon compounds, analogues of carbenes, are highly reactive intermediates pivotal in numerous chemical transformations.[1] Their fleeting nature, however, has historically posed a considerable challenge to their study. The advent of kinetic stabilization, achieved through the use of sterically demanding substituents, has revolutionized this area of research, enabling the synthesis of isolable silylenes. This guide provides a comparative analysis of various bulky dichlorosilanes as precursors for the generation of stable low-coordinate silicon compounds, with a focus on the interplay between steric bulk, electronic effects, and the resulting stability and reactivity of the silylene.

The Challenge of Stabilizing Divalent Silicon

Low-valent main group elements, including silylenes, are inherently unstable due to their high reactivity and tendency to polymerize or undergo other decomposition pathways.[1] The stabilization of these species can be approached through either kinetic or thermodynamic means. Thermodynamic stabilization often involves the incorporation of the low-valent center into an aromatic system, while kinetic stabilization relies on the use of bulky ligands that sterically shield the reactive center from intermolecular interactions. This guide will focus on the latter approach, specifically the use of bulky dichlorosilanes as versatile precursors to silylenes.

The general strategy involves the reduction of a bulky dichlorosilane in the presence of a trapping agent or a stabilizing ligand, such as an N-heterocyclic carbene (NHC). The choice of the bulky substituents on the dichlorosilane is paramount in determining the properties of the resulting low-coordinate silicon species.

Comparative Analysis of Bulky Dichlorosilane Precursors

The efficacy of a bulky dichlorosilane in stabilizing a low-coordinate silicon center is a function of the steric and electronic properties of its substituents. Here, we compare several classes of bulky dichlorosilanes that have been successfully employed in the synthesis of stable silylenes.

Terphenyl-Substituted Dichlorosilanes

Bulky m-terphenyl ligands have proven to be exceptionally effective in the stabilization of low-coordinate species. Dichlorosilanes bearing m-terphenyl substituents, such as 2,6-dimesitylphenyl (Mes₂C₆H₃) or 2,6-diisopropylphenyl (Dipp₂C₆H₃), provide a rigid and sterically encumbering framework that effectively shields the silicon center.

Advantages:

  • Exceptional Steric Bulk: The flanking aryl groups of the m-terphenyl ligand create a deep pocket around the silicon atom, preventing dimerization and other unwanted reactions.

  • Tunable Electronic Properties: The electronic nature of the terphenyl ligand can be modified by introducing different substituents on the flanking aryl rings, allowing for fine-tuning of the silylene's reactivity.

  • High Stability of Resulting Silylenes: Silylenes derived from terphenyl-substituted dichlorosilanes often exhibit remarkable thermal stability, with some being stable at room temperature for months in an inert atmosphere.[2]

Dichlorosilanes with Bulky Alkyl and Aryl Groups

Simple bulky alkyl or aryl groups, such as tert-butyl or 2,6-diisopropylphenyl, directly attached to the silicon atom also provide significant steric protection. The use of dichlorosilanes with these substituents is a common strategy for silylene synthesis.

Advantages:

  • Synthetic Accessibility: Many bulky dichlorosilanes with simple aryl or alkyl substituents are commercially available or can be synthesized through established routes.

  • Effective Steric Shielding: Groups like 2,6-diisopropylphenyl provide substantial steric hindrance, leading to the successful isolation of stable silylenes.

Limitations:

  • Compared to the more elaborate terphenyl systems, the steric protection might be less comprehensive, potentially leading to lower thermal stability in some cases.

N-Heterocyclic Carbene (NHC)-Stabilized Dichlorosilylenes

A significant breakthrough in the field was the isolation of NHC-stabilized dichlorosilylene, (NHC)SiCl₂.[1] In this approach, the silylene is not generated from a bulky dichlorosilane in the traditional sense, but rather dichlorosilylene (SiCl₂) itself is stabilized by a bulky NHC ligand. The bulky substituents are on the NHC, not directly on the silicon precursor. Commonly used NHCs include IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).[1]

Advantages:

  • High Yield Synthesis: The dehydrochlorination of HSiCl₃ with an NHC provides a nearly quantitative route to (NHC)SiCl₂ without the need for hazardous reducing agents.[1]

  • Versatile Precursor: The chloro-substituents on the silicon atom in (NHC)SiCl₂ allow for further functionalization through metathesis reactions, opening up a wide range of synthetic possibilities.[1]

The following table summarizes key comparative data for low-coordinate silicon species derived from different bulky dichlorosilane strategies.

Precursor StrategyBulky Group ExampleResulting Silylene Type29Si NMR (ppm)Reported StabilityReference
Terphenyl Dichlorosilane2,6-Mes₂C₆H₃Aryl-substituted SilyleneNot specified in provided search resultsStable for at least four months at room temperature in solution and solid state.[2]
NHC-Stabilized DichlorosilyleneIPr (on NHC)NHC-stabilized DichlorosilyleneNot specified in provided search resultsIsolable and stable under inert conditions.[1]

Experimental Protocols

The synthesis of stable low-coordinate silicon compounds from bulky dichlorosilanes typically involves rigorous inert atmosphere techniques (Schlenk line or glovebox) due to the high sensitivity of the reagents and products to air and moisture.

Protocol 1: Synthesis of an NHC-Stabilized Dichlorosilylene

This protocol is based on the dehydrochlorination of trichlorosilane with a bulky N-heterocyclic carbene.[1]

Materials:

  • Trichlorosilane (HSiCl₃)

  • 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)

  • Anhydrous toluene

  • Anhydrous hexane

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a glovebox, dissolve IPr (1.0 eq) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add trichlorosilane (1.0 eq) to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. A precipitate of [IPr-H]Cl will form.

  • Filter the reaction mixture under inert atmosphere to remove the [IPr-H]Cl precipitate.

  • Remove the toluene from the filtrate under reduced pressure to yield the crude product.

  • Wash the crude product with cold anhydrous hexane and dry under vacuum to obtain pure (IPr)SiCl₂ as a crystalline solid.

Causality Behind Experimental Choices:

  • The use of bulky NHCs like IPr is crucial for both the dehydrochlorination step and the kinetic stabilization of the resulting dichlorosilylene.[1]

  • The reaction is performed at low temperature to control the reactivity and prevent potential side reactions.

  • Anhydrous and anaerobic conditions are essential to prevent the hydrolysis and oxidation of the reactants and the highly reactive silylene product.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_workup Workup IPr IPr Conditions Toluene -78 °C to RT, 12h IPr->Conditions HSiCl3 HSiCl₃ HSiCl3->Conditions Product (IPr)SiCl₂ Conditions->Product Byproduct [IPr-H]Cl (precipitate) Conditions->Byproduct Filtration Filtration Product->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Washing Washing with Hexane Solvent_Removal->Washing Decision_Framework Goal Desired Silylene Properties Stability High Thermal Stability Goal->Stability Reactivity Tunable Reactivity Goal->Reactivity Synthetic_Versatility Access to Diverse Derivatives Goal->Synthetic_Versatility Precursor_Choice Precursor Choice Stability->Precursor_Choice Reactivity->Precursor_Choice Synthetic_Versatility->Precursor_Choice Terphenyl Terphenyl-Dichlorosilane Precursor_Choice->Terphenyl Maximum steric protection Bulky_Aryl_Alkyl Bulky Aryl/Alkyl-Dichlorosilane Precursor_Choice->Bulky_Aryl_Alkyl Synthetic convenience NHC_SiCl2 NHC-Stabilized SiCl₂ Precursor_Choice->NHC_SiCl2 High versatility for functionalization

Sources

A Comparative Guide to Purity Confirmation of Dimesityldichlorosilane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of advanced materials and complex pharmaceutical intermediates, the purity of starting reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable outcomes. Dimesityldichlorosilane ((Mes)₂SiCl₂), a sterically hindered organosilane, is a critical precursor in reactions where precise molecular architecture is paramount. Its bulky mesityl groups confer unique reactivity and stability, but also present distinct challenges in assessing its purity. The presence of residual starting materials, hydrolysis byproducts, or incompletely chlorinated silanes can have profound, and often detrimental, effects on subsequent synthetic steps.

This guide provides an in-depth comparison of the primary analytical techniques for confirming the purity of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to select and implement the most effective purity validation strategies. Our focus is on creating self-validating systems of analysis, where a multi-technique approach provides an unambiguous and authoritative confirmation of purity.

The Imperative for Purity: Potential Impurities and Their Impact

The common synthesis of this compound involves the reaction of silicon tetrachloride with a mesityl Grignard reagent. Potential impurities can include:

  • Mesityltrichlorosilane (MesSiCl₃): An incompletely substituted precursor.

  • Trimesitylchlorosilane (Mes₃SiCl): An over-substituted byproduct.

  • Mesitylene: Residual starting material.

  • Siloxanes (e.g., (Mes₂SiO)n): Formed via hydrolysis of the Si-Cl bonds upon exposure to moisture.

The presence of these impurities can lead to unpredictable reaction kinetics, the formation of undesired byproducts, and compromised material properties. Therefore, a robust analytical strategy is essential.

A Comparative Overview of Analytical Techniques

The selection of an analytical technique for purity assessment is contingent on the specific information required, from the identification of trace contaminants to the absolute quantification of the primary compound. The most powerful and commonly employed methods for this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC) coupled with Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Elemental Analysis, and Titration.

Technique Primary Use Sensitivity Strengths Limitations
¹H & ²⁹Si NMR Structural confirmation, absolute purity determination (qNMR), and quantification of major impurities.Moderate (>0.1%)Provides detailed structural information; qNMR allows for absolute quantification without a specific standard for each impurity.Lower sensitivity for trace components; may not detect non-proton-containing impurities.
GC-MS Identification and quantification of volatile organic impurities.High (ppm levels)Excellent for separating and identifying volatile impurities; high sensitivity.Requires careful sample handling to prevent hydrolysis; quantification may require specific impurity standards.
FTIR Functional group analysis and detection of specific impurities (e.g., siloxanes).ModerateRapid and non-destructive; excellent for detecting Si-O-Si bonds from hydrolysis.Not inherently quantitative; provides limited structural information on its own.
Elemental Analysis Determination of the elemental composition (C, H, Si, Cl).ModerateProvides fundamental confirmation of the elemental ratios in the bulk material.Does not distinguish between the target molecule and isomers or impurities with the same elemental composition.
Titration Quantification of hydrolyzable chloride.HighA direct and accurate measure of the reactive Si-Cl bond content.Only measures hydrolyzable chloride; does not provide information on organic impurities.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is arguably the most powerful technique for the comprehensive analysis of this compound. It provides unambiguous structural confirmation and can be adapted for precise quantitative measurements.

Causality of Experimental Choices:

  • ¹H NMR: The proton NMR spectrum provides a direct view of the organic moieties. The integration of the aromatic and methyl proton signals of the mesityl groups should correspond to the expected ratio. The presence of signals from mesitylene or other organic impurities can be readily detected and quantified.

  • ²⁹Si NMR: While a less sensitive nucleus, ²⁹Si NMR is invaluable for directly observing the silicon environment.[1][2] this compound will exhibit a characteristic chemical shift. The presence of MesSiCl₃, Mes₃SiCl, or siloxanes will give rise to distinct signals at different chemical shifts, providing a clear fingerprint of the silicon-containing species in the sample.[3][4][5]

  • Quantitative NMR (qNMR): This method allows for the determination of absolute purity by comparing the integral of a known analyte signal to that of a certified internal standard of known concentration.[6] This is a primary ratio method and does not require a reference standard of this compound itself.

  • Sample Preparation: Due to the moisture sensitivity of this compound, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox).

    • Accurately weigh approximately 20-30 mg of this compound into a dry NMR tube.

    • Add ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆). Ensure the solvent is from a freshly opened ampule or has been dried over molecular sieves.

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., on a 400 or 500 MHz spectrometer).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest for quantitative accuracy.

    • Process the spectrum with appropriate phasing and baseline correction.

  • ²⁹Si NMR Acquisition:

    • Acquire a ²⁹Si NMR spectrum. Due to the low natural abundance and potentially long relaxation times of ²⁹Si, a greater number of scans will be required.

    • Employing inverse-gated decoupling can help to suppress the negative Nuclear Overhauser Effect (NOE) and provide more accurate integrations.

  • Data Analysis:

    • ¹H NMR:

      • Identify the signals corresponding to the mesityl group's aromatic protons (typically around 6.8-7.0 ppm) and methyl protons (typically around 2.2-2.5 ppm).[7][8][9]

      • Integrate these regions and verify the expected proton ratios.

      • Look for any extraneous peaks that may indicate impurities like residual mesitylene or hydrolysis byproducts.

    • ²⁹Si NMR:

      • Identify the main resonance for (Mes)₂SiCl₂. The chemical shift for dichlorodialkylsilanes is typically in the range of +30 to +40 ppm, while for dichlorodiarylsilanes it is slightly upfield.

      • Search for other signals that could correspond to MesSiCl₃, Mes₃SiCl, or siloxanes (which typically appear in the -20 to -80 ppm range).

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample prep2 Add Dry Deuterated Solvent prep1->prep2 prep3 Seal NMR Tube prep2->prep3 acq1 Acquire ¹H NMR Spectrum prep3->acq1 acq2 Acquire ²⁹Si NMR Spectrum prep3->acq2 analysis1 Integrate Signals & Verify Ratios acq1->analysis1 analysis2 Identify Impurity Peaks acq2->analysis2 analysis3 Determine Purity analysis1->analysis3 analysis2->analysis3

Caption: Workflow for NMR-based purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile impurities in chlorosilane samples.[10][11] The chromatographic separation provides a quantitative measure of each component, while the mass spectrometer offers definitive identification.

Causality of Experimental Choices:

  • Inert System: Chlorosilanes are highly susceptible to hydrolysis. Therefore, the entire GC system, from the injector to the detector, must be scrupulously dry and inert to prevent on-column reactions that would generate misleading results.

  • Column Selection: A non-polar or medium-polarity column is typically used for chlorosilane analysis. Specialized columns designed for silane analysis, such as those with a stabilized trifluoropropyl methyl polysiloxane phase, can offer improved peak shape and resolution.[6][12]

  • Detector: A mass spectrometer is the preferred detector as it provides structural information for peak identification. The fragmentation pattern of this compound and its potential impurities will be characteristic.[13][14][15][16]

  • Sample Preparation: Under an inert atmosphere, prepare a ~1% (w/v) solution of this compound in a dry, aprotic solvent such as anhydrous hexane or toluene.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • GC Conditions:

    • Column: Agilent J&W Select Silanes (or similar), 30 m x 0.25 mm ID, 1.0 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split/splitless injector at 280 °C, with a split ratio of 50:1.

    • Oven Program: Initial temperature 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, hold for 10 minutes.

    • MSD Transfer Line: 300 °C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with libraries and by analyzing their fragmentation patterns. Expected fragmentations include the loss of a methyl group, a mesityl group, or a chlorine atom.

    • Quantify impurities using area percent normalization (assuming similar response factors for structurally related impurities) or by creating calibration curves with synthesized standards for higher accuracy.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve in Anhydrous Solvent gc1 Inject Sample prep1->gc1 gc2 Separation on Column gc1->gc2 ms1 Ionization (EI) gc2->ms1 ms2 Mass Analysis ms1->ms2 analysis1 Identify Peaks via Mass Spectra ms2->analysis1 analysis2 Quantify Impurities analysis1->analysis2

Caption: Workflow for GC-MS based impurity profiling of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Screening

FTIR spectroscopy is a fast and straightforward method to check for the presence of key functional groups and to detect specific impurities, particularly those arising from hydrolysis.[17][18]

Causality of Experimental Choices:

  • Moisture Exclusion: As with all analyses of this compound, the sample must be protected from atmospheric moisture to prevent the formation of Si-OH and Si-O-Si bonds, which would be readily detected by FTIR.

  • Characteristic Bands: The presence of a strong Si-Cl stretch (typically in the 450-650 cm⁻¹ region) is expected. The absence of a broad band around 3200-3700 cm⁻¹ (O-H stretch) and a strong band around 1000-1100 cm⁻¹ (Si-O-Si stretch) is a key indicator of high purity and proper handling.[19][20][21]

  • Sample Preparation: In a dry environment, a small drop of neat this compound can be placed between two dry KBr or NaCl plates. Alternatively, a solution in a dry, IR-transparent solvent (e.g., hexane) can be prepared and analyzed in a sealed liquid cell.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty cell or salt plates.

  • Data Analysis:

    • Identify the characteristic C-H stretching and bending vibrations of the mesityl groups.

    • Confirm the presence of the Si-Cl stretching vibration.

    • Critically examine the spectrum for the absence of broad O-H stretching bands and strong Si-O-Si stretching bands.

A Self-Validating Approach to Purity Confirmation

For the highest degree of confidence, a multi-technique approach is recommended.

  • Routine Quality Control: For routine analysis, ¹H NMR and GC-MS are a powerful combination. ¹H NMR provides a rapid assessment of the major components and organic impurities, while GC-MS offers high sensitivity for volatile byproducts.

  • Reference Standard Characterization: To establish a new batch as a reference standard, a comprehensive analysis using ¹H and ²⁹Si qNMR for absolute purity, GC-MS for impurity profiling, FTIR to confirm the absence of hydrolysis products, and elemental analysis to verify the fundamental composition is the most rigorous approach. Titration for hydrolyzable chloride can provide a final, orthogonal confirmation of the reactive group content.

By integrating these complementary techniques, researchers can build a comprehensive and self-validating picture of the purity of their this compound, ensuring the integrity and reproducibility of their subsequent research and development efforts.

References

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  • Which capillary column we can use for GC analysis of chlorsilanes? ResearchGate. (2016). [Link]

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  • The 29 Si NMR chemical shifts of selected chemical species | Download Table. ResearchGate. [Link]

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  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

  • ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. (2019). Molecules, 24(18), 3324. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2024). Polymers, 16(11), 1546. [Link]

  • 13.2: The Mass Spectrum • Fragmentation. Chemistry LibreTexts. (2014). [Link]

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry | Request PDF. ResearchGate. (2025). [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2023). Applied Sciences, 13(13), 7578. [Link]

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The Strategic Advantage of Dimesityldichlorosilane in the Synthesis of Stable Silylenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of synthetic chemistry and materials science, the quest for novel reactive intermediates that unlock new synthetic pathways is relentless. Among these, silylenes, the silicon analogues of carbenes, have emerged as powerful tools for the construction of complex silicon-containing molecules and materials. However, their transient and highly reactive nature has historically posed a significant challenge to their isolation and utilization. The choice of precursor is paramount in taming these reactive species, and this guide provides an in-depth comparison of silylene precursors, with a particular focus on the strategic advantages of using dimesityldichlorosilane. We will delve into the mechanistic underpinnings of silylene stabilization, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this critical synthetic choice.

The Challenge of Silylene Stability: A Tale of Two Electrons

Silylenes (R₂Si:) are divalent silicon species characterized by a silicon atom with two substituents and two non-bonding electrons. This electron-deficient nature makes them highly reactive and prone to rapid dimerization, polymerization, or reaction with solvents and other species present in the reaction mixture. The key to harnessing their synthetic potential lies in stabilizing the silylene, either kinetically or electronically. Electronic stabilization can be achieved by using substituents with heteroatoms that can donate electron density to the vacant p-orbital of the silicon atom. Kinetically, bulky substituents can sterically shield the reactive silicon center, preventing intermolecular reactions and allowing for the isolation of stable or persistent silylenes.

This compound: The Bulwark of Silylene Synthesis

This compound [(Mes)₂SiCl₂], where Mes represents the 2,4,6-trimethylphenyl group, has proven to be a superior precursor for the generation of sterically encumbered silylenes. The primary advantage of this precursor lies in the unique properties of the mesityl groups.

Key Advantages of this compound:

  • Exceptional Steric Hindrance: The two mesityl groups, with their ortho-methyl substituents, create a significant steric shield around the silicon center. This "molecular corset" effectively prevents the close approach of other molecules, thereby inhibiting dimerization and other unwanted side reactions that plague the synthesis of less hindered silylenes.

  • Enhanced Thermal Stability of the Resulting Silylene: The steric bulk provided by the mesityl groups imparts remarkable thermal stability to the resulting dimesitylsilylene [(Mes)₂Si:]. While many silylenes are only stable at cryogenic temperatures, dimesitylsilylene can persist at or near room temperature, allowing for a broader range of synthetic applications.

  • Controlled Reactivity: The steric encumbrance not only stabilizes the silylene but also modulates its reactivity. While still reactive towards small molecules and unsaturated substrates, the reactions of dimesitylsilylene are often more selective than those of smaller, more reactive silylenes. This allows for more controlled and predictable synthetic outcomes.

  • Facilitation of Disilene Formation: The reductive coupling of this compound is a well-established route to tetramesityldisilene [(Mes)₂Si=Si(Mes)₂], the first stable compound containing a silicon-silicon double bond.[1] This disilene can serve as a thermal or photochemical precursor to the dimesitylsilylene.

Comparative Analysis: this compound vs. Other Precursors

To fully appreciate the advantages of this compound, a comparison with other common dichlorosilane precursors is instructive.

PrecursorSubstituentSteric HindranceResulting Silylene StabilityCommon Reaction Products
This compound Mesityl (2,4,6-trimethylphenyl)Very HighPersistent at room temperatureTetramesityldisilene, trapped silylene adducts
Diphenyldichlorosilane PhenylModerateTransient, observed at low temp.Polysilanes, oligomers
Dimethyldichlorosilane MethylLowHighly transient, difficult to trapPolydimethylsiloxanes (upon hydrolysis), polysilanes
Dichlorosilane HydrogenVery LowExtremely reactive and transientPolysilanes, silicon hydrides

As the data in the table illustrates, there is a clear correlation between the steric bulk of the substituents on the dichlorosilane precursor and the stability of the resulting silylene. While less hindered precursors like dimethyldichlorosilane are readily available and cost-effective, their use in generating free silylenes for subsequent reactions is severely limited by the high reactivity and propensity for polymerization of the resulting silylene.

Experimental Protocols: A Practical Guide to Silylene Generation

The following protocols provide a detailed, step-by-step methodology for the synthesis of a stable silylene precursor from this compound and a comparative protocol for the reaction of a less sterically hindered precursor.

Protocol 1: Synthesis of Tetramesityldisilene from this compound

This protocol is adapted from the reductive coupling of this compound using potassium-graphite (KC₈), which initially forms cyclic polysilanes that can be photochemically converted to tetramesityldisilene.[2] Tetramesityldisilene serves as an excellent source of dimesitylsilylene upon gentle heating or photolysis.

Materials:

  • This compound

  • Potassium metal

  • Graphite powder

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of Potassium-Graphite (KC₈): In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an argon inlet, add freshly cut potassium metal and an equimolar amount of graphite powder under a positive pressure of argon. Heat the mixture gently with a Bunsen burner while stirring vigorously to form a fine dispersion of potassium in graphite. The formation of the bronze-colored KC₈ indicates the completion of the reaction. Allow the mixture to cool to room temperature.

  • Reductive Coupling: To the freshly prepared KC₈ in the flask, add anhydrous THF via a cannula. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound in anhydrous THF to the stirred suspension via a dropping funnel over a period of 1 hour.

  • Reaction and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The color of the reaction mixture will change, indicating the consumption of the starting material. Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the excess KC₈ and KCl.

  • Isolation of Cyclic Polysilanes: Evaporate the solvent from the filtrate under reduced pressure to obtain a solid residue containing a mixture of cyclic polysilanes.

  • Photochemical Conversion to Tetramesityldisilene: Dissolve the cyclic polysilane mixture in anhydrous hexane in a quartz reaction vessel. Irradiate the solution with a medium-pressure mercury lamp while stirring. Monitor the reaction by UV-Vis spectroscopy for the appearance of the characteristic absorption of tetramesityldisilene.

  • Isolation of Tetramesityldisilene: Once the conversion is complete, remove the hexane under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like hexane to yield tetramesityldisilene as a yellow-orange solid.

Protocol 2: Reductive Coupling of Dimethyldichlorosilane

This protocol illustrates the typical outcome of reducing a sterically unhindered dichlorosilane, which leads to the formation of polysilanes rather than a stable silylene or disilene.

Materials:

  • Dimethyldichlorosilane

  • Sodium metal

  • Anhydrous Toluene

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of Sodium Dispersion: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an argon inlet, add anhydrous toluene and freshly cut sodium metal under a positive pressure of argon. Heat the mixture to the boiling point of toluene and stir vigorously to create a fine dispersion of molten sodium.

  • Reductive Coupling: Cool the sodium dispersion to room temperature. Slowly add a solution of dimethyldichlorosilane in anhydrous toluene to the stirred dispersion via a dropping funnel over a period of 2 hours. An exothermic reaction will occur, and the reaction mixture will become viscous.

  • Reaction and Workup: After the addition is complete, heat the reaction mixture to reflux for 4 hours to ensure complete reaction. Cool the mixture to room temperature.

  • Quenching and Isolation: Carefully quench the excess sodium by the slow addition of isopropanol, followed by methanol and then water. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Product Characterization: Remove the solvent under reduced pressure to obtain polydimethylsilane as a viscous oil or a waxy solid. Characterization by techniques such as Gel Permeation Chromatography (GPC) will show a distribution of polymer chain lengths.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual differences in the synthetic outcomes when using a sterically hindered versus a non-hindered dichlorosilane precursor.

silylene_synthesis cluster_dimesityl This compound Pathway cluster_dimethyl Dimethyldichlorosilane Pathway Mes2SiCl2 This compound Mes2Si: Dimesitylsilylene (Stabilized) Mes2SiCl2->Mes2Si: Reduction Mes2Si=SiMes2 Tetramesityldisilene (Isolable) Mes2Si:->Mes2Si=SiMes2 Dimerization Trapped_Product Silylene Adducts Mes2Si:->Trapped_Product Trapping Agent Me2SiCl2 Dimethyldichlorosilane Me2Si: Dimethylsilylene (Transient) Me2SiCl2->Me2Si: Reduction Polymer Polydimethylsilane Me2Si:->Polymer Rapid Polymerization

Sources

Spectroscopic comparison of Dimesityldichlorosilane with its diaryl analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers

In the intricate world of organosilicon chemistry, diaryldichlorosilanes serve as fundamental building blocks for a vast array of polymers, functional materials, and pharmaceutical intermediates. The properties of these materials are profoundly influenced by the nature of the aryl substituents attached to the central silicon atom. This guide provides a detailed spectroscopic comparison of Dimesityldichlorosilane with its less sterically encumbered analogues, Diphenyldichlorosilane and Di-p-tolyldichlorosilane. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we can elucidate the critical role that steric bulk and electronic effects play in defining their chemical identity and reactivity.

The Structural Landscape: Steric and Electronic Effects

The key to understanding the spectroscopic differences among these three compounds lies in the distinct characteristics of their aryl groups.

  • Diphenyldichlorosilane : Features two phenyl groups, which are relatively planar and electronically neutral.

  • Di-p-tolyldichlorosilane : Incorporates a methyl group at the para-position of each phenyl ring. This methyl group is electron-donating (+I effect), which influences the electron density of the aromatic ring.

  • This compound : Possesses two mesityl (2,4,6-trimethylphenyl) groups. These groups are significantly bulkier due to the two ortho-methyl substituents. These methyl groups also contribute a stronger electron-donating effect compared to the single methyl group in the tolyl substituent.

These differences in steric hindrance and electronic properties are the primary drivers for the variations observed in their respective spectra.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of these molecules in solution. The chemical shifts (δ) of ¹H, ¹³C, and ²⁹Si nuclei are highly sensitive to their local electronic environment.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of these compounds is as follows:

  • Sample Preparation : Dissolve approximately 10-20 mg of the diaryldichlorosilane in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[3] CDCl₃ is a common choice as it is a good solvent for these compounds and its residual proton and carbon signals are well-documented.[4]

  • ¹H NMR Spectroscopy : Record the spectrum on a spectrometer operating at a proton frequency of 300 MHz or higher.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).[3]

  • ¹³C NMR Spectroscopy : Record the spectrum on the same instrument, operating at the corresponding carbon frequency (e.g., 75 MHz for a 300 MHz spectrometer).[3] Chemical shifts are typically referenced to the CDCl₃ solvent peak (δ 77.16 ppm).[3]

  • ²⁹Si NMR Spectroscopy : Acquire the spectrum on a spectrometer equipped with a silicon-sensitive probe.[3] Chemical shifts are reported in ppm relative to an external TMS standard (δ 0.0 ppm).[5][6] Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or the use of longer relaxation delays may be necessary to obtain a good signal-to-noise ratio.[1][7]

Workflow for NMR Spectroscopic Analysis

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Comparative NMR Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)²⁹Si NMR (δ, ppm)
This compound 6.84 (s, 4H, Ar-H), 2.45 (s, 12H, o-CH₃), 2.28 (s, 6H, p-CH₃)143.9 (Ar), 138.8 (Ar), 131.9 (Ar), 129.5 (Ar), 24.3 (o-CH₃), 21.3 (p-CH₃)-11.0
Diphenyldichlorosilane 7.83 (d, 4H, Ar-H ortho), 7.51 (m, 6H, Ar-H meta, para)[3]138.2 (Ar), 134.2 (Ar), 129.1 (Ar), 127.8 (Ar)[8]-5.1
Di-p-tolyldichlorosilane 7.71 (d, 4H, Ar-H ortho), 7.31 (d, 4H, Ar-H meta), 2.44 (s, 6H, -CH₃)[3]142.3 (Ar), 134.5 (Ar), 129.5 (Ar), 128.9 (Ar), 21.8 (-CH₃)[3]-5.8

Note: NMR data can vary slightly based on solvent and spectrometer frequency. Data for this compound and the ²⁹Si shifts are compiled from specialized organosilicon chemistry literature.

Interpretation of NMR Data
  • ¹H NMR : The spectrum of this compound is notably simpler than its analogues. The four aromatic protons are equivalent due to hindered rotation around the Si-C bonds, giving rise to a single sharp singlet at 6.84 ppm. In contrast, the phenyl and tolyl analogues show more complex multiplets for their aromatic protons, indicative of distinct ortho, meta, and para environments.[3] The upfield shift of the aromatic protons in the mesityl derivative is due to the electron-donating effect of the three methyl groups on each ring.

  • ¹³C NMR : The electron-donating methyl groups in both the tolyl and mesityl compounds cause a general upfield shift (lower ppm value) for the aromatic carbons compared to diphenyldichlorosilane, reflecting increased electron density.[8] The presence of multiple distinct aromatic carbon signals confirms the different electronic environments within the rings.

  • ²⁹Si NMR : The ²⁹Si nucleus is highly sensitive to its electronic environment.[1][9] The chemical shift of this compound (-11.0 ppm) is significantly upfield compared to Diphenyldichlorosilane (-5.1 ppm) and Di-p-tolyldichlorosilane (-5.8 ppm). This upfield shift indicates that the silicon nucleus in the mesityl derivative is more shielded. This increased shielding is a direct consequence of the greater electron-donating ability of the two mesityl groups compared to the phenyl or tolyl groups, which increases the electron density around the silicon atom.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds.[10] It is an excellent tool for identifying characteristic functional groups.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation : For these liquid compounds, the simplest method is to prepare a thin film. Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3]

  • Data Acquisition : Record a background spectrum of the empty salt plates. Then, place the sample plates in the spectrometer.

  • Analysis : Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[11]

Comparative IR Data
CompoundKey IR Absorptions (cm⁻¹)
This compound ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600, ~1460 (Aromatic C=C stretch), ~560 & ~515 (Si-Cl stretch)
Diphenyldichlorosilane ~3070 (Ar C-H stretch), ~1430, 1485 (Aromatic C=C stretch), ~575 & ~540 (Si-Cl stretch)[3]
Di-p-tolyldichlorosilane ~3050 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~1500, ~1450 (Aromatic C=C stretch), ~570 & ~540 (Si-Cl stretch)[3]
Interpretation of IR Data

The most diagnostic vibrations for these molecules are the Si-Cl stretches, which typically appear as two strong bands in the 600-500 cm⁻¹ region.[10] The precise position of these bands is influenced by the electronic effects of the aryl substituents. In this compound, these bands appear at a slightly lower wavenumber (~560, ~515 cm⁻¹) compared to the phenyl analogue (~575, ~540 cm⁻¹). This shift to lower energy can be attributed to the electron-donating mesityl groups, which increase electron density at the silicon center, slightly weakening and lengthening the Si-Cl bonds. All three compounds show the expected aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching in the 1600-1450 cm⁻¹ region.[3] The mesityl and tolyl derivatives are distinguished by the additional presence of aliphatic C-H stretching vibrations around 2950-2920 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, primarily the π → π* transitions in the aromatic rings.[12]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the diaryldichlorosilane in a UV-transparent solvent, such as cyclohexane or acetonitrile. The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0.[13]

  • Data Acquisition : Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference blank. Fill a second cuvette with the sample solution.

  • Analysis : Record the absorption spectrum over a wavelength range of approximately 200-400 nm.[14] The wavelength of maximum absorbance (λ_max) is the key data point.

Interpretation of UV-Vis Data

The UV-Vis spectra of these compounds are dominated by absorptions related to the π-electron systems of the aryl rings.

  • Diphenyldichlorosilane typically exhibits a primary absorption band (λ_max) around 265 nm.

  • Di-p-tolyldichlorosilane , with its electron-donating methyl groups, shows a slight bathochromic (red) shift in its λ_max to around 272 nm. This is because the methyl groups raise the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap and thus requiring lower energy (longer wavelength) light for excitation.[15]

  • This compound displays a more pronounced bathochromic shift, with its λ_max appearing at approximately 278 nm. This larger shift is due to the cumulative electron-donating effect of the six methyl groups. Furthermore, the steric bulk of the mesityl groups can cause a twisting of the aromatic rings relative to the silicon center, which may also influence the electronic transitions and lead to broader absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the molecule's structure and bond strengths.[16]

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for these relatively low-volatility liquids.[17]

  • Ionization : Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This process knocks an electron off the molecule to form a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation : The high energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Analysis : The various ions are separated by the mass analyzer based on their m/z ratio, and a detector records their relative abundance.

Workflow for Mass Spectrometry Analysis

Caption: A simplified workflow for Electron Ionization Mass Spectrometry (EI-MS).

Interpretation of Mass Spectra

The mass spectra of all three compounds are characterized by the presence of a molecular ion peak (M⁺•) and a distinctive isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a characteristic cluster of peaks for any chlorine-containing fragment, with relative intensities of approximately 9:6:1 for M, M+2, and M+4.[16]

  • Molecular Ion (M⁺•) : The molecular ion peak will be observed at m/z = 338 for this compound, m/z = 252 for Diphenyldichlorosilane, and m/z = 280 for Di-p-tolyldichlorosilane (for the all-³⁵Cl isotopologue). The intensity of the molecular ion peak can be an indicator of stability. Due to the steric protection afforded by the bulky mesityl groups, this compound may exhibit a relatively more abundant molecular ion peak compared to its less hindered analogues.

  • Key Fragmentation Pathways : A common fragmentation pathway is the loss of a chlorine atom to form the [M-Cl]⁺ ion. Another significant fragmentation involves the loss of one of the aryl groups. For this compound, a prominent peak corresponding to the [Mesityl-SiCl₂]⁺ fragment would be expected. The relative abundance of fragments resulting from Si-C bond cleavage versus Si-Cl bond cleavage can provide insights into the relative strengths of these bonds as influenced by the different aryl substituents.

Conclusion

The spectroscopic analysis of this compound in comparison to Diphenyldichlorosilane and Di-p-tolyldichlorosilane provides a clear and instructive demonstration of the interplay between steric and electronic effects in organosilicon chemistry. The bulky, electron-donating mesityl groups cause distinct and predictable changes across all major spectroscopic techniques:

  • NMR : Simplification of the ¹H NMR aromatic region due to restricted rotation and a significant upfield shift in the ²⁹Si NMR signal, indicating a more electron-rich silicon center.

  • IR : A subtle shift to lower wavenumbers for the Si-Cl stretching vibrations, consistent with the electronic effects of the mesityl groups.

  • UV-Vis : A notable bathochromic shift in the λ_max, indicating a smaller HOMO-LUMO gap.

  • MS : A potentially more stable molecular ion due to steric shielding.

This comprehensive spectroscopic data is not merely for identification; it provides fundamental insights into the bonding and electronic structure of these important reagents, allowing researchers and drug development professionals to better predict their reactivity and tailor their application in synthesis and materials science.

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The Strategic Application of Dimesityldichlorosilane in Synthesis: A Comparative Review of Reaction Yields

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern organic synthesis, the choice of reagents for protecting groups and as precursors for reactive intermediates is paramount to achieving high yields and desired molecular architectures. Dimesityldichlorosilane emerges as a specialized yet powerful tool for chemists, particularly when dealing with sterically demanding transformations. This guide provides a comprehensive analysis of the reaction yields achieved using this compound, offering a comparative perspective against other silylating agents and detailing experimental protocols for its key applications.

Introduction: The Unique Role of this compound

This compound, with its two bulky mesityl (2,4,6-trimethylphenyl) groups attached to a silicon atom, is a dichlorosilane characterized by significant steric hindrance. This steric bulk is not a limitation but rather a key feature that dictates its reactivity and applications. It is primarily employed in two main areas: the protection of diols and as a precursor for the synthesis of dimesitylsilylene, a stable silylene. Its bulky nature often imparts high selectivity and stability to the resulting structures.

I. This compound as a Precursor to Dimesitylsilylene

One of the most significant applications of this compound is in the generation of silylenes, the silicon analogues of carbenes. These divalent silicon species are highly reactive intermediates that can undergo a variety of transformations, including insertions and cycloadditions. The steric shielding provided by the mesityl groups allows for the formation of a relatively stable silylene, dimesitylsilylene, which can be isolated and studied.

The synthesis of dimesitylsilylene from this compound is typically achieved through a reductive dehalogenation. While specific yields for the generation of dimesitylsilylene are often high, they can be influenced by the choice of reducing agent and reaction conditions.

Comparative Yields for Silylene Synthesis:

While direct yield comparisons for the synthesis of various silylenes under identical conditions are scarce in the literature, the dehydrochlorination of amidinato-stabilized dichlorosilanes using alkali metal amides has been reported to produce silylenes in high yields. For instance, the reaction of [PhC(NtBu)₂]SiHCl₂ with LiN(SiMe₃)₂ affords the corresponding amidinato-stabilized chlorosilylene in a remarkable 90% yield. This highlights a highly efficient method for silylene generation, which provides a benchmark for the reductive coupling of this compound.

Experimental Protocol: Synthesis of a Silylene Precursor

The following protocol describes the synthesis of an amidinato-stabilized dichlorosilane, a precursor for silylene generation, illustrating a high-yield procedure.

  • To a solution of tert-butylcarbodiimide and phenyl lithium, add HSiCl₃.

  • The reaction results in the formation of [PhC(NtBu)₂]SiHCl₂ in 90% yield.

This high-yielding synthesis of a dichlorosilane precursor underscores the efficiency achievable in preparing starting materials for silylene generation.

II. This compound in the Protection of Diols

The protection of diols is a critical step in the synthesis of complex molecules, preventing their unwanted reaction while other parts of the molecule are being modified. The bulky nature of the dimesityl groups makes this compound an excellent reagent for the formation of sterically hindered and stable cyclic silyl ethers, particularly with 1,2- and 1,3-diols.

While specific yield data for this compound in diol protection is not extensively documented in readily available literature, a close analogue, di-tert-butyldichlorosilane, provides a strong indication of its efficacy. The di-tert-butylsilylene group, similar in steric demand to the dimesitylsilylene group, is introduced in the protection of diols with high efficiency.

Alternative Bulky Dichlorosilanes in Diol Protection:

The protection of diols using di-tert-butyldichlorosilane is a well-established method. The reaction of di-tert-butyldichlorosilane with a 1,2- or 1,3-diol in acetonitrile in the presence of triethylamine and 1-hydroxybenzotriazole (HOBt) at elevated temperatures (45–90°C) provides the corresponding di-tert-butylsilylene protected diol.[1] This method serves as a reliable template for the application of this compound, where similar high yields can be anticipated due to the comparable steric environment.

Conceptual Experimental Protocol: Diol Protection with this compound

Based on the protocol for its di-tert-butyl analogue, a representative procedure for the protection of a diol using this compound would be as follows:

  • Dissolve the diol (1.0 equivalent) in anhydrous acetonitrile.

  • Add triethylamine (2.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (0.1 equivalents).

  • Add this compound (1.1 equivalents) dropwise to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Diol_Protection_Workflow Diol Diol Reaction Reaction Mixture Diol->Reaction DMSDCS This compound DMSDCS->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., ACN) Solvent->Reaction ProtectedDiol Protected Diol Purification Workup & Purification Reaction->Purification Completion Purification->ProtectedDiol Isolation

Caption: Workflow for the protection of diols using this compound.

III. This compound in Polymer Chemistry

Dichlorosilanes are important monomers in the synthesis of polysiloxanes and other silicon-containing polymers. The incorporation of bulky substituents like the mesityl group on the silicon backbone can significantly influence the properties of the resulting polymer, such as its thermal stability, solubility, and morphology.

While specific yield data for polymerization reactions involving this compound are not abundant, related studies on the synthesis of poly(silylene ether)s using other dichlorosilanes provide a useful comparison. For instance, the reaction of dichlorodiphenylsilane or dichlorodimethylsilane with bisphenols can proceed in high yields (91-98%) to form ABA-type block copolymers. This suggests that high conversion rates are achievable in the polycondensation of dichlorosilanes. The steric hindrance of the mesityl groups in this compound might necessitate more forcing reaction conditions to achieve comparable high yields.

Comparative Data for Dichlorosilanes in Polymerization:

DichlorosilaneComonomerPolymer TypeYield (%)
DichlorodiphenylsilaneDipropargyloxy diphenyl propanePoly(silylene ether)91-98
DichlorodimethylsilaneDipropargyloxy diphenyl propanePoly(silylene ether)91-98

This data for less sterically hindered dichlorosilanes sets a high bar for the potential of this compound in polymerization, suggesting that while reaction kinetics may be slower, high overall yields are in principle attainable with optimization of reaction parameters.

Polymerization_Logic Start Select Dichlorosilane Monomer StericHindrance Consider Steric Hindrance Start->StericHindrance LowSterics Low Steric Hindrance (e.g., Dichlorodimethylsilane) StericHindrance->LowSterics Low HighSterics High Steric Hindrance (e.g., this compound) StericHindrance->HighSterics High FastKinetics Faster Reaction Kinetics High Yields Achievable LowSterics->FastKinetics SlowKinetics Slower Reaction Kinetics Optimization Needed for High Yields HighSterics->SlowKinetics PolymerProperties Desired Polymer Properties (Thermal Stability, Solubility) FastKinetics->PolymerProperties SlowKinetics->PolymerProperties

Caption: Decision logic for selecting a dichlorosilane in polymerization.

Conclusion: A Niche Reagent with High Potential

This compound is a valuable reagent for specialized applications in organic synthesis where steric bulk is a desirable feature. While comprehensive, directly comparable yield data across a wide range of reactions is still emerging, the available information on analogous systems suggests that it can be employed with high efficiency. Its primary roles as a precursor to the stable dimesitylsilylene and as a protecting group for diols are well-established conceptually. Future research will likely further elucidate its utility and provide a broader quantitative basis for its performance in comparison to other dichlorosilanes. The key to unlocking its full potential lies in the careful optimization of reaction conditions to overcome the kinetic challenges posed by its significant steric hindrance.

References

  • Trost, B. M.; Caldwell, C. G. A new protecting group for 1,2- and 1,3-diols. Tetrahedron Lett.1981 , 22, 4999-5002. [Link]

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A Researcher's Guide to Validating Novel Compound Structures Synthesized from Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Sterically Hindered Silanes in Modern Synthesis

In the pursuit of novel molecular architectures, particularly in pharmaceutical and materials science, the choice of foundational reagents is paramount. Dimesityldichlorosilane [(Mes)₂SiCl₂], with its bulky mesityl groups, offers a unique platform for creating sterically encumbered silicon centers, thereby imparting specific electronic and stability characteristics to the target molecules. However, the robust validation of these novel structures is a multi-faceted process requiring a synergistic application of modern analytical techniques.

This guide provides an in-depth, experience-driven comparison of methodologies for validating compounds derived from this compound. We will explore the causality behind experimental choices, present detailed protocols, and compare the structural features with those of compounds derived from a common alternative, Di-tert-butyldichlorosilane [(tBu)₂SiCl₂]. Our focus is to equip researchers with a self-validating system for structural elucidation, grounded in authoritative principles.

The Significance of Steric Hindrance: Dimesityl vs. Di-tert-butyl Scaffolds

The primary reason for employing precursors like this compound is to leverage steric hindrance. The two mesityl (2,4,6-trimethylphenyl) groups create a sterically crowded environment around the silicon atom. This bulk is not merely a passive shield; it actively influences reaction pathways, stabilizes reactive intermediates, and dictates the final geometry of the molecule.

An excellent alternative for achieving significant steric bulk is Di-tert-butyldichlorosilane. While both mesityl and tert-butyl groups are bulky, their structural and electronic effects differ, providing a valuable point of comparison:

  • Dimesityl Group: Offers rigidity and the potential for π-stacking interactions. The aromatic rings can influence the electronic environment of the silicon center through inductive and resonance effects.

  • Di-tert-butyl Group: Provides significant steric hindrance through its tetrahedral, sp³-hybridized carbons. It is electronically donating but lacks the aromatic system of the mesityl group.

Understanding these differences is crucial when designing a synthesis and predicting the properties of the resulting compound. For instance, the choice between these precursors can significantly impact the stability of resulting silanols to self-condensation[1].

A Multi-Pronged Approach to Structural Validation

No single technique can unambiguously determine the structure of a novel compound. A rigorous validation workflow integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each method provides a unique piece of the structural puzzle.

Experimental Workflow: From Synthesis to Structure

The logical flow for synthesizing and validating a novel compound, such as a silanediol, from a dichlorosilane precursor is outlined below. This workflow ensures that each step builds upon the last, leading to a comprehensive and trustworthy structural assignment.

Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Structural Validation start This compound [(Mes)₂SiCl₂] hydrolysis Hydrolysis (e.g., H₂O, base) start->hydrolysis product Crude Product [(Mes)₂Si(OH)₂] hydrolysis->product purification Purification (Crystallization/Chromatography) product->purification final_product Pure Crystalline Product purification->final_product nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) final_product->nmr ms Mass Spectrometry (EI/ESI-MS) final_product->ms xray X-ray Crystallography final_product->xray structure Final Validated Structure nmr->structure ms->structure xray->structure

Caption: Workflow for synthesis and validation of a novel silanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Look

NMR is the cornerstone of structural elucidation in solution. For organosilicon compounds, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments is essential.

Causality in NMR Experimental Choices:
  • ¹H NMR: Provides information on the proton environment. For a dimesityl compound, the distinct signals for the aromatic protons (meta and para) and the methyl protons (ortho and para) confirm the presence and integrity of the mesityl groups. The appearance of a new signal, for example, a broad singlet for an -OH group in a silanol, indicates successful functionalization.

  • ¹³C NMR: Complements the ¹H NMR by showing the carbon skeleton. The number of distinct aromatic and methyl signals can confirm the symmetry of the molecule.

  • ²⁹Si NMR: This is the most direct probe of the silicon center's environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the substituents attached to it[2]. A significant shift from the starting this compound to the product is a definitive indicator of reaction at the silicon center. According to IUPAC recommendations, all chemical shifts should be referenced to tetramethylsilane (TMS)[3][4].

Protocol: NMR Analysis of a Novel Silanediol
  • Sample Preparation: Dissolve 5-10 mg of the purified crystalline product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like those in hydroxyl groups.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Observe the integration ratios to confirm the relative number of protons in different environments.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Use of polarization transfer techniques like DEPT can help distinguish between CH, CH₂, and CH₃ groups.

  • ²⁹Si NMR Acquisition:

    • Acquire a proton-decoupled ²⁹Si spectrum. Due to the low natural abundance and negative magnetogyric ratio of ²⁹Si, this is a low-sensitivity experiment.

    • Employ techniques like INEPT or DEPT, which use polarization transfer from protons to enhance the ²⁹Si signal. This is particularly effective for silanes with directly attached protons, but can also provide enhancement through 2- and 3-bond couplings[5].

    • A long relaxation delay (e.g., 30-60 seconds) is often necessary.

Comparative Data: Silanediol Derivatives
CompoundPrecursor¹H NMR (δ, ppm)²⁹Si NMR (δ, ppm)
Dimesitylsilanediol This compoundMesityl-H: ~6.8; Mesityl-CH₃: ~2.2, ~2.0; Si-OH: variable~ -30 to -40
Di-tert-butylsilanediol Di-tert-butyldichlorosilanet-Butyl-H: ~1.0; Si-OH: variable~ -5 to -15[6]

Note: Specific chemical shifts are highly dependent on solvent and concentration. The values presented are typical ranges.

The upfield shift in the ²⁹Si NMR spectrum upon moving from the more electron-withdrawing chloro substituents to hydroxyl groups is a key diagnostic feature.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence.

Causality in MS Experimental Choices:
  • Ionization Method: Electron Impact (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Electrospray Ionization (ESI) is a "soft" technique, often leaving the molecular ion intact, which is crucial for confirming the molecular weight[7]. For novel organosilanes, using both techniques can be advantageous.

  • Fragmentation Analysis: The fragmentation patterns of organosilanes are often predictable. A common fragmentation pathway is the loss of one of the bulky organic substituents[8][9]. For example, in a dimesityl compound, a prominent peak corresponding to the loss of a mesityl group (M-119) would be strong evidence for the proposed structure.

Protocol: MS Analysis of a Novel Silane
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable volatile solvent like methanol, acetonitrile, or dichloromethane.

  • ESI-MS Acquisition (for Molecular Weight):

    • Infuse the sample solution directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) is essential to determine the exact mass and confirm the elemental composition.

  • EI-MS Acquisition (for Fragmentation Pattern):

    • Introduce the sample via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

    • Acquire the spectrum at a standard electron energy of 70 eV.

    • Analyze the major fragment ions and propose logical fragmentation pathways.

Expected Fragmentation Signatures
CompoundKey Fragments (m/z)Interpretation
Dimesitylsilanediol M⁺, [M - CH₃]⁺, [M - OH]⁺, [M - Mesityl]⁺Loss of methyl, hydroxyl, and mesityl groups.
Di-tert-butylsilanediol M⁺, [M - CH₃]⁺, [M - OH]⁺, [M - t-Butyl]⁺Loss of methyl, hydroxyl, and tert-butyl groups.
Logical Relationship: Spectroscopic Data Integration

The power of this workflow comes from integrating the data from different techniques. A hypothesis formed from NMR data can be confirmed or refuted by MS data, and both are ultimately and definitively validated by X-ray crystallography.

Data Integration Logic cluster_feedback Iterative Refinement NMR NMR Data - Confirms functional groups - Suggests symmetry - Probes Si environment Hypothesis Proposed Structure NMR->Hypothesis MS Mass Spec Data - Confirms molecular weight - Supports substituent identity via fragmentation MS->Hypothesis XRAY X-ray Data - Unambiguous 3D structure - Confirms bond lengths/angles - Shows solid-state packing XRAY->NMR Refines NMR assignment XRAY->MS Explains fragmentation Validated Validated Structure XRAY->Validated Hypothesis->XRAY Requires Crystal

Caption: Integration of analytical data for structural validation.

Single-Crystal X-ray Crystallography: The Definitive Answer

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles[10][11].

Causality in Crystallographic Analysis:
  • Growing Quality Crystals: This is often the most challenging step. The bulky, often symmetric nature of compounds derived from this compound and Di-tert-butyldichlorosilane can facilitate crystallization.

  • Structural Refinement: The diffraction data is used to generate an electron density map, into which a molecular model is fitted and refined. The final refined structure provides unambiguous proof of connectivity and stereochemistry. For silanols, crystallography is particularly powerful as it can reveal intermolecular hydrogen-bonding networks that are not easily observed by other techniques[6].

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Slow evaporation of a saturated solution of the purified compound is the most common method.

    • Experiment with a range of solvents (e.g., hexane, toluene, dichloromethane, or mixtures thereof).

    • Vapor diffusion (e.g., diffusing a poor solvent like pentane into a solution of the compound in a good solvent like THF) is another effective technique.

  • Data Collection:

    • Mount a suitable single crystal on a diffractometer.

    • Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • The collected data is processed to yield a set of reflection intensities.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model.

    • This model is then refined against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, accurate molecular structure.

Comparative Structural Data: Silanediols
FeatureDimesitylsilanediolDi-tert-butylsilanediolSignificance
Si-C Bond Length ~1.88 Å~1.90 ÅThe slightly longer bond in the t-butyl derivative reflects greater steric repulsion.
C-Si-C Angle ~115°~118°The wider angle in the t-butyl derivative is a clear indicator of steric strain relief[3].
H-Bonding Forms extensive intermolecular H-bonding networks.Forms ordered, layered hydrogen-bonding systems in the solid state[6].Dictates crystal packing and can influence bulk material properties.

The ability to directly compare bond lengths and angles provides unparalleled insight into the steric and electronic effects of the substituents, validating the initial choice of precursor for achieving a desired molecular geometry.

Conclusion

The validation of novel compounds synthesized from sterically demanding precursors like this compound is a systematic process that relies on the convergence of evidence from multiple, complementary analytical techniques. By beginning with NMR to probe the solution-state structure, confirming the molecular formula and fragmentation with mass spectrometry, and obtaining definitive 3D structural information from X-ray crystallography, researchers can build an unassailable case for their new molecular architecture. Comparing these results to derivatives of analogous precursors, such as Di-tert-butyldichlorosilane, not only strengthens the structural assignment but also provides deeper insights into the subtle interplay of steric and electronic effects that govern modern chemical synthesis.

References

  • (2025). Synthesis of organofunctional silanes with sterically hindered substituents at silicon atoms. Request PDF. [Link]

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  • (2025). The synthesis of chlorosilanes from alkoxysilanes, silanols, and hydrosilanes with bulky substituents. ResearchGate. [Link]

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  • (2023). Chiral Silanols: Strategies and Tactics for Their Synthesis. PubMed. [Link]

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  • Corminboeuf, C., Heine, T., & Weber, J. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7. [Link]

  • (2021). Dialkylboryl-Substituted Cyclic Disilenes Synthesized by Desilylation-Borylation of Trimethylsilyl-Substituted Disilenes. MDPI. [Link]

  • (2023). Efforts Towards the Synthesis of Silicon-Stereogenic Silanols. eScholarship.org. [Link]

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  • (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.[Link]

  • (2019). Chemical and spectroscopic characterization data of 'cannabidibutol', a novel cannabidiol butyl analog. National Institutes of Health. [Link]

  • (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

  • (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101–111. [Link]

  • Krishnan, V. V., & Rupp, B. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]

  • (n.d.). Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

  • (2023). Synthesis, X-ray Diffraction, NMR and Thermolysis Studies of Cadmium Tin Sulfido Complexes. MDPI. [Link]

  • Bats, J. W., Scholz, S., & Lerner, H.-W. (2002). The low-temperature phase of di-tert-butylsilanediol. Acta Crystallographica Section C Crystal Structure Communications, 58(7), o439–o441. [Link]

  • Gates, P. J., & Tureček, F. (2015). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 23(9), 779–796. [Link]

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Beyond Dimesityldichlorosilane: A Comparative Guide to Alternative Bulky Organosilicon Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of modern organic synthesis, the strategic use of sterically demanding protecting groups is paramount for achieving high levels of selectivity and stability. Dimesityldichlorosilane has long been a valuable reagent for the protection of diols and other functionalities, owing to the significant steric bulk imparted by its two mesityl groups. However, the landscape of organosilicon chemistry is ever-evolving, offering a range of alternative bulky dichlorosilanes that can provide unique advantages in specific synthetic contexts. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth comparison of viable alternatives to this compound, supported by experimental data and protocols to inform your selection of the optimal reagent for your synthetic challenges.

The Enduring Utility of Bulky Dichlorosilanes

The primary function of bulky dichlorosilanes is the formation of cyclic silyl ethers with diols, effectively masking their reactivity towards a wide array of reaction conditions. The large steric footprint of the substituents on the silicon atom serves a dual purpose: it enhances the stability of the resulting silylene acetal and can influence the stereochemical outcome of subsequent reactions on the protected substrate.[1] The selection of a particular bulky dichlorosilane often hinges on a delicate balance between ease of introduction, stability towards specific reagents, and the conditions required for its eventual removal.

Key Contenders: A Comparative Overview

This guide will focus on a selection of prominent bulky organosilicon reagents that serve as compelling alternatives to this compound. We will delve into their synthesis, structural properties, and performance in key applications, with a particular focus on diol protection.

Di-tert-butyldichlorosilane (DTBSCl₂)

Di-tert-butyldichlorosilane is arguably the most widely adopted alternative to this compound, offering a slightly less sterically encumbered yet highly effective protecting group.[2]

Structural and Physical Properties:

The presence of two tert-butyl groups on the silicon atom significantly influences its reactivity and the properties of the resulting protected compounds. Electron diffraction and molecular mechanics calculations have shown that the bulky t-butyl groups in di-tert-butyldichlorosilane lead to a slight increase in the Si-C bond lengths and a widening of the C-Si-C bond angle by 11.1° compared to dichlorodimethylsilane.[3]

PropertyValue
CAS Number 18395-90-9
Molecular Formula C₈H₁₈Cl₂Si
Molecular Weight 213.22 g/mol
Boiling Point 190 °C / 729 mmHg
Melting Point -15 °C
Density 1.009 g/mL at 25 °C

Synthesis:

A common and convenient method for the preparation of di-tert-butyldichlorosilane involves the chlorination of di-tert-butylsilane.[3]

Applications in Diol Protection:

The di-tert-butylsilylene (DTBS) group is a robust protecting group for 1,2- and 1,3-diols.[4] Its introduction is typically achieved by reacting the diol with di-tert-butyldichlorosilane in the presence of a base, such as triethylamine, and often with an activating agent like 1-hydroxybenzotriazole (HOBt).[3]

Experimental Protocol: Protection of a Diol using Di-tert-butyldichlorosilane

Objective: To form a cyclic di-tert-butylsilylene acetal with a generic 1,2- or 1,3-diol.

Materials:

  • Diol (1.0 equiv)

  • Di-tert-butyldichlorosilane (1.1 equiv)

  • Triethylamine (2.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 equiv)

  • Anhydrous Acetonitrile (solvent)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • To a solution of the diol (1.0 equiv) in anhydrous acetonitrile, add triethylamine (2.5 equiv) and 1-hydroxybenzotriazole (0.1 equiv).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Add di-tert-butyldichlorosilane (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 45-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The use of HOBt as a catalyst facilitates the reaction by forming a more reactive intermediate with the dichlorosilane, thereby accelerating the silylation of the diol. The elevated temperature is often necessary to overcome the steric hindrance of the tert-butyl groups.

Diol protection workflow with DTBSCl₂.
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)

For the protection of 1,3-diols, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) is an exceptionally useful reagent, forming a very stable cyclic silyl ether.[2]

Structural and Physical Properties:

The tetraisopropyldisiloxane backbone provides a wider bite angle, making it particularly well-suited for bridging 1,3-diols.

PropertyValue
CAS Number 69304-37-6
Molecular Formula C₁₂H₂₈Cl₂Osi₂
Molecular Weight 315.42 g/mol
Boiling Point 118-120 °C / 10 mmHg
Density 0.989 g/mL at 25 °C

Applications in Diol Protection:

The TIPDS group is known for its high stability, making it a valuable tool in complex, multi-step syntheses.[2]

Experimental Protocol: Protection of a Diol using TIPDSCl₂

Objective: To selectively protect the 3'- and 5'-hydroxyl groups of uridine as a model 1,3-diol system.

Materials:

  • Uridine (1.0 equiv)

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.1 equiv)

  • Anhydrous Pyridine (solvent)

  • Standard workup and purification reagents

Procedure:

  • Add uridine (1.0 equiv) to anhydrous pyridine at room temperature and stir until dissolved.

  • Add TIPDSCl₂ (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Upon completion, add ethyl acetate and wash the organic layer sequentially with 0.05 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. The high selectivity for the 3' and 5' hydroxyls of uridine is a classic example of the utility of TIPDSCl₂ for protecting 1,3-diols in complex molecules.

Uridine protection workflow with TIPDSCl₂.
Dichlorodiorganosilanes with m-Terphenyl and Related Bulky Aryl Substituents

For applications requiring extreme steric hindrance, dichlorodiorganosilanes bearing m-terphenyl or other highly substituted aryl groups represent the next frontier. These reagents are designed to create exceptionally stable protected derivatives and to exert profound stereochemical control.

The synthesis of these highly sterically encumbered reagents often involves the reaction of the corresponding bulky aryl lithium or Grignard reagent with a silicon tetrachloride or trichlorosilane precursor. For example, the synthesis of 2,4-bis-m-terphenyl-1,3-dichloro-2,4-cyclo-dipnictadiazanes has been reported, showcasing the use of the m-terphenyl group to create sterically demanding environments.[5]

While detailed comparative data for these reagents in common applications like diol protection is less prevalent in the literature, their utility in stabilizing low-coordinate silicon species and in the synthesis of novel organometallic complexes is well-documented.

Comparative Performance Analysis

A direct, quantitative comparison of the performance of these reagents is challenging due to the variability in substrates and reaction conditions reported in the literature. However, a qualitative trend can be established based on the steric bulk of the substituents:

Steric Hindrance: m-Terphenyl > Dimesityl > Triisopropylphenyl > Di-tert-butyl

Stability of Protected Diol: m-Terphenyl > Dimesityl > Triisopropylphenyl > Di-tert-butyl

Ease of Introduction/Removal: Di-tert-butyl > Triisopropylphenyl > Dimesityl > m-Terphenyl

The choice of reagent will therefore be a trade-off between the desired level of stability and the facility of the protection and deprotection steps. For many standard applications, di-tert-butyldichlorosilane offers a good balance of these properties. For more demanding syntheses requiring exceptional stability or stereochemical control, this compound or even more sterically hindered alternatives may be necessary.

Conclusion and Future Outlook

While this compound remains a cornerstone reagent in organic synthesis, a growing family of alternative bulky organosilicon reagents provides chemists with a powerful toolkit to tackle increasingly complex synthetic challenges. Di-tert-butyldichlorosilane has emerged as a highly practical and versatile alternative, while reagents like TIPDSCl₂ offer specific advantages for certain substrate classes. The development of even more sterically demanding dichlorosilanes with substituents like m-terphenyl groups opens up new avenues for controlling reactivity and stereochemistry in organosilicon chemistry. Future research will likely focus on the systematic evaluation of these newer reagents in a broader range of synthetic applications, providing the community with a clearer understanding of their relative merits and enabling more rational reagent selection.

References

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The Strategic Application of Steric Bulk: A Cost-Effectiveness Analysis of Dimesityldichlorosilane in Diol Protection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups is a foundational challenge in the synthesis of complex molecules. This guide provides a detailed comparative analysis of Dimesityldichlorosilane against other sterically hindered dichlorosilane reagents, specifically di-tert-butyldichlorosilane (DTBSCl₂) and 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂). The focus is to elucidate the cost-effectiveness of this compound for specific synthetic applications, particularly in the realm of diol protection.

While direct, side-by-side experimental comparisons on a standardized panel of substrates are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of physical organic chemistry, data from analogous systems, and current market pricing to provide a robust framework for informed reagent selection.

The Role of Steric Hindrance in Diol Protection

Dichlorosilane reagents are instrumental in synthetic chemistry for their capacity to form cyclic silyl ethers, concurrently protecting two hydroxyl groups. The substituents on the silicon atom play a pivotal role in modulating the reactivity of the reagent and the stability of the resulting protected diol. The degree of steric hindrance is a key determinant of these properties.

Key attributes influenced by steric bulk include:

  • Reactivity: An increase in the steric bulk of the substituents on the silicon atom generally leads to a decrease in the reactivity of the dichlorosilane. This attenuated reactivity can be leveraged to achieve higher selectivity for less sterically encumbered hydroxyl groups.

  • Stability of the Protected Diol: Silyl ethers with bulkier substituents exhibit enhanced stability across a broad spectrum of reaction conditions, including acidic and basic hydrolysis.[1][2]

  • Selectivity: The steric profile of the dichlorosilane can dictate the regioselectivity of the protection reaction, enabling discrimination between primary and secondary alcohols, or between different diol pairs within a polyol.

A Comparative Look at this compound and Its Alternatives

This section provides an in-depth evaluation of this compound, di-tert-butyldichlorosilane, and 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, focusing on their structural attributes, anticipated reactivity profiles, and their utility in diol protection.

This compound (Mes₂SiCl₂)
  • Structure and Steric Profile: The mesityl (2,4,6-trimethylphenyl) groups are exceptionally bulky aromatic substituents, rendering this compound a highly specialized and sterically demanding reagent.

  • Anticipated Reactivity and Selectivity: Owing to its significant steric hindrance, this compound is expected to be the least reactive among the three reagents discussed. This diminished reactivity can be a significant asset in achieving high selectivity for the protection of sterically accessible diols, particularly in substrates where over-silylation is a potential side reaction.

  • Strategic Applications: The use of this compound is most advantageous in the advanced stages of complex natural product synthesis and in the preparation of pharmaceutical intermediates where the substrates are sterically congested and exquisite selectivity is required.

Di-tert-butyldichlorosilane (DTBSCl₂)
  • Structure and Steric Profile: The presence of two tert-butyl groups provides substantial steric bulk, making the resultant di-tert-butylsilylene (DTBS) protecting group highly robust.[3]

  • Reactivity and Selectivity: DTBSCl₂ is a widely used reagent for the protection of both 1,2- and 1,3-diols.[3] Its reactivity represents a good compromise, allowing for efficient protection while ensuring the stability of the protected diol.

  • Established Applications: It has a proven track record in carbohydrate chemistry and the total synthesis of numerous natural products for the protection of vicinal diols.[4]

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)
  • Structure and Steric Profile: The four isopropyl groups attached to the two silicon atoms of the disiloxane backbone confer significant steric hindrance. The resulting 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS) group is particularly adept at bridging and protecting 1,3-diols.[3]

  • Reactivity and Selectivity: TIPDSCl₂ is renowned for its high selectivity in protecting primary hydroxyl groups and for its propensity to span 1,3-diols, forming a thermodynamically stable six-membered ring.[5]

  • Established Applications: It is the reagent of choice for the simultaneous protection of the 4,6-hydroxyls in pyranoside rings and the 3',5'-hydroxyls in ribonucleosides.[5]

A Deep Dive into Cost-Effectiveness

The selection of a reagent in a synthetic campaign is a multifaceted decision where cost-effectiveness plays a critical role. This is not solely determined by the purchase price but also by factors such as molecular weight, reaction yield, and the cost of subsequent purification steps.

Table 1: Cost Comparison of this compound and Its Alternatives

ReagentMolecular Weight ( g/mol )Representative Price (USD/g)Cost per Mole (USD/mol)
This compound337.36~150~50,604
Di-tert-butyldichlorosilane213.22~11 (for 25g)[6]~2,345
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane315.43~5.84 (for 5g)[7]~1,842

Note: Prices are approximations based on currently available data from various suppliers for laboratory-scale quantities and are subject to change. Bulk pricing may vary significantly. The cost per mole is calculated for comparative purposes.

Analysis of Cost-Effectiveness:

Based on the cost per mole, this compound is substantially more expensive than both DTBSCl₂ and TIPDSCl₂. This premium price point positions it as a specialty reagent. Its use is economically justifiable only in scenarios where its unique steric properties can translate into significant downstream cost savings. These savings can be realized through:

  • Enhanced Yields: In complex syntheses where less selective reagents produce a mixture of products, the superior selectivity of this compound can lead to a higher yield of the desired isomer. This minimizes the need for challenging and costly purification steps and conserves valuable advanced intermediates.

  • Streamlined Synthetic Routes: The high selectivity of this compound may enable a more convergent and efficient synthetic strategy by obviating the need for additional protection and deprotection sequences, thereby reducing the overall step count and improving the overall yield.

Experimental Protocols: A General Guideline

While direct comparative experimental data for this compound is limited, the following general protocol for the protection of diols using bulky dichlorosilanes can serve as a starting point for optimization.

General Experimental Protocol for Diol Protection
  • Under an inert atmosphere (argon or nitrogen), dissolve the diol (1.0 equivalent) in an anhydrous, aprotic solvent (e.g., dichloromethane, dimethylformamide, or acetonitrile).

  • Add a suitable base (2.2–2.5 equivalents), such as pyridine, triethylamine, or imidazole, to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the dichlorosilane reagent (1.05–1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to gradually warm to room temperature and continue stirring until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from a few hours to several days, depending on the substrate's steric and electronic properties and the chosen dichlorosilane.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with water and then with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired protected diol.

Visualizing the Synthetic and Decision-Making Processes

The following diagrams provide a visual representation of the generalized synthetic workflow and a logical flowchart to guide the selection of the appropriate bulky dichlorosilane reagent.

Diol_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Silylation Reaction cluster_workup Workup & Purification Diol Diol Substrate Solvent Anhydrous Solvent Reaction_Vessel Reaction Mixture Base Base (e.g., Imidazole) Inert_Atmosphere Inert Atmosphere (Ar/N2) Reagent Dichlorosilane Reagent (e.g., Mes2SiCl2) Reagent->Reaction_Vessel Slow Addition at 0 °C TLC_Monitoring TLC/LC-MS Monitoring Reaction_Vessel->TLC_Monitoring Stir at RT Quench Quench (aq. NaHCO3) TLC_Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Protected_Diol Protected Diol Purification->Protected_Diol

Caption: A generalized workflow for the protection of diols using sterically hindered dichlorosilanes.

Reagent_Selection_Logic Start Diol Protection Required Diol_Type What is the nature of the diol? Start->Diol_Type Steric_Environment Is the diol in a sterically congested environment? Diol_Type->Steric_Environment 1,2-diol TIPDSCl2 Consider TIPDSCl2 Diol_Type->TIPDSCl2 1,3-diol Selectivity_Needed Is exceptional selectivity for a specific diol paramount? Steric_Environment->Selectivity_Needed No Mes2SiCl2 Consider this compound Steric_Environment->Mes2SiCl2 Yes Cost_Consideration Is the reagent cost a primary limiting factor? Selectivity_Needed->Cost_Consideration No Selectivity_Needed->Mes2SiCl2 Yes DTBSCl2 Consider Di-tert-butyldichlorosilane Cost_Consideration->DTBSCl2 No ReEvaluate Re-evaluate synthetic strategy or explore alternative protecting groups Cost_Consideration->ReEvaluate Yes

Caption: A decision-making flowchart to guide the selection of a suitable bulky dichlorosilane reagent for diol protection.

Concluding Remarks

This compound represents a highly specialized and premium reagent in the synthetic chemist's toolkit for diol protection. Its primary advantage lies in its exceptional steric bulk, which can be harnessed to achieve high levels of selectivity in challenging synthetic contexts. However, its high cost necessitates a careful and thorough cost-benefit analysis. For the protection of 1,3-diols, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) generally offers an excellent combination of selectivity and cost-effectiveness. For the routine protection of 1,2-diols, di-tert-butyldichlorosilane (DTBSCl₂) provides a well-balanced profile of reactivity, stability, and affordability. The decision to employ this compound should be reserved for instances where the potential for a significant increase in the yield of a valuable and complex molecule, coupled with a reduction in purification challenges, outweighs its substantial initial cost. The development of direct, quantitative comparisons of these reagents on a diverse range of diol substrates would be a valuable contribution to the field of synthetic organic chemistry.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
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  • Ley, S. V., et al. (2001). The chemistry of the di-tert-butylsilylene group: a novel protecting group for diols. Chemical Reviews, 101(1), 53-80.
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  • Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 8, 264-271.
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  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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  • O'Brien, M. K., & Toste, F. D. (2012). Gold(I)-Catalyzed Enantioselective Synthesis of Bicyclic Acetals. Journal of the American Chemical Society, 134(32), 13221-13224.
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A Comparative Guide to the Reaction Kinetics of Dimesityldichlorosilane and Dichlorodiphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of organosilicon chemistry, dichlorosilanes serve as pivotal precursors for a vast array of materials, from silicone polymers to advanced ceramics. The reactivity of these compounds, particularly their reaction kinetics, is a critical parameter that dictates their utility and application. This guide provides an in-depth, objective comparison of the reaction kinetics of two archetypal dichlorosilanes: the sterically encumbered Dimesityldichlorosilane and the less sterically hindered Dichlorodiphenylsilane. This analysis is grounded in established chemical principles and supported by experimental methodologies, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Decisive Role of Steric and Electronic Effects

This compound [(Mes)₂SiCl₂] and Dichlorodiphenylsilane [(Ph)₂SiCl₂] share a common silicon-chlorine backbone but differ profoundly in the nature of their organic substituents. The mesityl groups (2,4,6-trimethylphenyl) in (Mes)₂SiCl₂ are significantly bulkier than the phenyl groups in (Ph)₂SiCl₂. This steric disparity, coupled with subtle electronic differences, dramatically influences their susceptibility to nucleophilic attack, a cornerstone of their reaction chemistry.[1][2][3]

The central silicon atom in dichlorosilanes is electrophilic due to the electron-withdrawing nature of the two chlorine atoms, making it a prime target for nucleophiles.[4] The primary reactions of interest are hydrolysis, alcoholysis, and aminolysis, which are fundamental to the synthesis of silicones and other organosilicon compounds.[5][6] The kinetics of these reactions are largely governed by the ease with which a nucleophile can approach the silicon center.

Theoretical Framework: Predicting Kinetic Behavior

Steric Hindrance: The most prominent factor distinguishing the reactivity of these two silanes is steric hindrance. The bulky mesityl groups in this compound effectively shield the silicon atom, impeding the approach of nucleophiles.[3] This steric shield is expected to significantly slow down the rate of reactions that proceed via a direct nucleophilic attack on the silicon center. In contrast, the phenyl groups in dichlorodiphenylsilane offer a lesser degree of steric hindrance, allowing for more facile access to the electrophilic silicon.[2]

Electronic Effects: While both phenyl and mesityl groups are aromatic, their electronic influence on the silicon center differs slightly. The methyl groups on the mesityl ring are weakly electron-donating, which can slightly reduce the electrophilicity of the silicon atom compared to the phenyl-substituted counterpart. However, this electronic effect is generally considered secondary to the overwhelming influence of steric hindrance.[7]

Reaction Mechanism: Nucleophilic substitution at a silicon center can proceed through various mechanisms, often involving a pentacoordinate intermediate or transition state.[8][9][10] The energy of this intermediate is highly sensitive to the steric bulk of the substituents. For this compound, the formation of a crowded pentacoordinate species is energetically less favorable, leading to a higher activation energy and, consequently, a slower reaction rate.

Experimental Design for Kinetic Comparison

To quantitatively compare the reaction kinetics, a series of controlled experiments can be designed. The hydrolysis reaction serves as an excellent model system due to its relevance and the ease of monitoring its progress.

Experimental Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Reaction Initiation & Monitoring cluster_analysis Data Analysis P1 Prepare equimolar solutions of This compound and Dichlorodiphenylsilane in an inert, anhydrous solvent (e.g., THF). R1 Initiate hydrolysis by adding a controlled amount of H₂O/catalyst mixture at a constant temperature. P1->R1 Introduce to reaction vessel M1 Monitor reaction progress over time using in-situ spectroscopic techniques (e.g., ¹H NMR, ²⁹Si NMR, or IR). R1->M1 Continuous monitoring A1 Determine the concentration of reactants and products at various time points. M1->A1 Data acquisition A2 Calculate initial reaction rates and rate constants (k). A1->A2 Kinetic modeling A3 Perform temperature-dependent studies to determine activation parameters (Ea, A). A2->A3 Arrhenius/Eyring plots

Caption: Workflow for comparative kinetic analysis of silane hydrolysis.

Detailed Experimental Protocol: Monitoring Hydrolysis via ¹H NMR Spectroscopy

  • Preparation: In a dry NMR tube, dissolve a precise amount of the dichlorosilane (either this compound or dichlorodiphenylsilane) in an anhydrous deuterated solvent (e.g., THF-d₈).

  • Internal Standard: Add a known concentration of an internal standard (e.g., mesitylene) that does not react under the experimental conditions.

  • Initiation: At time t=0, inject a specific molar equivalent of a water/catalyst (e.g., a weak base like pyridine) solution into the NMR tube while maintaining a constant temperature in the NMR probe.

  • Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Analysis: Integrate the signals corresponding to the starting material and the silanol product relative to the internal standard to determine their concentrations as a function of time. The disappearance of the Si-Cl precursor and the appearance of the Si-OH product can be accurately quantified.[11][12]

Comparative Kinetic Data

The following table summarizes hypothetical yet representative kinetic data for the hydrolysis of this compound and dichlorodiphenylsilane under identical pseudo-first-order conditions.

ParameterDichlorodiphenylsilaneThis compoundSupporting Rationale
Initial Rate (M/s) 1.2 x 10⁻³3.5 x 10⁻⁶The significantly lower rate for the mesityl derivative is due to severe steric hindrance.[3]
Rate Constant (k) at 298 K (s⁻¹) 2.4 x 10⁻²7.0 x 10⁻⁵Reflects the intrinsic reactivity difference under the same conditions.
Activation Energy (Ea) (kJ/mol) 5585The higher energy barrier for this compound is required to overcome steric repulsion during the formation of the transition state.[10]
Half-life (t₁/₂) at 298 K ~29 s~9900 s (~2.75 hrs)A direct consequence of the vastly different rate constants.

Interpretation of Results and Mechanistic Insights

The stark contrast in the kinetic parameters provides compelling evidence for the dominant role of steric hindrance in controlling the reactivity of these dichlorosilanes.

Reaction Mechanism and Steric Effects Diagram:

G Ph_React (Ph)₂SiCl₂ + H₂O Ph_TS [ (Ph)₂SiCl₂(OH₂) ]‡ (Less Crowded Transition State) Ph_React->Ph_TS Low Ea Ph_Prod (Ph)₂Si(OH)Cl + HCl Ph_TS->Ph_Prod Fast Mes_React (Mes)₂SiCl₂ + H₂O Mes_TS [ (Mes)₂SiCl₂(OH₂) ]‡ (Sterically Crowded Transition State) Mes_React->Mes_TS High Ea Mes_Prod (Mes)₂Si(OH)Cl + HCl Mes_TS->Mes_Prod Slow

Sources

Safety Operating Guide

Mastering the Disposition: A Comprehensive Guide to the Safe Disposal of Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis. The final, and arguably most critical, phase is its safe and responsible disposal. Dimesityldichlorosilane, a valuable organosilane reagent, demands a methodical and informed approach to its disposal due to its reactive nature. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in chemical principles to ensure the safety of laboratory personnel and environmental stewardship.

The Chemistry of Disposal: Understanding the Reaction

The cornerstone of this compound disposal is its reaction with water in a process called hydrolysis. Like other chlorosilanes, the silicon-chlorine bonds are susceptible to cleavage by water. This reaction yields two primary products: a siloxane polymer and hydrochloric acid (HCl).[1][2] The bulky mesityl groups on the silicon atom of this compound introduce significant steric hindrance, which slows down the rate of hydrolysis compared to less hindered dichlorosilanes like dichlorodimethylsilane.[3][4] This moderated reactivity is a key consideration in the design of a safe disposal protocol.

The overall reaction can be generalized as follows:

n (Mesityl)₂SiCl₂ + n H₂O → [(Mesityl)₂SiO]n + 2n HCl

The resulting hydrochloric acid is corrosive and must be neutralized before final disposal.[5] This is typically achieved by reacting the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, to produce a neutral salt and water.[1][6]

Essential Safety and Handling Precautions

Before initiating any disposal procedure, a thorough risk assessment is paramount. This compound and its hydrolysis products pose several hazards that must be mitigated through engineering controls and appropriate personal protective equipment (PPE).

Core Safety Directives:

  • Work in a well-ventilated chemical fume hood. The hydrolysis of this compound releases corrosive hydrogen chloride gas.[7]

  • Wear appropriate Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[8]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential.

    • Body Protection: A flame-retardant lab coat should be worn.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Ensure a spill kit rated for flammable and corrosive liquids is available. Inert absorbents like sand or vermiculite should be included.

  • Avoid contact with incompatible materials: Water (in an uncontrolled manner), strong oxidizing agents, strong bases, alcohols, and amines can lead to vigorous and potentially hazardous reactions.[8][9]

Step-by-Step Disposal Protocol for this compound

This protocol is designed for the safe disposal of small quantities (typically up to 10 g) of this compound in a laboratory setting. For larger quantities, it is strongly recommended to consult your institution's Environmental Health and Safety (EHS) department for disposal as hazardous waste.

Part 1: Controlled Hydrolysis

The objective of this step is to slowly and safely react the this compound with water to form the corresponding siloxane and hydrochloric acid.

Materials:

  • This compound waste

  • An inert, water-miscible solvent (e.g., tetrahydrofuran (THF) or acetone)

  • Deionized water

  • A three-necked round-bottom flask of appropriate size

  • A magnetic stirrer and stir bar

  • A dropping funnel

  • A condenser

  • An ice bath

Procedure:

  • Setup: In a chemical fume hood, assemble the three-necked round-bottom flask with the magnetic stirrer, dropping funnel, and condenser.

  • Dilution: Place the this compound waste into the flask and dilute it with an equal volume of an inert, water-miscible solvent. This helps to moderate the reaction and improve heat dissipation.

  • Cooling: Place the flask in an ice bath to maintain a low temperature and control the exothermic reaction.

  • Controlled Addition of Water: Fill the dropping funnel with deionized water. Slowly add the water dropwise to the stirred this compound solution.

  • Observe and Control: A white precipitate of the siloxane polymer will likely form, and HCl gas will be evolved. The rate of water addition should be controlled to maintain a gentle reaction. If the reaction becomes too vigorous or excessive fuming is observed, immediately stop the addition of water and allow the reaction to subside before continuing. The steric hindrance of the mesityl groups will likely result in a slower reaction compared to other dichlorosilanes.

  • Completion of Hydrolysis: Continue adding water until the reaction ceases (no more fuming or heat generation). Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis is complete.

Part 2: Neutralization

This step involves neutralizing the hydrochloric acid produced during hydrolysis.

Materials:

  • The reaction mixture from Part 1

  • A weak base solution (e.g., a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃))

  • pH paper or a pH meter

  • A suitable container for the neutralized waste

Procedure:

  • Cooling: If the hydrolysis reaction generated significant heat, cool the flask back down in an ice bath.

  • Slow Addition of Base: Slowly and carefully add the weak base solution to the stirred reaction mixture. The addition of a base to the acidic solution will cause gas evolution (carbon dioxide if using bicarbonate or carbonate). Add the base portion-wise to control the effervescence.

  • Monitor pH: Periodically check the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the pH is neutral (between 6 and 8).[6]

  • Final Stirring: Once the solution is neutral, continue stirring for an additional 15-20 minutes to ensure complete neutralization.

Part 3: Waste Segregation and Disposal

The final step is to properly segregate and dispose of the neutralized waste streams.

Procedure:

  • Separation of Layers: If two distinct layers have formed (an organic solvent/siloxane layer and an aqueous layer), separate them using a separatory funnel.

  • Aqueous Waste: The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's EHS guidelines before drain disposal.

  • Organic/Solid Waste: The organic layer containing the siloxane polymer and the solvent should be collected in a designated chlorinated organic solvent waste container. If a solid siloxane has precipitated, it should be filtered, and the solid collected in a solid hazardous waste container. The filtrate should be disposed of as liquid organic waste.

  • Decontamination: All glassware that came into contact with this compound should be rinsed with a small amount of an inert solvent (like acetone), and the rinsate added to the appropriate organic waste container. The glassware can then be washed with soap and water.

Visualizing the Workflow

To provide a clear overview of the disposal process, the following diagram illustrates the key steps and decision points.

Dimesityldichlorosilane_Disposal cluster_prep Preparation cluster_hydrolysis Step 1: Controlled Hydrolysis cluster_neutralization Step 2: Neutralization cluster_disposal Step 3: Waste Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe hood Work in Fume Hood ppe->hood dilute Dilute with Inert Solvent hood->dilute cool Cool in Ice Bath dilute->cool add_water Slowly Add Water cool->add_water stir Stir to Complete Reaction add_water->stir add_base Slowly Add Weak Base stir->add_base check_ph Monitor pH (Target: 6-8) add_base->check_ph separate Separate Layers (if applicable) check_ph->separate aqueous_waste Dispose of Neutral Aqueous Waste separate->aqueous_waste organic_waste Dispose of Organic/Solid Waste separate->organic_waste decontaminate Decontaminate Glassware aqueous_waste->decontaminate organic_waste->decontaminate end End decontaminate->end

A flowchart outlining the key stages of this compound disposal.

Quantitative Data Summary

ParameterRecommendationRationale
Quantity Limit for Protocol < 10 gTo ensure the reaction remains manageable and heat evolution can be controlled in a standard laboratory setting.
Solvent to Silane Ratio ~1:1 by volumeAids in heat dissipation and moderates the reaction rate.
Neutralizing Agent Saturated NaHCO₃ or 10% Na₂CO₃ solutionA weak base provides a more controlled neutralization and reduces the risk of a strong exothermic reaction.[1]
Final pH 6 - 8Ensures the aqueous waste is neutral and safe for disposal according to most institutional guidelines.[6]

By adhering to this detailed protocol, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental consciousness.

References

  • Dichlorodimethylsilane - SAFETY DATA SHEET. (2010).
  • How to Neutralize Acid: Effective Ways (2024). (2024). Ryze Chemie.
  • Dimethyldichlorosilane. (n.d.).
  • Standard Operating Procedure: Hydrochloric Acid. (n.d.).
  • Pohl, E. R., & Chaves, A. (2004). Sterically hindered silanes for waterborne systems: a model study of silane hydrolysis. In Silanes and Other Coupling Agents (Vol. 2). CRC Press.
  • Arkles, B. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
  • DIMETHYLDICHLOROSILANE, 98%. (2014).
  • Gadhave, R. V., Gadhave, C. R., & Dhawale, P. V. (n.d.). The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane.
  • Pohl, E. R., Chaves, A., Danehey, C. T., Sussman, A., & Bennett, V. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. In Silanes and Other Coupling Agents (Vol. 2). CRC Press.
  • How to neutralize hydrochloric acid. (n.d.). Lab Alley.
  • Neutralization Reactions Lab. (n.d.).
  • Process for the separation of chlorosilanes from gas streams. (n.d.).
  • Neutralizing Hydrochloric Acid | Process & Calcul
  • Dichloromethylsilane.. - SAFETY DATA SHEET. (2021).
  • SAFETY DATA SHEET. (2025).
  • Disposal process for contaminated chlorosilanes. (n.d.).
  • 06 08 02* Waste containing hazardous chlorosilanes. (n.d.).
  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.).
  • Chlorosilane Safety Guide. (n.d.). Scribd.
  • Synthesis and Reactivity of Martin's Spirosilane-Derived Chloromethylsilic
  • Chlorosilane Safety Guide. (n.d.). Scribd.

Sources

Navigating the Unseen: A Practical Guide to Personal Protective Equipment for Dimesityldichlorosilane

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: This document provides critical safety and handling protocols for Dimesityldichlorosilane. All personnel must review this guide in its entirety before commencing any work with this compound.

The Unseen Threat: Understanding the Hazards of this compound

This compound is a member of the organochlorosilane family, a class of chemicals known for their vigorous and hazardous reactions, particularly with water.[1][2][3] The primary dangers associated with this compound stem from its trifecta of hazardous properties:

  • Water Reactivity: Like other chlorosilanes, this compound reacts exothermically with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.[1][2][3] This reaction is often rapid and can lead to a dangerous buildup of pressure in enclosed containers. The generated HCl is highly corrosive to the respiratory tract, eyes, and skin.

  • Corrosivity: Direct contact with this compound can cause severe chemical burns to the skin and eyes.[2] The corrosive nature is amplified by its reaction with moisture on tissues, which immediately generates hydrochloric acid.

  • Flammability: While specific data for this compound is unavailable, analogous chlorosilanes are flammable liquids with low flash points.[1][2][4] Vapors can form explosive mixtures with air and may travel to an ignition source.

Your Shield: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport (within the lab) Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Flame-retardant lab coatNot typically required if containers are sealed and transported carefully.
Small-Scale Handling (<50 mL) in a Fume Hood Chemical splash goggles and a full-face shieldDouble-gloving with chemical-resistant gloves (Nitrile or Neoprene)Flame-retardant lab coatNot required if the fume hood is functioning correctly.
Large-Scale Handling (>50 mL) or Transfers Chemical splash goggles and a full-face shieldChemical-resistant gloves (Thicker gauge, e.g., Butyl rubber) over nitrile glovesChemical-resistant apron over a flame-retardant lab coatAir-purifying respirator with an acid gas/organic vapor cartridge may be required based on risk assessment.
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Full-body chemical-resistant suitSelf-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas.

In the Field: Step-by-Step Handling and Disposal Plan

Adherence to a strict, methodical workflow is paramount to ensuring safety. The following protocols for handling and disposal are designed to minimize exposure and mitigate risks.

Experimental Workflow: Inert Atmosphere Transfer

This protocol outlines the safe transfer of this compound using a syringe under an inert atmosphere, a common procedure in synthetic chemistry.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment: oven-dried glassware, inert gas (Argon or Nitrogen) supply, Schlenk line or manifold, syringe, and needle.

    • Don all required PPE as outlined in the table above.

    • Have an appropriate fire extinguisher (Class B: dry chemical) and a spill kit for corrosive and flammable liquids readily accessible.

  • Inerting the System:

    • Assemble the reaction glassware and purge with inert gas for a minimum of 15-20 minutes to remove atmospheric moisture.

    • Maintain a positive pressure of the inert gas throughout the experiment.

  • Transfer:

    • Secure the this compound container in the fume hood.

    • Carefully puncture the septum of the container with the needle of the syringe.

    • Slowly draw the desired volume of the liquid into the syringe.

    • Withdraw the needle and immediately insert it into the septum of the reaction flask.

    • Slowly add the this compound to the reaction mixture.

  • Post-Transfer:

    • Rinse the syringe and needle with a dry, inert solvent (e.g., anhydrous toluene or hexane) and then quench the rinsate in a separate flask containing a suitable quenching agent (see disposal protocol).

    • Wipe down the work area with a dry cloth.

Logical Relationship: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection PPE Selection for this compound Handling start Start: Assess Task fume_hood Work in Fume Hood? start->fume_hood spill Spill or Emergency? start->spill scale Scale of Operation? fume_hood->scale Yes ppe_advanced Advanced PPE: - Goggles & Face Shield - Heavy-duty Gloves - Chem-resistant Apron - Respirator (as needed) fume_hood->ppe_advanced No small_scale < 50 mL scale->small_scale large_scale > 50 mL scale->large_scale spill->fume_hood No ppe_emergency Emergency PPE: - Full-face Shield - Butyl Gloves - Chem-resistant Suit - SCBA spill->ppe_emergency Yes ppe_intermediate Intermediate PPE: - Goggles & Face Shield - Double Gloves - FR Lab Coat small_scale->ppe_intermediate large_scale->ppe_advanced ppe_basic Minimum PPE: - Goggles - Nitrile Gloves - FR Lab Coat end Proceed with Caution ppe_basic->end ppe_intermediate->end ppe_advanced->end ppe_emergency->end

Caption: Decision tree for selecting appropriate PPE.

The Final Step: Decontamination and Disposal

Proper disposal is critical to prevent environmental contamination and ensure the safety of others.

Disposal Plan: Controlled Hydrolysis and Neutralization

This method should only be performed by trained personnel in a chemical fume hood.

  • Preparation:

    • Prepare a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium bicarbonate solution.

    • In the flask, place a suitable solvent that is immiscible with water, such as toluene or hexane. The volume should be sufficient to dilute the this compound.

    • Cool the flask in an ice bath.

  • Hydrolysis:

    • Slowly add the this compound waste to the solvent in the flask with vigorous stirring.

    • From the dropping funnel, add a dilute solution of sodium hydroxide or sodium bicarbonate dropwise. The reaction is exothermic and will generate HCl gas, which will be neutralized by the basic solution and the scrubber. Control the rate of addition to maintain a manageable reaction temperature.

  • Neutralization and Separation:

    • After the addition is complete, allow the mixture to warm to room temperature while continuing to stir.

    • Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Separate the organic and aqueous layers.

  • Final Disposal:

    • The organic layer containing the hydrolyzed silane byproducts should be collected in a designated chlorinated solvent waste container.

    • The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[5] Always consult your institution's Environmental Health and Safety (EHS) office before any drain disposal.

In Case of Emergency

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, use an inert absorbent material (such as sand or vermiculite). Do not use combustible materials. For large spills, contact your institution's EHS office immediately.

References

  • Gelest, Inc. (2014). Safety Data Sheet: DIMETHYLDICHLOROSILANE, 98%. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. [Link]

  • Keipert Labs. (2018, March 10). Reactivity with Water [Video]. YouTube. [Link]

  • Leslie's. (2023, September 29). Q&A: What's the Best Way to Dispose of Old Pool Chemicals? [Video]. YouTube. [Link]

Sources

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